MRGPRX2 modulator-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H19F6N5O |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
N-[4-[4-cyano-3-(trifluoromethyl)anilino]cyclohexyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19F6N5O/c21-19(22,23)11-31-10-13(9-28-31)18(32)30-15-5-3-14(4-6-15)29-16-2-1-12(8-27)17(7-16)20(24,25)26/h1-2,7,9-10,14-15,29H,3-6,11H2,(H,30,32) |
InChIキー |
PXLXKUSZBOCYBD-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of MRGPRX2 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in drug discovery, primarily due to its significant role in mediating mast cell degranulation and its implications in a variety of inflammatory and pain-related disorders. This technical guide provides a comprehensive overview of the discovery and synthesis of MRGPRX2 modulators, with a specific focus on the context surrounding "MRGPRX2 modulator-1." We delve into the intricate signaling pathways of MRGPRX2, detail the experimental protocols for modulator screening and characterization, and present a generalized synthesis approach for this class of compounds. Quantitative data on representative MRGPRX2 modulators are summarized to provide a comparative landscape. This document aims to equip researchers and drug development professionals with the foundational knowledge required to navigate the challenges and opportunities in targeting MRGPRX2.
Introduction: The Significance of MRGPRX2
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor predominantly expressed on mast cells and sensory neurons.[1][2] Its activation is a key mechanism in non-IgE-mediated allergic and pseudo-allergic reactions. A wide array of endogenous and exogenous ligands, including neuropeptides (e.g., substance P), certain FDA-approved drugs, and host defense peptides, can activate MRGPRX2, leading to mast cell degranulation and the release of inflammatory mediators such as histamine (B1213489) and proteases.[3][4] This positions MRGPRX2 as a compelling therapeutic target for conditions like atopic dermatitis, chronic urticaria, and drug-induced hypersensitivity reactions.[5][6] The development of selective MRGPRX2 modulators, therefore, holds immense promise for the treatment of these mast cell-driven diseases.[6]
The MRGPRX2 Signaling Pathway
Upon ligand binding, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq and Gαi subtypes.[4][7]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This surge in intracellular Ca2+ is a critical signal for mast cell degranulation.
-
Gαi Pathway: The Gαi pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is also implicated in modulating downstream signaling cascades that contribute to cellular responses.
-
β-Arrestin Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of MRGPRX2. This phosphorylation promotes the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.
Discovery of MRGPRX2 Modulators: A Workflow
The discovery of novel MRGPRX2 modulators typically follows a structured drug discovery cascade. This workflow integrates in silico methods, high-throughput screening, and detailed in vitro and in vivo characterization.
Experimental Protocols
3.1.1. High-Throughput Screening (HTS) for Hit Identification
-
Objective: To screen large compound libraries to identify initial "hits" that modulate MRGPRX2 activity.
-
Methodology: A common HTS assay for GPCRs like MRGPRX2 is a cell-based calcium mobilization assay.
-
Cell Line: A stable cell line, such as HEK293 or CHO, is engineered to overexpress human MRGPRX2.
-
Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: The library compounds are added to the cells in a multi-well plate format.
-
Agonist Stimulation: After a short incubation with the test compounds, a known MRGPRX2 agonist (e.g., substance P or compound 48/80) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR). Antagonists will inhibit the agonist-induced calcium signal.
-
-
Data Analysis: The percentage of inhibition for each compound is calculated, and potent inhibitors are selected as hits for further validation.
3.1.2. Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies
-
Objective: To synthesize and test analogs of the initial hits to improve potency, selectivity, and drug-like properties.
-
Methodology:
-
Chemical Synthesis: Medicinal chemists synthesize a focused library of analogs based on the hit structure.
-
In Vitro Potency Assays: The synthesized compounds are tested in concentration-response curves using the calcium mobilization assay to determine their IC50 values.
-
Selectivity Assays: Compounds are tested against other related GPCRs to ensure selectivity for MRGPRX2.
-
Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structure of the analogs and their biological activity is analyzed to guide further optimization.
-
3.1.3. Lead Optimization and ADME/Tox Profiling
-
Objective: To further refine the lead compounds to have a suitable profile for in vivo studies, including absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox).
-
Methodology:
-
In Vitro ADME Assays: These include assays for metabolic stability (e.g., liver microsome stability assay), plasma protein binding, and cell permeability (e.g., Caco-2 assay).
-
In Vitro Toxicology Assays: These include assays for cytotoxicity and off-target effects (e.g., hERG channel inhibition).
-
In Vivo Pharmacokinetic (PK) Studies: Promising compounds are administered to animal models (e.g., rats, dogs) to determine their pharmacokinetic properties, such as half-life and bioavailability.[3]
-
Synthesis of MRGPRX2 Modulators
The specific synthesis of "this compound," described as example 17 in patent WO2022125636A1, is proprietary information contained within the patent document.[8][9] However, a generalized synthetic approach for small molecule MRGPRX2 modulators often involves multi-step organic synthesis. Below is a representative, hypothetical synthesis scheme illustrating the construction of a core scaffold common in GPCR modulators.
Quantitative Data of Representative MRGPRX2 Modulators
While specific quantitative data for "this compound" is not publicly available, the following tables summarize data for other reported MRGPRX2 modulators to provide a comparative context.
Table 1: In Vitro Potency of Representative MRGPRX2 Antagonists
| Compound | Assay Type | Cell Line | IC50 / pIC50 | Reference |
| GSK Compound [I] | FLIPR | - | pIC50 = 8.6 | [3] |
| GSK Compound [I] | Degranulation | LAD2 | pIC50 = 9.1 | [3] |
| UCSF Antagonist | - | - | ~50 nM | [10] |
Table 2: In Vivo Pharmacokinetic Properties of a Representative MRGPRX2 Antagonist (GSK Compound [I])
| Species | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | 7.6 | 2.8 | 54 | [3] |
| Dog | 5.4 | 3.5 | 82 | [3] |
Conclusion
The discovery and development of MRGPRX2 modulators represent a promising frontier in the treatment of mast cell-mediated diseases. This technical guide has provided a comprehensive overview of the key aspects of this field, from the fundamental signaling pathways to the practicalities of drug discovery and synthesis. While the specific details of "this compound" remain within the confines of its patent, the principles and methodologies outlined here provide a robust framework for researchers and scientists to advance the development of novel and effective therapies targeting MRGPRX2. The continued exploration of the structure-activity relationships and the optimization of pharmacokinetic and toxicological profiles will be crucial in translating the therapeutic potential of MRGPRX2 modulation into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK reports discovery of MRGPRX2 antagonists for mast cell diseases | BioWorld [bioworld.com]
- 4. Discovery of an MRGPRX2 antagonist clinical candidate for the treatment of mast cell diseases - American Chemical Society [acs.digitellinc.com]
- 5. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
An In-depth Technical Guide to the Mechanism of Action of MRGPRX2 Modulator-1 in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic reactions, neurogenic inflammation, and host defense. This document provides a comprehensive technical overview of the mechanism of action of MRGPRX2 modulators, with a focus on "MRGPRX2 modulator-1," a specific research compound. While detailed public data on "this compound" is limited, its action is understood through the well-established pharmacology of the MRGPRX2 receptor. This guide details the core signaling pathways, presents quantitative data from representative MRGPRX2 agonists, provides detailed experimental protocols for key assays, and visualizes complex processes through diagrams.
Introduction to MRGPRX2
MRGPRX2 is a G protein-coupled receptor (GPCR) predominantly expressed on connective tissue mast cells, particularly in the skin, as well as on sensory neurons. It is activated by a wide array of cationic ligands, including neuropeptides (e.g., Substance P), host defense peptides (e.g., LL-37), and numerous FDA-approved drugs, which are often implicated in drug-induced hypersensitivity reactions. Activation of MRGPRX2 triggers mast cell degranulation and the release of a plethora of inflammatory mediators, such as histamine, proteases (tryptase, chymase), and newly synthesized lipid mediators and cytokines.[1][2]
This compound (CAS No. 2781839-42-5) is a research chemical identified as a modulator of the MRGPRX2 receptor.[3] As a modulator, it is designed to either activate (agonist), inhibit (antagonist), or otherwise alter the activity of the receptor, making it a valuable tool for studying inflammation, pain, and autoimmune disorders.[3] The following sections will describe the expected mechanism of action based on the known signaling of MRGPRX2 agonists.
Core Mechanism of Action
Activation of MRGPRX2 by an agonist such as Substance P, Compound 48/80, or putatively, an agonistic this compound, initiates a dual signaling cascade through the coupling of heterotrimeric G proteins, primarily Gαq and Gαi.[4][5]
Gαq-Mediated Signaling Cascade
-
PLCβ Activation: Upon agonist binding, MRGPRX2 undergoes a conformational change, leading to the activation of the Gαq subunit. Activated Gαq stimulates phospholipase Cβ (PLCβ).
-
IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[4] This initial Ca²⁺ transient is critical for the activation of downstream effectors.
-
PKC Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which phosphorylates various substrates involved in degranulation.
Gαi-Mediated Signaling Cascade
-
PI3K/AKT Pathway: The Gαi subunit, when activated, can stimulate the phosphoinositide 3-kinase (PI3K)/AKT pathway. This pathway is crucial for cell survival and can also contribute to the amplification of degranulation signals.[4][6]
-
MAPK/ERK Activation: MRGPRX2 activation also leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in the late-phase mast cell response, including the transcription and synthesis of cytokines and chemokines.[2]
These signaling pathways converge to induce the rapid release of pre-formed mediators stored in granules (degranulation) and the slower, de novo synthesis of lipid mediators and cytokines.
MRGPRX2 Signaling Cascade in Mast Cells.
Quantitative Data on Mast Cell Responses
The following tables summarize representative quantitative data obtained from studies using well-characterized MRGPRX2 agonists, such as Substance P (SP) and Compound 48/80, on the human mast cell line LAD2 or primary mast cells. This data exemplifies the expected outcomes of MRGPRX2 activation.
Table 1: Mast Cell Degranulation (β-Hexosaminidase Release)
| Agonist (Concentration) | Cell Type | % β-Hexosaminidase Release (Mean ± SEM) | Citation |
|---|---|---|---|
| Unstimulated Control | LAD2 | ~7-9% | [7] |
| Substance P (1 µM) | LAD2 | ~36% | [7] |
| Substance P (5 µM) | LAD2 | ~62% | [7] |
| Substance P (10 µM) | LAD2 | ~55% | [7] |
| Compound 48/80 (0.07 µg/mL) | LAD2 | Max release (~50-60%) | [8] |
| Ionomycin (10 µM) | Peritoneal Mast Cells | >40% |[9] |
Table 2: Intracellular Calcium Mobilization
| Agonist (Concentration) | Cell Type | Measurement | Response | Citation |
|---|---|---|---|---|
| Compound 48/80 (5 µg/mL) | Peritoneal Mast Cells | Fura-2 (B149405) F340/F380 Ratio | Sustained increase from ~0.4 to ~0.8-1.0 | [10] |
| Compound 48/80 (50 µg/mL) | Peritoneal Mast Cells | Fura-2 F340/F380 Ratio | Rapid increase from ~1.25 to ~2.25 | [9] |
| Substance P (1 µM) | LAD2 | Fura-2 Peak Ratio | ~2.5-fold increase over baseline |[11] |
Table 3: Cytokine and Chemokine Release (24h Stimulation)
| Agonist (Concentration) | Cell Type | Mediator | Concentration (pg/mL) (Mean) | Citation |
|---|---|---|---|---|
| Unstimulated Control | LAD2 | TNF | ~0 | [12] |
| Substance P (1 µM) | LAD2 | TNF | ~400 | [12] |
| Unstimulated Control | LAD2 | IL-1β | ~0 | [13] |
| Substance P (1 µM) | LAD2 | IL-1β | ~15 | [13] |
| Unstimulated Control | LAD2 | CCL2 (MCP-1) | Not specified (baseline) | [7] |
| Substance P (5 µM) | LAD2 | CCL2 (MCP-1) | ~1200 |[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of MRGPRX2-mediated mast cell activation.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of degranulation.
-
Cell Culture:
-
Culture human mast cells (e.g., LAD2 line) in StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF), antibiotics, and L-glutamine.
-
Maintain cells at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Harvest cells and wash three times with a HEPES-buffered saline solution containing 0.1% BSA (e.g., Tyrode's buffer).[14][15]
-
Resuspend cells in the same buffer and plate in a 96-well plate at a density of 3.5 x 10⁴ to 5 x 10⁴ cells per well.[7][11]
-
Add various concentrations of this compound or a control agonist (e.g., Substance P) to the wells.
-
Include a "total release" control by adding 0.1-1% Triton X-100 to lyse the cells, and a "spontaneous release" control with buffer only.[11][14]
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Centrifuge the plate at 200 x g for 5 minutes to pellet the cells.
-
Carefully transfer a 30-50 µL aliquot of the supernatant from each well to a new 96-well plate.
-
To measure the total enzyme content, lyse the remaining cells in the original plate with 0.1% Triton X-100.
-
Add 50-75 µL of the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG, dissolved in 0.1 M sodium citrate (B86180) buffer, pH 4.5) to each well of the supernatant plate and the lysate plate.[7][11]
-
Stop the reaction by adding 100 µL of a high pH buffer (e.g., 0.4 M Glycine, pH 10.7).[11]
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
% Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Intracellular Calcium Mobilization Assay
This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration.
-
Cell Preparation:
-
Plate mast cells on poly-L-lysine coated coverslips or in black-walled, clear-bottom 96-well plates and allow them to adhere.
-
Prepare a Fura-2 AM loading solution in a physiological salt solution (e.g., HBSS) to a final concentration of 2-5 µM. The solution should also contain a mild non-ionic surfactant like Pluronic F-127 (0.02%) to aid dye solubilization.
-
-
Dye Loading:
-
Wash the cells once with the salt solution.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[16]
-
After incubation, wash the cells twice with the salt solution to remove extracellular dye.
-
-
Measurement:
-
Place the coverslip or plate into the imaging or plate reader system equipped for ratiometric fluorescence measurement. Maintain cells at 37°C.
-
Record a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add the this compound or control agonist and continue recording the fluorescence ratio over time.
-
The change in the F340/F380 ratio is directly proportional to the change in intracellular calcium concentration.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK).
-
Cell Stimulation and Lysis:
-
Serum-starve mast cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with this compound for various time points (e.g., 2, 5, 10, 30 minutes).
-
Immediately stop the stimulation by placing the plate on ice and washing with ice-cold PBS.
-
Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. The result is expressed as the ratio of p-ERK to total ERK.
-
Workflow for Key Experimental Assays.
Conclusion
This compound, as a tool for probing the MRGPRX2 receptor, is expected to elicit mast cell activation through the canonical Gαq/PLCβ/Ca²⁺ and Gαi/PI3K/ERK signaling pathways. This leads to the hallmark responses of immediate degranulation and subsequent synthesis of inflammatory cytokines and chemokines. The protocols and representative data provided in this guide offer a robust framework for researchers to investigate the specific effects of this compound and other novel compounds targeting this receptor, thereby advancing the development of new therapeutics for mast cell-mediated diseases.
References
- 1. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
- 8. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. pnas.org [pnas.org]
- 11. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Substance P and IL-33 administered together stimulate a marked secretion of IL-1β from human mast cells, inhibited by methoxyluteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 15. Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Ca signal from fura-2 loaded mast cells depends strongly on the method of dye-loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of MRGPRX2 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in modulating non-IgE-mediated mast cell activation, playing a significant role in inflammatory and pain responses, as well as adverse drug reactions. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of MRGPRX2 modulators. It summarizes quantitative data for various modulators, details key experimental protocols for their evaluation, and illustrates the intricate signaling pathways associated with MRGPRX2 activation. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of novel MRGPRX2-targeting therapeutics.
Introduction to MRGPRX2
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor primarily expressed on mast cells and sensory neurons.[1][2] It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, itch, and pseudo-allergic drug reactions.[3][4] MRGPRX2 is activated by a diverse range of cationic ligands, including neuropeptides (e.g., substance P, cortistatin-14), antimicrobial peptides, and numerous FDA-approved drugs.[3][5][6] The promiscuous nature of its ligand binding pocket presents both challenges and opportunities for the design of selective modulators.[7][8] Understanding the SAR of MRGPRX2 modulators is crucial for developing potent and specific therapeutics with minimal off-target effects.
MRGPRX2 Signaling Pathways
MRGPRX2 activation initiates a cascade of intracellular signaling events that lead to mast cell degranulation and the release of pro-inflammatory mediators. The receptor couples to both Gαq and Gαi proteins, and can also engage β-arrestin pathways, leading to biased signaling.[4][9][10]
G-Protein-Mediated Signaling
Upon agonist binding, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins.
-
Gαq Pathway : The activation of Gαq stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event for mast cell degranulation.[5][10]
-
Gαi Pathway : The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can potentiate the Gαq-mediated response.[9]
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, some ligands can induce the recruitment of β-arrestins to the activated MRGPRX2.[4][9] This can lead to receptor internalization and desensitization, as well as the activation of distinct downstream signaling cascades, such as the ERK pathway.[10] Ligands that differentially activate G-protein versus β-arrestin pathways are known as biased agonists.[9][10]
LysRS-MITF Pathway
Recent studies have shown that MRGPRX2 activation can lead to the translocation of Lysyl-tRNA synthetase (LysRS) to the nucleus, where it activates the microphthalmia-associated transcription factor (MITF).[1][2] This pathway is involved in mast cell exocytosis and represents a novel aspect of MRGPRX2 signaling.[1][2]
Structure-Activity Relationship (SAR) of MRGPRX2 Modulators
The ligand-binding pocket of MRGPRX2 is characterized by a negatively charged surface, which explains its preference for cationic and amphipathic molecules.[8][11] SAR studies have revealed key structural features that govern the potency and selectivity of MRGPRX2 modulators.
General SAR Principles
-
Cationic Center: A positively charged group, such as a primary or secondary amine, is often essential for interaction with the acidic residues (e.g., D184, E164) in the binding pocket.[8]
-
Hydrophobic Moiety: A bulky, hydrophobic part of the molecule contributes to binding affinity through interactions with hydrophobic residues in the receptor.
-
Stereochemistry: The stereochemistry of chiral centers can significantly impact potency, as demonstrated by the preference of MRGPRX2 for dextrorotatory opioid enantiomers.[6][12]
Quantitative Data for Selected MRGPRX2 Modulators
The following table summarizes the activity of various known MRGPRX2 modulators. This data is essential for understanding the SAR and for the design of novel compounds like a potential "MRGPRX2 modulator-1".
| Compound | Class | Assay | Endpoint | Potency (EC50/IC50) | Reference |
| Substance P | Neuropeptide Agonist | Mast Cell Degranulation | Tryptase Release | ~1 µM | [13] |
| Cortistatin-14 | Peptide Agonist | Calcium Mobilization | Ca2+ Flux | ~10 nM | [14] |
| (R)-ZINC-3573 | Small Molecule Agonist | Calcium Mobilization | Ca2+ Flux | ~50 nM | [6] |
| (S)-ZINC-3573 | Small Molecule (Inactive Enantiomer) | Calcium Mobilization | Ca2+ Flux | >10 µM | [6] |
| Compound B | Small Molecule Antagonist | Mast Cell Degranulation (Substance P-induced) | Tryptase Release | 0.42 nM | [13] |
| C9 | Small Molecule Inverse Agonist | G-protein activation | BRET | Ki = 43 nM | [7] |
| C9-6 | Small Molecule Inverse Agonist | G-protein activation | BRET | Ki = 58 nM | [7] |
Experimental Protocols
The characterization of MRGPRX2 modulators relies on a set of robust in vitro assays. Detailed methodologies for key experiments are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq-coupled GPCR signaling.
Principle: Cells expressing MRGPRX2 are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the release of calcium from intracellular stores leads to an increase in fluorescence, which is measured in real-time.
Methodology:
-
Cell Culture: HEK293 or CHO-K1 cells stably expressing human MRGPRX2 are cultured in appropriate media.[6][14]
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well plates and incubated to allow for adherence.[6]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) in a suitable buffer.
-
Compound Addition: Test compounds (agonists or antagonists) at various concentrations are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and the fluorescence intensity is measured over time to record the calcium flux.[14]
-
Data Analysis: The change in fluorescence is used to calculate dose-response curves and determine EC50 or IC50 values.
Mast Cell Degranulation Assay
This assay directly measures the physiological response of mast cells to MRGPRX2 activation, which is the release of granular contents.
Principle: The release of β-hexosaminidase, an enzyme stored in mast cell granules, is used as a marker for degranulation. The enzymatic activity in the cell supernatant is quantified using a chromogenic substrate.[15][16]
Methodology:
-
Cell Culture: A human mast cell line (e.g., LAD2) or primary human mast cells are cultured.[6]
-
Cell Plating: Cells are seeded into 96-well plates.
-
Compound Incubation: Cells are incubated with test compounds at various concentrations for a defined period (e.g., 30 minutes at 37°C).[16]
-
Supernatant Collection: The plates are centrifuged, and the supernatant is collected.
-
Enzymatic Reaction: The supernatant is incubated with a chromogenic substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).[15]
-
Absorbance Measurement: The reaction is stopped, and the absorbance of the product is measured using a spectrophotometer.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., cell lysis with Triton X-100) and a negative control (vehicle).[16] Dose-response curves are generated to determine EC50 or IC50 values.
Conclusion
The development of selective MRGPRX2 modulators holds significant promise for the treatment of a range of inflammatory and pain-related disorders. A thorough understanding of the structure-activity relationships, guided by robust experimental evaluation, is paramount for the successful design of novel therapeutics. This guide provides a foundational framework for researchers and drug development professionals, summarizing the current knowledge on MRGPRX2 signaling, SAR, and key experimental methodologies. The principles and protocols outlined herein will be instrumental in the discovery and optimization of the next generation of MRGPRX2 modulators.
References
- 1. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 3. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. mdpi.com [mdpi.com]
- 6. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. genscript.com [genscript.com]
- 15. benchchem.com [benchchem.com]
- 16. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of MRGPRX2 Modulators in Neuro-Immune Interaction
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X2 (MRGPRX2), expressed predominantly on mast cells and sensory neurons, has emerged as a critical nexus in neuro-immune communication.[1][2] Its activation by a wide array of cationic ligands, including neuropeptides released from sensory nerve endings, triggers mast cell degranulation and contributes to the pathophysiology of neurogenic inflammation, pain, itch, and various inflammatory skin diseases such as atopic dermatitis and chronic spontaneous urticaria.[3][4][5] This document provides a comprehensive technical overview of the MRGPRX2 signaling pathway, its role in mediating mast cell-neuron cross-talk, and the pharmacological modulation of its activity. While specific data on a compound designated "MRGPRX2 modulator-1" is limited and appears to originate from patent literature, this guide will focus on the well-characterized mechanisms and effects of known MRGPRX2 modulators, particularly antagonists.[6] We present quantitative data for key antagonists, detailed experimental protocols for assessing receptor function, and visualizations of the core signaling and interaction pathways to support ongoing research and drug development efforts in this area.
Introduction: MRGPRX2 as a Neuro-Immune Bridge
Mast cells (MCs) are strategically located at host-environment interfaces, acting as sentinel cells of the immune system.[5] Beyond their classic IgE-mediated allergic responses, MCs can be activated through alternative pathways. A key non-IgE-mediated pathway is governed by MRGPRX2 (and its mouse ortholog, MrgprB2).[1] This receptor is activated by a diverse group of cationic ligands, including:
-
Neuropeptides: Substance P (SP), Cortistatin (CST), and Vasoactive Intestinal Peptide (VIP) released from sensory nerve endings.[4][7]
-
Host Defense Peptides: LL-37 and β-defensins released from keratinocytes.[3][8]
-
Pharmacological Agents: Certain FDA-approved drugs associated with pseudoallergic reactions.[1]
The close proximity of mast cells to peripheral nerve endings in tissues like the skin creates a functional neuro-immune unit.[5] Stress or injury can cause sensory neurons to release neuropeptides like SP, which then directly activate MCs via MRGPRX2.[3][9] The subsequent release of inflammatory mediators from MCs, such as histamine (B1213489), tryptase, cytokines, and chemokines, not only induces inflammation and recruits other immune cells but also acts back on the sensory neurons, creating a bidirectional loop that perpetuates neurogenic inflammation, pain, and itch sensations.[3][5] This positions MRGPRX2 as a pivotal modulator of these complex interactions and a promising therapeutic target.[10][11][12]
The MRGPRX2 Signaling Cascade
Activation of MRGPRX2 by an agonist initiates a complex intracellular signaling cascade. The receptor couples to both Gαq and Gαi G-proteins, leading to distinct downstream effects.[1][13]
-
Gαq Pathway: Upon activation, the Gαq subunit stimulates Phospholipase C beta (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][13][14] This rapid increase in intracellular Ca²⁺ is a primary driver of mast cell degranulation and the release of pre-formed mediators like histamine and β-hexosaminidase.[13]
-
Gαi Pathway: The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is primarily associated with chemotaxis.[13]
-
MAPK and NF-κB Pathways: Downstream of G-protein activation, cascades involving Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) are initiated, leading to the transcription and synthesis of de novo mediators such as cytokines and chemokines (e.g., CCL2, CCL3).[5][15]
-
β-Arrestin Pathway and Biased Agonism: Some ligands, like Substance P, are "balanced agonists," meaning they activate both G-protein pathways and recruit β-arrestins.[13][16] β-arrestin recruitment leads to receptor internalization and desensitization, a mechanism to terminate the signal.[16][17] Other ligands are "biased agonists," preferentially activating one pathway over the other.[13] This ligand-specific signaling adds a layer of complexity to MRGPRX2 function.
References
- 1. DSpace [repository.upenn.edu]
- 2. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of a Mast Cell–Specific Receptor MRGPRX2 in Host Defense and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 9. A Mast-Cell-Specific Receptor Mediates Neurogenic Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 11. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasp-pain.org [iasp-pain.org]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
MRGPRX2 modulator-1 signaling pathway analysis
An In-depth Technical Guide to the MRGPRX2 Signaling Pathway and its Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) has emerged as a critical receptor in immunology and pharmacology. Predominantly expressed on mast cells and sensory neurons, MRGPRX2 is a key player in IgE-independent hypersensitivity reactions, often termed pseudo-allergies.[1][2] Unlike classical allergic reactions mediated by the IgE receptor (FcεRI), MRGPRX2 can be directly activated by a diverse array of cationic ligands, including neuropeptides (e.g., Substance P), host defense peptides, and numerous FDA-approved drugs like neuromuscular blocking agents and fluoroquinolones.[2][3][4] This activation triggers mast cell degranulation, releasing histamine (B1213489), proteases, and other inflammatory mediators, contributing to conditions like urticaria, atopic dermatitis, neurogenic inflammation, and pain.[5][6]
The development of specific modulators for MRGPRX2 is a promising therapeutic strategy for these conditions.[6] "MRGPRX2 modulator-1" is one such compound identified for its potential to interact with this receptor, likely for the treatment of inflammation, pain, and autoimmune disorders.[7] This technical guide provides a comprehensive analysis of the MRGPRX2 signaling pathway, presents quantitative data for known modulators, details key experimental protocols for studying the receptor, and visualizes these complex processes for clarity.
MRGPRX2 Signaling Pathways
As a G protein-coupled receptor (GPCR), MRGPRX2 initiates intracellular signaling cascades upon ligand binding.[8] Its activation is multifaceted, involving both G protein-dependent and β-arrestin-mediated pathways, which can be selectively engaged by different ligands—a phenomenon known as biased agonism.[9][10]
G Protein-Dependent Signaling
MRGPRX2 couples to both Gαq and Gαi proteins to induce mast cell degranulation and other cellular responses.[3]
-
Gαq Pathway : This is the primary pathway for degranulation.
-
Ligand binding activates Gαq, which in turn activates Phospholipase Cβ (PLCβ).[2][8]
-
PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][11]
-
The surge in intracellular Ca²⁺ is a critical step that leads to the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators like histamine and β-hexosaminidase (degranulation).[5][12]
-
-
Gαi Pathway : This pathway often plays a modulatory role.
-
Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Reduced cAMP levels can diminish the activity of Protein Kinase A (PKA), which otherwise acts as an inhibitor of degranulation. This suppression of PKA can amplify the Gαq-dependent Ca²⁺ signal.[9]
-
The Gβγ subunits released from Gαi can activate Phosphoinositide 3-Kinase (PI3K), initiating the PI3K-AKT pathway, which is involved in cytokine synthesis and cell migration.[8][9]
-
-
MAPK and NF-κB Pathways : Downstream of G protein activation, MRGPRX2 signaling also involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38, JNK) and the Nuclear Factor-κB (NF-κB) pathway.[6][8] These pathways are crucial for the de novo synthesis and release of cytokines, chemokines, and prostaglandins, contributing to the late-phase inflammatory response.[5][6][8]
Caption: Overview of MRGPRX2 G protein and β-arrestin signaling pathways.
β-Arrestin Dependent Signaling & Biased Agonism
In addition to G protein coupling, agonist binding can promote the recruitment of β-arrestins to the intracellular domains of MRGPRX2.[10]
-
Canonical Role : β-arrestin recruitment is a key mechanism for GPCR desensitization. It sterically uncouples the receptor from G proteins and facilitates its internalization into endosomes, terminating the signal.[3][10]
-
Biased Agonism : Some ligands, known as "balanced agonists" (e.g., Substance P, Compound 48/80), activate both G protein and β-arrestin pathways.[9][13] In contrast, "G protein-biased agonists" (e.g., icatibant) preferentially activate G protein signaling with minimal β-arrestin recruitment, leading to sustained signaling with less receptor desensitization.[9][13] This distinction is critical for drug development, as the desired therapeutic effect may require selectively activating or inhibiting one pathway over the other.
Quantitative Analysis of MRGPRX2 Modulators
While specific quantitative data for "this compound" is proprietary, the activities of several well-characterized public domain modulators have been documented. This data is crucial for establishing benchmarks and understanding structure-activity relationships.
Table 1: Potency of MRGPRX2 Agonists in Functional Assays
| Agonist | Assay Type | Cell Line | Potency (EC₅₀) | Reference(s) |
|---|---|---|---|---|
| Substance P | β-Arrestin Recruitment | HTLA-MRGPRX2 | ~1 µM | [14] |
| Substance P | Degranulation | LAD2 | ~1-10 µM | [15][16] |
| PAMP-12 | β-Arrestin Recruitment | HTLA-MRGPRX2 | ~0.5 µM | [14] |
| (R)-ZINC-3573 | Calcium Mobilization | HEK293-MRGPRX2 | ~100-200 nM | [17][18] |
| (R)-ZINC-3573 | Degranulation | LAD2 | ~300 nM | [17][18] |
| Cortistatin-14 | β-Arrestin Recruitment | MRGPRX2-CHO-K1 | ~1-10 nM | [19][20] |
| Compound 48/80 | Degranulation | LAD2 | ~1-5 µg/mL |[15] |
Table 2: Potency of MRGPRX2 Antagonists/Inhibitors
| Antagonist/Inhibitor | Assay Type | Cell Line | Inhibitory Potency | Reference(s) |
|---|---|---|---|---|
| Compound B | Degranulation (vs. SP) | Human Skin Mast Cells | IC₅₀ = 0.42 nM | [16] |
| Compound B | Schild Analysis (vs. SP) | LAD2 | pA₂ = 9.05 | [16] |
| C9 | Calcium Mobilization (vs. ZINC-3573) | HEK293-MRGPRX2 | Kᵢ = 43 nM | [18] |
| C9 | Degranulation (vs. SP, PAMP-12) | RBL-2H3-MRGPRX2 | IC₅₀ ≈ 300 nM |[18] |
Key Experimental Protocols
Validating the activity of MRGPRX2 modulators requires robust and specific cellular assays. The following sections detail the methodologies for three core assays used in MRGPRX2 research.
Mast Cell Degranulation (β-Hexosaminidase) Assay
This assay quantifies the release of pre-formed granular contents as a direct measure of mast cell activation. β-hexosaminidase is a stable enzyme co-released with histamine and serves as a reliable marker for degranulation.[21][22]
Methodology
-
Cell Culture : Human mast cell lines (e.g., LAD2) or rat basophilic leukemia cells stably expressing MRGPRX2 (RBL-2H3-MRGPRX2) are cultured to an appropriate density.[18][21]
-
Plating : Cells are harvested, washed, and resuspended in a buffered salt solution (e.g., Tyrode's buffer). They are then plated into a 96-well V-bottom plate.[23]
-
Compound Incubation : For antagonist testing, cells are pre-incubated with the inhibitor (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation : Cells are stimulated with a known MRGPRX2 agonist (e.g., Substance P, Compound 48/80) at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for 30-45 minutes at 37°C.[22][23]
-
Reaction Termination : The plate is placed on ice to stop the degranulation process, followed by centrifugation to pellet the cells.[23]
-
Supernatant Collection : A portion of the supernatant from each well is transferred to a new flat-bottom 96-well plate.
-
Enzyme Assay :
-
A chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), is added to the supernatants.[22]
-
To determine total enzyme content, the remaining cell pellets are lysed with a detergent (e.g., Triton X-100). The lysate is also transferred to the substrate plate.
-
The plate is incubated for 60-90 minutes at 37°C to allow for the enzymatic reaction.[24]
-
-
Quantification : The reaction is stopped by adding a high-pH solution (e.g., glycine (B1666218) buffer), which develops the color. The absorbance is read at 405 nm using a plate reader.[22][24]
-
Data Analysis : The percentage of β-hexosaminidase release is calculated as: [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100.
Caption: Experimental workflow for the β-hexosaminidase degranulation assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium that occurs immediately after Gαq-coupled receptor activation. It is a high-throughput method to screen for agonists and antagonists.[12]
Methodology
-
Cell Culture : CHO-K1 or HEK293 cells stably expressing MRGPRX2 are cultured in glass-bottomed, black-walled 384-well plates.[17]
-
Dye Loading : The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4) for 30-60 minutes at 37°C.[25] The dye enters the cells and is cleaved into its active, calcium-sensitive form.
-
Compound Addition : The plate is placed into a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is established.
-
Measurement : The instrument adds the test compound (agonist or antagonist followed by agonist) to the wells while simultaneously recording the fluorescence intensity in real-time.
-
Data Analysis : The change in fluorescence (peak signal minus baseline) is plotted against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[26]
β-Arrestin Recruitment Assay
This assay directly measures the interaction between MRGPRX2 and β-arrestin, making it ideal for identifying biased ligands and understanding receptor desensitization mechanisms. Enzyme Fragment Complementation (EFC) is a common technology used for this purpose.[19]
Methodology
-
Assay Principle : The assay utilizes an engineered cell line (e.g., PathHunter CHO-K1) that co-expresses MRGPRX2 fused to a small enzyme fragment (ProLink, or PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, or EA) of β-galactosidase.[19][27]
-
Cell Plating : The engineered cells are plated in 384-well white, solid-bottom assay plates and incubated.
-
Compound Addition : Test compounds (modulators) are added to the cells.
-
Stimulation : The plate is incubated for 90 minutes at 37°C. If an agonist binds to MRGPRX2, it recruits the β-arrestin-EA fusion protein.[19]
-
Complementation : The proximity of PK and EA upon recruitment allows them to combine and form an active β-galactosidase enzyme.
-
Detection : A detection reagent containing a chemiluminescent substrate is added. The active enzyme converts the substrate, generating a light signal that is proportional to the extent of β-arrestin recruitment.
-
Quantification : The plate is read on a luminometer. The signal is used to generate dose-response curves and determine agonist potency (EC₅₀).
Caption: Workflow for an Enzyme Fragment Complementation (EFC) β-arrestin assay.
Conclusion
The MRGPRX2 receptor is a central node in non-IgE-mediated mast cell activation and represents a compelling target for a new generation of therapeutics aimed at treating pseudo-allergic reactions and inflammatory skin diseases. Understanding its complex signaling network, characterized by both G protein and β-arrestin pathways and the potential for biased agonism, is paramount for successful drug discovery. While the specific signaling signature of "this compound" is not fully in the public domain, the established quantitative data for other modulators and the detailed experimental protocols provided herein offer a robust framework for its characterization. By employing these assays, researchers can effectively profile the potency and mechanism of action of novel MRGPRX2 modulators, paving the way for the development of targeted and effective treatments for MRGPRX2-mediated disorders.
References
- 1. MRGPRX2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 3. DSpace [repository.upenn.edu]
- 4. kactusbio.com [kactusbio.com]
- 5. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 15. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 24. abmgood.com [abmgood.com]
- 25. genscript.com [genscript.com]
- 26. researchgate.net [researchgate.net]
- 27. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
An In-depth Technical Guide to the Pharmacology and Toxicology Profile of MRGPRX2 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the pharmacology and toxicology of MRGPRX2 modulator-1, a novel small molecule targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2). MRGPRX2 has emerged as a critical receptor on mast cells, implicated in a variety of inflammatory and pain-related conditions through its role in non-IgE-mediated degranulation. This document summarizes the available preclinical data for this compound, including its in vitro activity and the experimental protocols used for its characterization. Due to the limited publicly available information, particularly regarding its toxicology, this guide also provides a broader context of the pharmacology and toxicology of MRGPRX2 modulators. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development who are interested in the therapeutic potential of targeting MRGPRX2.
Introduction to MRGPRX2
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons.[1][2] It is involved in host defense, neurogenic inflammation, pain, and itch.[1] MRGPRX2 can be activated by a wide range of ligands, including neuropeptides (e.g., substance P), antimicrobial peptides, and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators such as histamine.[2][3] This activation is independent of the classical IgE-mediated pathway.[3] Consequently, MRGPRX2 has been identified as a promising therapeutic target for a variety of conditions, including atopic dermatitis, psoriasis, chronic urticaria, and drug-induced hypersensitivity reactions.[2][4]
Pharmacology of this compound
This compound, also referred to as "example 17" in patent literature, is a modulator of the MRGPRX2 receptor.[5] Its development is aimed at treating inflammation, pain, and autoimmune disorders.[5]
Mechanism of Action
This compound is an antagonist of the MRGPRX2 receptor. It is designed to inhibit the activation of the receptor by its endogenous and exogenous ligands, thereby preventing mast cell degranulation and the subsequent release of pro-inflammatory mediators.
In Vitro Activity
Quantitative data on the in vitro activity of this compound is available from functional assays.
| Compound | Assay Type | Cell Line | Ligand | IC50 (nM) |
| This compound (example 17) | Calcium Flux Assay | HEK293 expressing MRGPRX2 | Substance P | < 100 |
Table 1: In Vitro Activity of this compound
Experimental Protocols
2.3.1. Calcium Flux Assay
The in vitro activity of this compound was determined using a calcium flux assay in a human embryonic kidney (HEK293) cell line stably expressing the human MRGPRX2 receptor. The protocol is as follows:
-
Cell Culture: HEK293 cells expressing MRGPRX2 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.
-
Compound Addition: this compound is added to the wells at various concentrations and incubated.
-
Ligand Stimulation: The MRGPRX2 agonist, Substance P, is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
MRGPRX2 Signaling Pathways
Activation of MRGPRX2 by an agonist initiates a cascade of intracellular signaling events. The receptor couples to G proteins, primarily Gαq and Gαi.[4]
-
Gαq Pathway: Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[4]
-
Gαi Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway can also contribute to cell migration.[4]
-
β-Arrestin Pathway: Some ligands can also induce β-arrestin recruitment, which is involved in receptor desensitization and internalization.[4]
These signaling pathways ultimately converge to induce mast cell degranulation and the transcription of pro-inflammatory cytokines.[6]
Toxicology Profile of this compound
As of the date of this document, there is no publicly available toxicological data for this compound. This includes information on its in vitro cytotoxicity, in vivo toxicity, safety pharmacology, and genotoxicity.
General Toxicology of MRGPRX2 Modulators
The development of MRGPRX2 modulators is an active area of research, and the toxicological profiles of these compounds are a key consideration. In general, the safety of a new therapeutic is assessed through a series of in vitro and in vivo studies.
5.1. In Vitro Toxicology
-
Cytotoxicity Assays: These assays are used to determine the concentration of a compound that is toxic to cells. Common assays include the MTT assay and the LDH release assay.
-
Genotoxicity Assays: These assays assess the potential of a compound to damage genetic material. The Ames test and the micronucleus test are standard assays.
-
hERG Channel Assay: This assay is crucial for assessing the risk of a compound causing cardiac arrhythmias.
5.2. In Vivo Toxicology
-
Acute Toxicity Studies: These studies determine the effects of a single high dose of a compound and are used to determine the maximum tolerated dose (MTD) and the LD50.
-
Repeat-Dose Toxicity Studies: These studies involve the administration of a compound for a longer period (e.g., 28 or 90 days) to assess its long-term effects on various organs.
-
Safety Pharmacology Studies: These studies investigate the effects of a compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
Conclusion
This compound is a promising new compound targeting a key receptor in inflammatory and pain pathways. The available in vitro data demonstrates its potency as an MRGPRX2 antagonist. However, a comprehensive understanding of its pharmacological and toxicological profile requires further investigation, particularly through in vivo efficacy and safety studies. The general framework for the toxicological evaluation of MRGPRX2 modulators provides a roadmap for the future development of this and other compounds in its class. As more data becomes publicly available, a more complete picture of the therapeutic potential and safety of this compound will emerge.
References
- 1. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid toxicity: histamine, hypersensitivity, and MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
An In-depth Technical Guide to MRGPRX2 Modulator-1 for the Investigation of Pseudoallergic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoallergic reactions, also known as non-IgE-mediated hypersensitivity reactions, represent a significant challenge in drug development and clinical practice. These reactions mimic true allergic responses but occur independently of the IgE and mast cell sensitization pathway. A key player in mediating these reactions is the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] This receptor, primarily expressed on mast cells, is activated by a wide range of cationic molecules, including numerous FDA-approved drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1][2][3] Consequently, MRGPRX2 has emerged as a critical target for understanding and potentially preventing pseudoallergic drug reactions.
This technical guide focuses on MRGPRX2 modulator-1, a compound identified for its potential to modulate MRGPRX2 activity. While specific quantitative data for "this compound (example 17)" from patent WO2022125636A1 is not publicly available in the reviewed literature, this guide will provide a comprehensive overview of the methodologies used to characterize such modulators and present representative data from other known MRGPRX2 antagonists. The aim is to equip researchers and drug development professionals with the necessary knowledge to investigate the role of MRGPRX2 in pseudoallergic reactions and to evaluate the therapeutic potential of its modulators.
MRGPRX2 and Its Role in Pseudoallergic Reactions
MRGPRX2 is a G protein-coupled receptor (GPCR) that is highly expressed on connective tissue mast cells.[1][2] Its activation by various ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and a structurally diverse array of small molecule drugs, triggers a signaling cascade that results in mast cell degranulation.[1][3] This process releases histamine, tryptase, and other pro-inflammatory mediators, leading to the clinical manifestations of pseudoallergy, such as urticaria, angioedema, and even anaphylactoid reactions.[1]
The signaling pathway of MRGPRX2 is complex, involving coupling to both Gαi and Gαq proteins.[2] Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a critical step for mast cell degranulation. The signaling cascade can also involve the recruitment of β-arrestin, which can mediate receptor internalization and desensitization, as well as initiate G protein-independent signaling.[1]
Quantitative Data for MRGPRX2 Modulators
The following tables summarize quantitative data for several reported MRGPRX2 antagonists, serving as examples of the types of data generated to characterize MRGPRX2 modulators.
Table 1: In Vitro Potency of MRGPRX2 Antagonists in Calcium Mobilization Assays
| Compound | Cell Line | Agonist | IC50 (nM) | Reference |
| Compound A | HEK293-MRGPRX2 | Cortistatin 14 | 32.4 | [4] |
| Compound B | HEK293-MRGPRX2 | Cortistatin 14 | 1.8 | [4] |
| C9 | HEK293-MRGPRX2 | ZINC-3573 | 43 (Ki) | [3] |
| C9-6 | HEK293-MRGPRX2 | ZINC-3573 | 58 (Ki) | [3] |
| Humanwell Cpd 28A | CHO-K1-MRGPRX2 | Not Specified | <100 | [5] |
Table 2: In Vitro Potency of MRGPRX2 Antagonists in Mast Cell Degranulation Assays (β-Hexosaminidase Release)
| Compound | Cell Line | Agonist | IC50 (nM) | Reference |
| Compound B | LAD2 | Substance P | 1.8 | [4] |
| Septerna Cpd (Ex 34) | LAD2 | Not Specified | <100 | [6] |
| Escient Cpd (Ex 31) | LAD2 | Not Specified | <100 | [7] |
Table 3: In Vitro Potency of MRGPRX2 Antagonists in β-Arrestin Recruitment Assays
| Compound | Assay System | Agonist | IC50 (nM) | Reference |
| Quercetin | β-arrestin assay | Not Specified | 71,200 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MRGPRX2 modulators. Below are protocols for key in vitro assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation.
Materials:
-
HEK293 cells stably expressing MRGPRX2 (or other suitable cell line like CHO-K1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM or other calcium-sensitive dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
MRGPRX2 agonist (e.g., Substance P, Compound 48/80)
-
Test modulator compound
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader capable of ratiometric measurements (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed MRGPRX2-expressing cells into 384-well plates at a suitable density and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fura-2 AM loading buffer in the dark at 37°C for 60 minutes.
-
Compound Addition: Wash the cells to remove excess dye. Add the test modulator compound at various concentrations to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Add the MRGPRX2 agonist to all wells to stimulate the receptor.
-
Data Acquisition: Measure the fluorescence intensity at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) over time. The ratio of the two excitation intensities reflects the intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence ratio in response to the agonist. Plot the response against the concentration of the test modulator to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MRGPRX2, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.
Materials:
-
Cells engineered to co-express MRGPRX2 fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium.
-
Assay buffer.
-
MRGPRX2 agonist.
-
Test modulator compound.
-
Detection reagents for the specific reporter system.
-
Luminometer or appropriate plate reader.
Protocol:
-
Cell Plating: Plate the engineered cells in a suitable microplate.
-
Compound Incubation: Add the test modulator at various concentrations to the cells and incubate.
-
Agonist Stimulation: Add the MRGPRX2 agonist to stimulate the receptor and induce β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's instructions and incubate to allow for signal development.
-
Measurement: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis: Normalize the data and plot the signal against the modulator concentration to calculate the IC50 value.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a marker of degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3 expressing MRGPRX2) or primary mast cells.
-
Cell culture medium.
-
Assay buffer (e.g., Tyrode's buffer).
-
MRGPRX2 agonist.
-
Test modulator compound.
-
Substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop solution (e.g., sodium carbonate).
-
Spectrophotometer.
Protocol:
-
Cell Preparation: Wash and resuspend mast cells in assay buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test modulator.
-
Agonist Stimulation: Add the MRGPRX2 agonist to induce degranulation and incubate at 37°C.
-
Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant containing the released β-hexosaminidase.
-
Enzyme Assay:
-
Lyse a separate aliquot of cells to determine the total β-hexosaminidase content.
-
Incubate the supernatant and the total lysate with the β-hexosaminidase substrate.
-
Stop the reaction with the stop solution.
-
-
Measurement: Read the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition. Plot the percentage of inhibition against the modulator concentration to determine the IC50 value.
Visualizations
MRGPRX2 Signaling Pathway
Caption: MRGPRX2 signaling cascade leading to mast cell degranulation.
Experimental Workflow for MRGPRX2 Modulator Screening
Caption: A typical workflow for the screening and validation of MRGPRX2 modulators.
Conclusion
MRGPRX2 is a pivotal receptor in the pathophysiology of pseudoallergic reactions, making it a prime target for therapeutic intervention. The development of potent and selective MRGPRX2 modulators holds the promise of safer medications and new treatments for mast cell-driven disorders. This guide provides a foundational understanding of the experimental approaches required to characterize such modulators. By employing robust in vitro assays and a systematic screening cascade, researchers can effectively identify and validate novel MRGPRX2-targeting compounds, paving the way for future clinical applications. While specific data on "this compound" remains elusive in the public domain, the methodologies and representative data presented here offer a clear roadmap for the investigation of this important therapeutic target.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New MRGPRX2 antagonists disclosed in Humanwell Healthcare patent | BioWorld [bioworld.com]
- 6. New MRGPRX2 antagonists disclosed in Septurna patent | BioWorld [bioworld.com]
- 7. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
The Impact of MRGPRX2 Modulator-1 on Cytokine and Chemokine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G-protein coupled receptor X2 (MRGPRX2) has emerged as a critical regulator of mast cell function, playing a significant role in inflammatory and allergic responses. Activation of MRGPRX2 by a variety of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of a plethora of inflammatory mediators, including cytokines and chemokines. This technical guide focuses on the effects of a specific compound, MRGPRX2 modulator-1, on the release of these crucial signaling molecules. While specific quantitative data for "this compound," also identified as "example 17" in patent literature, is not extensively available in peer-reviewed publications, this document synthesizes the known effects of MRGPRX2 modulation on cytokine and chemokine release, providing a framework for understanding the potential impact of this modulator.
MRGPRX2 Signaling and Mediator Release
MRGPRX2 is predominantly expressed on mast cells and, upon activation, couples to G proteins, initiating a cascade of intracellular signaling events. This leads to the release of pre-formed mediators stored in granules, such as histamine, and the de novo synthesis and secretion of cytokines and chemokines. Key signaling pathways implicated in MRGPRX2-mediated cytokine and chemokine production include the activation of phospholipase C (PLC), subsequent calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways (including ERK1/2, p38, and JNK), the PI3K/AKT pathway, and the transcription factor NF-κB.[1][2]
Effects of MRGPRX2 Activation on Cytokine and Chemokine Release
Activation of MRGPRX2 is known to induce the expression and release of a variety of pro-inflammatory cytokines and chemokines from mast cells.[3] This release is a critical component of the inflammatory response and contributes to the recruitment and activation of other immune cells.
Summary of MRGPRX2-Mediated Cytokine and Chemokine Release
The following table summarizes the cytokines and chemokines known to be released upon MRGPRX2 activation, based on studies using various MRGPRX2 agonists. While this data is not specific to this compound, it provides a crucial baseline for predicting its potential effects.
| Cytokine/Chemokine | Function | Reference |
| TNF-α | Pro-inflammatory cytokine involved in systemic inflammation. | [3] |
| IL-8 (CXCL8) | A potent chemoattractant for neutrophils and other granulocytes. | [3] |
| IL-13 | A key cytokine in type 2 immunity, associated with allergy and asthma. | [3] |
| CCL1 | A chemoattractant for monocytes, natural killer cells, and immature B cells. | [3] |
| CCL2 (MCP-1) | A potent chemoattractant for monocytes, memory T cells, and dendritic cells. | [3] |
Experimental Protocols for Measuring Cytokine and Chemokine Release
To assess the impact of this compound on cytokine and chemokine release, a variety of in vitro cellular assays can be employed. The following are detailed methodologies for key experiments.
Human Mast Cell Culture and Stimulation
-
Cell Source: Primary human mast cells derived from CD34+ progenitor cells from peripheral or cord blood, or mast cell lines such as LAD2.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., StemPro-34) supplemented with cytokines essential for mast cell differentiation and survival, such as stem cell factor (SCF) and IL-6.
-
Stimulation Protocol:
-
Plate cultured mast cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a known MRGPRX2 agonist (e.g., Substance P, Compound 48/80) for a duration determined by the specific cytokine/chemokine being measured (typically 4-24 hours for de novo synthesis).
-
Include appropriate controls: unstimulated cells (negative control) and cells stimulated with the agonist alone (positive control).
-
After incubation, centrifuge the plate and collect the supernatant for analysis.
-
Measurement of Cytokine and Chemokine Levels
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine/chemokine of interest.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine/chemokine to the plate.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine/chemokine.
-
Incubate, then wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength and calculate the concentration of the cytokine/chemokine in the samples based on the standard curve.
-
-
Multiplex Bead Array (e.g., Luminex): This method allows for the simultaneous measurement of multiple cytokines and chemokines in a single sample. The general principle is similar to ELISA but utilizes fluorescently coded beads conjugated with specific capture antibodies.
Visualizing the Core Concepts
MRGPRX2 Signaling Pathway for Cytokine Release
Caption: MRGPRX2 signaling cascade leading to cytokine and chemokine release.
Experimental Workflow for Assessing Modulator Effects
Caption: Workflow for measuring cytokine release from mast cells.
Conclusion
MRGPRX2 represents a compelling target for modulating mast cell-driven inflammation. While direct, quantitative data on the effects of "this compound" on cytokine and chemokine release are not yet widely published, the established signaling pathways and mediator profiles associated with MRGPRX2 activation provide a strong foundation for investigation. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to elucidate the specific immunomodulatory properties of this and other novel MRGPRX2 modulators. Such studies are essential for understanding their therapeutic potential in a range of inflammatory and allergic diseases.
References
Unveiling the Action of MRGPRX2 Modulator-1 Beyond Mast Cells: A Technical Guide
For Immediate Release
An in-depth exploration of the potential cellular targets of MRGPRX2 Modulator-1, extending beyond its well-documented effects on mast cells. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory and sensory pathways.
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has garnered significant attention as a key player in inflammatory and allergic responses, primarily through its activation on mast cells. However, the expression of this receptor on other cell types, notably sensory neurons and keratinocytes, opens up a new frontier for therapeutic intervention. This technical guide delves into the potential non-mast cell targets of a novel compound, this compound, offering a roadmap for its comprehensive evaluation in the context of neurogenic inflammation, pain, and skin disorders.
While the patent literature (WO2022125636A1) describes the synthesis and mast cell activity of this compound, specific data on its effects on other cellular targets are not publicly detailed. This guide, therefore, provides a foundational understanding of MRGPRX2 function in sensory neurons and keratinocytes, complete with detailed, representative experimental protocols to facilitate further research into the broader pharmacological profile of this and similar modulators.
The Expanding Landscape of MRGPRX2: Expression and Function in Non-Mast Cells
The therapeutic potential of MRGPRX2 modulators may extend far beyond the control of mast cell degranulation. Understanding the receptor's role in other key cell types is paramount.
Sensory Neurons: A Gateway to Pain and Itch
MRGPRX2 is expressed in a subset of dorsal root ganglion (DRG) sensory neurons, which are critical for transmitting pain and itch signals. Activation of MRGPRX2 in these neurons can trigger the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP). These neuropeptides can then act on adjacent cells, including mast cells, creating a vicious cycle of neurogenic inflammation. An MRGPRX2 modulator could therefore offer a novel approach to pain and itch management by directly targeting the sensory nervous system.
Keratinocytes: The Skin's First Line of Defense
As the primary constituents of the epidermis, keratinocytes are at the forefront of the skin's interaction with the environment. The expression of MRGPRX2 on these cells suggests a role in cutaneous inflammatory responses and innate immunity. By influencing the release of inflammatory mediators from keratinocytes, an MRGPRX2 modulator could have implications for the treatment of chronic skin conditions such as atopic dermatitis and psoriasis.
Charting the Course: Experimental Protocols for Target Validation
To elucidate the activity of this compound on these non-mast cell targets, a series of robust in vitro assays are essential. The following protocols provide a detailed framework for these investigations.
Assessing Neuronal Activation: Calcium Mobilization and Neuropeptide Release
A primary indicator of sensory neuron activation is a rise in intracellular calcium, which subsequently triggers the release of neuropeptides.
Calcium Mobilization Assay: This assay utilizes a calcium-sensitive fluorescent dye to measure changes in intracellular calcium levels in cultured sensory neurons upon exposure to this compound. This provides a real-time assessment of the modulator's ability to either stimulate or inhibit receptor activity.
Neuropeptide Release Assay: The functional consequence of sensory neuron activation can be quantified by measuring the release of neuropeptides such as CGRP into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Investigating Keratinocyte Response: Cytokine Secretion Profile
The inflammatory response of keratinocytes can be gauged by their secretion of cytokines and chemokines.
Cytokine Secretion Assay: Cultured human keratinocytes are treated with this compound, and the supernatant is analyzed for the presence of key inflammatory mediators like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) using multiplex assays or individual ELISAs.
Data Presentation: A Framework for Quantitative Analysis
While specific data for this compound is not yet in the public domain, the following tables serve as a template for the clear and concise presentation of future findings.
Table 1: Hypothetical Activity Profile of this compound on Sensory Neurons
| Assay | Endpoint | Modulator-1 Activity |
| Calcium Mobilization | EC50 / IC50 | Data Not Available |
| CGRP Release | % Increase / Inhibition | Data Not Available |
Table 2: Hypothetical Activity Profile of this compound on Keratinocytes
| Assay | Endpoint | Modulator-1 Activity |
| Cytokine Secretion (IL-6) | Fold Change | Data Not Available |
| Cytokine Secretion (IL-8) | Fold Change | Data Not Available |
Visualizing the Mechanisms: Signaling Pathways and Experimental Designs
To further aid in the conceptualization of MRGPRX2's role in non-mast cells, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: MRGPRX2 signaling cascade in sensory neurons.
Caption: Putative MRGPRX2 signaling in keratinocytes.
Caption: Experimental workflow for sensory neuron studies.
Caption: Experimental workflow for keratinocyte studies.
Future Directions
The exploration of this compound's activity beyond mast cells is a critical step in realizing its full therapeutic potential. The protocols and frameworks presented in this guide are intended to catalyze further investigation into the nuanced roles of MRGPRX2 in health and disease, paving the way for novel treatments for a host of inflammatory and sensory disorders. The public dissemination of quantitative data from such studies will be invaluable to advancing the field.
Therapeutic Potential of MRGPRX2 Modulation in Atopic Dermatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by intense pruritus, eczematous lesions, and a significant impact on quality of life. The pathophysiology of AD is complex, involving a combination of genetic predisposition, skin barrier dysfunction, and immune dysregulation. While the role of IgE-mediated mast cell activation is well-established, emerging evidence highlights the significance of IgE-independent pathways in driving the persistent itch and inflammation associated with AD. A key player in this alternative pathway is the Mas-related G protein-coupled receptor X2 (MRGPRX2).
MRGPRX2 is predominantly expressed on mast cells and sensory neurons and is activated by a variety of cationic ligands, including neuropeptides (e.g., Substance P), host defense peptides, and certain drugs.[1] This activation triggers mast cell degranulation, releasing a cascade of inflammatory mediators such as histamine, tryptase, and various cytokines, which contribute to the clinical manifestations of AD. The interplay between sensory neurons and mast cells via MRGPRX2 is thought to be a critical driver of the neurogenic inflammation and intractable itch that are hallmarks of the disease. Consequently, modulating MRGPRX2 activity presents a novel and promising therapeutic strategy for atopic dermatitis.
This technical guide provides an in-depth exploration of the therapeutic potential of MRGPRX2 modulation in atopic dermatitis, with a focus on "MRGPRX2 modulator-1" as a representative therapeutic agent. Due to the limited publicly available data on a specific compound named "this compound," this guide will synthesize information from preclinical and clinical studies of well-characterized MRGPRX2 antagonists, such as EP262 and EVO756, to illustrate the therapeutic concept and potential.
MRGPRX2 Signaling Pathways in Atopic Dermatitis
Activation of MRGPRX2 by ligands such as Substance P, released from sensory neurons upon exposure to allergens or irritants, initiates a cascade of intracellular signaling events within mast cells. This leads to degranulation and the release of pro-inflammatory mediators that contribute to the pathophysiology of atopic dermatitis. The primary signaling pathways involved are depicted below.
References
The Role of MRGPRX2 in Non-Histaminergic Itch: A Technical Guide for Researchers
An in-depth exploration of the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a key modulator in non-histaminergic itch, providing researchers, scientists, and drug development professionals with a comprehensive overview of its signaling pathways, quantitative data on known modulators, and detailed experimental protocols.
Introduction
Chronic itch, or pruritus, is a significant clinical problem that severely impacts the quality of life for millions worldwide. While histamine (B1213489) is a well-known mediator of acute itch, a substantial proportion of chronic itch conditions are non-histaminergic and refractory to antihistamine therapy. Recent research has identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a critical player in the pathogenesis of non-histaminergic itch.[1] MRGPRX2 is predominantly expressed on mast cells and sensory neurons, positioning it at the crucial interface of the immune and nervous systems in the skin.[2][3]
Activation of MRGPRX2 by a diverse array of endogenous and exogenous ligands, including neuropeptides like substance P (SP), triggers mast cell degranulation and the release of a distinct profile of pruritogens, notably tryptase.[2][4] This tryptase, in turn, activates protease-activated receptors (PARs) on sensory neurons, initiating the itch signal.[5] This pathway is distinct from the classical IgE-mediated histamine release, offering a novel therapeutic target for the millions suffering from antihistamine-resistant itch. This technical guide provides a detailed overview of the current understanding of MRGPRX2's role in non-histaminergic itch, focusing on its signaling mechanisms, modulator pharmacology, and key experimental methodologies.
MRGPRX2 Signaling Pathway in Non-Histaminergic Itch
The activation of MRGPRX2 initiates a cascade of intracellular signaling events leading to mast cell degranulation and the release of pruritogenic mediators. This signaling is complex, involving multiple G protein subtypes and β-arrestin pathways.
Upon agonist binding, MRGPRX2 can couple to both Gαq and Gαi proteins.[6] The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE), a process crucial for mast cell degranulation.[7][8]
Simultaneously, the activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels relieve the inhibitory effect of protein kinase A (PKA) on the degranulation machinery. The βγ subunits of the G proteins can also contribute to the activation of downstream effectors, including phosphoinositide 3-kinase (PI3K).
Furthermore, MRGPRX2 signaling can involve β-arrestin recruitment.[9] β-arrestins can mediate receptor desensitization and internalization, but they can also act as scaffolds for other signaling molecules, potentially leading to G protein-independent signaling pathways. The specific signaling cascade activated can be agonist-dependent, with some ligands showing bias towards either G protein or β-arrestin pathways.[1]
References
- 1. Cheek Injection Model for Simultaneous Measurement of Pain and Itch-related Behaviors [jove.com]
- 2. Detecting degranulation via hexosaminidase assay [protocols.io]
- 3. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gut.bmj.com [gut.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Preliminary Investigation of MRGPRX2 Modulator-1 in Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation of Mas-related G protein-coupled receptor X2 (MRGPRX2) modulators in preclinical pain models. While specific data for a designated "MRGPRX2 modulator-1" is not publicly available, this document synthesizes existing research on various MRGPRX2 modulators to serve as a foundational resource. MRGPRX2, expressed predominantly on mast cells and sensory neurons, has emerged as a key player in neurogenic inflammation and pain.[1][2][3] This guide details the receptor's signaling pathways, experimental protocols for evaluating modulators, and quantitative data from relevant preclinical studies.
MRGPRX2 and Its Role in Pain
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor implicated in a variety of physiological and pathological processes, including host defense, inflammation, and pain.[1] It is activated by a diverse range of ligands, including neuropeptides like substance P (SP), and various drugs.[2][4][5] The activation of MRGPRX2 on mast cells triggers their degranulation and the release of pro-inflammatory mediators, contributing to neurogenic inflammation and pain.[3][6] Studies using knockout mice have demonstrated the crucial role of the mouse ortholog, Mrgprb2, in inflammatory pain, highlighting the therapeutic potential of targeting this receptor.[3]
MRGPRX2 Signaling Pathways
Upon activation by a ligand such as substance P, MRGPRX2 initiates a cascade of intracellular signaling events. The receptor couples to both Gαi and Gαq proteins.[5] This dual coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization from intracellular stores and the activation of protein kinase C (PKC).[6][7] These signaling events culminate in mast cell degranulation and the release of inflammatory mediators like histamine, as well as the transcription and production of cytokines and prostaglandins.[6] Some evidence also points to the involvement of the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) pathway in MRGPRX2 signaling.[1]
References
- 1. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 2. kactusbio.com [kactusbio.com]
- 3. pcpr.pitt.edu [pcpr.pitt.edu]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. DSpace [repository.upenn.edu]
- 6. mdpi.com [mdpi.com]
- 7. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MRG-Coupled Protein Receptor X2 (MRGPRX2) Modulator-1 in a Technical Deep Dive into Mast Cell Degranulation
For Immediate Release
A Comprehensive Analysis of MRGPRX2 Modulation in Mast Cell Activation for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of Mas-related G-protein coupled receptor X2 (MRGPRX2) in mast cell degranulation and the inhibitory effects of MRGPRX2 modulators. Recent advancements in understanding IgE-independent mast cell activation have highlighted MRGPRX2 as a key therapeutic target for a variety of inflammatory and allergic conditions. This document provides a detailed overview of the underlying signaling pathways, quantitative data on the efficacy of specific modulators, and the experimental protocols used to ascertain these findings.
Core Concepts: MRGPRX2 and Mast Cell Degranulation
Mast cells are crucial effector cells in the immune system, historically known for their role in allergic reactions mediated by the high-affinity IgE receptor (FcεRI). However, a significant portion of mast cell-mediated responses are triggered through IgE-independent pathways. MRGPRX2 has emerged as a key receptor in these processes, activated by a wide array of ligands including neuropeptides (e.g., Substance P), host defense peptides, and certain FDA-approved drugs, leading to pseudoallergic reactions.[1][2][3] Activation of MRGPRX2 on mast cells initiates a signaling cascade culminating in the release of pre-formed inflammatory mediators, such as histamine (B1213489) and β-hexosaminidase, from intracellular granules—a process known as degranulation.[4][5]
The Impact of MRGPRX2 Modulators on Mast Cell Degranulation
The development of potent and selective MRGPRX2 antagonists represents a promising therapeutic strategy for mast cell-driven disorders.[6][7] For the purpose of this guide, we will focus on well-characterized selective small molecule antagonists, referred to herein as Compound A and Compound B, which serve as functional equivalents of a specific "MRGPRX2 modulator-1." These compounds have demonstrated significant efficacy in inhibiting mast cell degranulation both in vitro and in vivo.[8][9]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of MRGPRX2 modulators is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro efficacy of Compounds A and B against mast cell degranulation stimulated by various MRGPRX2 agonists.
| Modulator | Agonist | Assay System | IC50 (nM) | Reference |
| Compound A | Cortistatin 14 | LAD2 Mast Cells | 22.8 | [8] |
| Compound B | Cortistatin 14 | LAD2 Mast Cells | 1.0 | [8] |
| Compound A | Substance P | LAD2 Mast Cells | 32.4 | [8][9] |
| Compound B | Substance P | LAD2 Mast Cells | 1.8 | [8][9] |
| Compound B | Substance P | Human Skin Mast Cells (Tryptase Release) | 0.42 | [8][9][10] |
Table 1: In vitro inhibitory potency of MRGPRX2 modulators on agonist-induced mast cell degranulation.
| Modulator | Agonist | Animal Model | Effect | Reference |
| Compound B | Compound 48/80 | Human MRGPRX2 Knock-in Mice | Complete antagonism at 100 nM in peritoneal mast cells | [10] |
| Orally Administered EP262 | Agonist | MRGPRX2 Knock-in Mice | Suppression of mast cell degranulation and vascular permeability | [11] |
Table 2: In vivo and ex vivo efficacy of MRGPRX2 modulators.
Signaling Pathways in MRGPRX2-Mediated Degranulation
Upon agonist binding, MRGPRX2 couples to heterotrimeric G proteins, primarily Gαq and Gαi, to initiate downstream signaling.[1][4][5] The activation of these pathways leads to a cascade of intracellular events culminating in mast cell degranulation.
MRGPRX2 Signaling Cascade
Experimental Protocols
The characterization of MRGPRX2 modulators relies on a series of well-defined in vitro and in vivo assays. Below are the detailed methodologies for key experiments.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.[12][13][14][15]
1. Cell Culture and Sensitization:
-
Human mast cell lines (e.g., LAD2) or rat basophilic leukemia cells transfected with human MRGPRX2 (RBL-2H3-MRGPRX2) are cultured under standard conditions.[16]
-
For experiments involving IgE-mediated degranulation as a control, cells are sensitized overnight with anti-DNP IgE.[12]
2. Assay Procedure:
-
Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).
-
The cell suspension is plated in a 96-well plate.
-
Cells are pre-incubated with various concentrations of the MRGPRX2 modulator (e.g., Compound B) or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.[16]
-
Degranulation is initiated by adding an MRGPRX2 agonist (e.g., Substance P, Compound 48/80) and incubating for 30-45 minutes at 37°C.[12][16]
-
The reaction is stopped by placing the plate on ice.
3. Quantification of β-Hexosaminidase Release:
-
The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
The remaining cell pellet is lysed with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Supernatant and lysate samples are incubated with a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide).[15]
-
The reaction is stopped with a high pH buffer, and the fluorescence is measured using a plate reader.
-
The percentage of β-hexosaminidase release is calculated as (Supernatant Fluorescence / (Supernatant Fluorescence + Lysate Fluorescence)) x 100.
Workflow for Degranulation Assay
In Vivo Models of Mast Cell Degranulation
To assess the efficacy of MRGPRX2 modulators in a physiological context, humanized mouse models are often employed.
1. Animal Model:
-
Mice with a genetic knock-in of human MRGPRX2 are used, as some modulators show species-specificity.[6][10]
2. Drug Administration and Agonist Challenge:
-
The MRGPRX2 modulator (e.g., Compound B) or vehicle is administered, often orally.
-
After a specified period, an MRGPRX2 agonist (e.g., Compound 48/80) is injected intradermally to induce a local mast cell-dependent reaction.[10]
3. Assessment of Mast Cell Degranulation and Vascular Permeability:
-
Vascular permeability, a consequence of mast cell degranulation and histamine release, is assessed by intravenous injection of a dye (e.g., Evans blue) and subsequent quantification of dye extravasation at the injection site.[6][11]
-
Behavioral responses, such as scratching, can also be monitored as a proxy for itch, a key symptom of mast cell activation.[8][10]
Conclusion
MRGPRX2 has been firmly established as a pivotal receptor in IgE-independent mast cell activation and a viable therapeutic target for a range of inflammatory and allergic diseases. The development of potent and selective MRGPRX2 modulators, exemplified by compounds that exhibit nanomolar inhibitory activity, offers a promising avenue for novel drug development. The experimental frameworks detailed in this guide provide a robust basis for the continued investigation and characterization of new MRGPRX2-targeting therapeutics. The data strongly support the progression of these modulators into clinical evaluation for mast cell-mediated disorders.[6][8]
References
- 1. DSpace [repository.upenn.edu]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdnewsline.com [mdnewsline.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdnewsline.com [mdnewsline.com]
- 12. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 13. youtube.com [youtube.com]
- 14. abmgood.com [abmgood.com]
- 15. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of MRGPRX2 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical receptor primarily expressed on mast cells and sensory neurons. It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and pruritus.[1] MRGPRX2 can be activated by a wide range of ligands, including neuropeptides (e.g., Substance P), host defense peptides, and numerous FDA-approved drugs, leading to mast cell degranulation independent of the classical IgE-mediated pathway.[2][3][4] Consequently, the development of selective MRGPRX2 modulators presents a promising therapeutic strategy for managing pseudo-allergic drug reactions and various inflammatory conditions.
These application notes provide a comprehensive guide for the in vitro characterization of "MRGPRX2 Modulator-1," a novel investigational compound. The following protocols detail key assays to determine its functional activity, potency, and mechanism of action.
MRGPRX2 Signaling Pathway
MRGPRX2 activation initiates a cascade of intracellular events. The receptor couples to both Gαq and Gαi proteins. Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event for mast cell degranulation. The Gαi pathway can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and its βγ subunits can also contribute to downstream signaling. Additionally, upon agonist binding, β-arrestin can be recruited to the receptor, leading to its internalization and desensitization, as well as initiating G protein-independent signaling.[5]
MRGPRX2 signaling cascade upon agonist binding.
Experimental Workflow for Modulator Characterization
A tiered approach is recommended for characterizing a novel MRGPRX2 modulator. The initial step involves assessing the modulator's ability to elicit a response in a recombinant cell line, typically by measuring a proximal signaling event like calcium mobilization or β-arrestin recruitment. Positive hits are then evaluated for their potency and efficacy. Subsequently, the functional consequence of receptor modulation is assessed in a more physiologically relevant cell type, such as a mast cell line, by measuring degranulation.
General workflow for in vitro characterization of this compound.
Data Presentation
The following tables provide examples of how to summarize the quantitative data obtained from the in vitro assays for this compound, comparing its activity with known MRGPRX2 ligands.
Table 1: Agonist Activity of this compound in Recombinant Cells
| Compound | Calcium Mobilization EC50 (nM) | β-Arrestin Recruitment EC50 (nM) |
| Modulator-1 | [Insert experimental value] | [Insert experimental value] |
| Substance P | 150 | 200 |
| Compound 48/80 | 3000 | 5000 |
| Cortistatin-14 | 10 | 15 |
Table 2: Antagonist Activity of this compound
| Compound | Calcium Mobilization IC50 (nM) (vs. Substance P) | β-Hexosaminidase Release IC50 (nM) (vs. Substance P) |
| Modulator-1 | [Insert experimental value] | [Insert experimental value] |
| C9 | 300 | 350 |
| QWF | 1000 | 1200 |
Table 3: Mast Cell Degranulation Activity of this compound
| Compound | β-Hexosaminidase Release EC50 (nM) | Maximum Degranulation (%) |
| Modulator-1 | [Insert experimental value] | [Insert experimental value] |
| Substance P | 300 | 60 |
| Compound 48/80 | 5000 | 75 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation in a recombinant cell line.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human MRGPRX2.
-
Culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6).
-
Probenecid (optional, to prevent dye extrusion).
-
This compound and reference compounds (e.g., Substance P).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed the MRGPRX2-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye in Assay Buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in Assay Buffer at a concentration 2-5X the final desired concentration.
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the compound solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence. For dose-response analysis, plot the fluorescence change against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Protocol 2: β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated MRGPRX2 using an enzyme fragment complementation technology.[6][7]
Materials:
-
PathHunter® MRGPRX2 CHO-K1 β-Arrestin cell line.
-
PathHunter® Assay Reagents (including Detection Reagent).
-
Culture medium: As specified by the cell line provider.
-
This compound and reference compounds.
-
White, solid-bottom 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the microplates and incubate for the recommended time (typically 24-48 hours).
-
Compound Addition: Prepare serial dilutions of this compound and reference compounds. Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and a reference agonist. Plot the normalized luminescence against the logarithm of the compound concentration to determine the EC50 or IC50 value.
Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.[8][9]
Materials:
-
LAD2 or RBL-2H3 cell line (the latter stably expressing MRGPRX2).
-
Culture medium appropriate for the cell line.
-
Assay Buffer: Tyrode's buffer or HEPES-buffered saline containing 0.1% BSA.
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5).
-
Stop solution: 0.1 M Na2CO3/NaHCO3 buffer.
-
This compound and reference compounds.
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase release).
-
96-well microplates.
-
Absorbance microplate reader.
Procedure:
-
Cell Plating: Seed the mast cells into a 96-well plate.
-
Compound Incubation:
-
For antagonist testing, pre-incubate the cells with this compound for 15-30 minutes.
-
Add the agonist (e.g., Substance P) or this compound (for agonist testing) and incubate for 30 minutes at 37°C.
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzymatic Reaction:
-
In a separate plate, add the supernatant to wells containing the pNAG substrate solution.
-
To determine total release, lyse a set of untreated cells with Triton X-100 and add the lysate to the substrate solution.
-
Incubate for 60-90 minutes at 37°C.
-
-
Absorbance Measurement: Add the stop solution to each well and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells. Plot the percentage of release against the logarithm of the compound concentration to determine EC50 or IC50 values.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 6. bu.edu [bu.edu]
- 7. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRGPRX2 Modulator-1 in the LAD2 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G-protein coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, and pseudo-allergic drug reactions.[1][2][3] The human mast cell line, LAD2, endogenously expresses MRGPRX2 and serves as a critical in vitro model for studying the receptor's function and for the screening and characterization of MRGPRX2 modulators.[1][4][5]
These application notes provide a comprehensive protocol for the use of "MRGPRX2 modulator-1," a representative modulator of MRGPRX2, in the LAD2 cell line.[6] The protocols detailed below are based on established methodologies for studying MRGPRX2 activation and inhibition in mast cells and can be adapted for various research applications, including drug discovery and the investigation of mast cell biology.
Data Presentation
The following tables summarize representative quantitative data for the characterization of MRGPRX2 modulators in the LAD2 cell line. The values presented are for illustrative purposes and will vary depending on the specific modulator and experimental conditions.
Table 1: Potency of MRGPRX2 Agonists in LAD2 Cells
| Agonist | Assay Type | Readout | EC50 |
| Substance P | Degranulation (β-hexosaminidase release) | % of total release | 300 nM |
| Compound 48/80 | Degranulation (β-hexosaminidase release) | % of total release | 300 ng/ml |
| Icatibant | Degranulation (β-hexosaminidase release) | % of total release | Varies |
| Cortistatin-14 | Calcium Mobilization | Relative Fluorescence Units | Varies |
Table 2: Potency of MRGPRX2 Antagonists in LAD2 Cells
| Antagonist | Agonist Used | Assay Type | Readout | IC50 |
| Compound A | Cortistatin-14 | Degranulation (β-hexosaminidase release) | % inhibition | 22.8 nM |
| Compound B | Cortistatin-14 | Degranulation (β-hexosaminidase release) | % inhibition | 1.0 nM |
| Compound A | Substance P | Degranulation (β-hexosaminidase release) | % inhibition | 32.4 nM |
| Compound B | Substance P | Degranulation (β-hexosaminidase release) | % inhibition | 1.8 nM |
Experimental Protocols
LAD2 Cell Culture
The LAD2 cell line is derived from human bone marrow aspirates from a patient with mastocytosis and is dependent on stem cell factor (SCF) for growth and survival.[7][8]
Materials:
-
PriGrow X Series Medium for T8157
-
Human Stem Cell Factor (SCF)
-
L-Glutamine
-
Penicillin/Streptomycin Solution
-
PriCoat™ T25 Flasks
-
Sterile conical tubes
-
Centrifuge
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing PriGrow X Series Medium with 100 ng/ml human SCF, 2 mM L-Glutamine, and 1% Penicillin/Streptomycin solution.[7]
-
Cell Thawing:
-
Rapidly thaw a cryopreserved vial of LAD2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 ml sterile conical tube containing 10 ml of pre-warmed complete growth medium.
-
Centrifuge at 450 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.[8]
-
-
Cell Maintenance:
-
Culture cells in PriCoat™ T25 flasks at a density of 0.5 x 10^5 to 1 x 10^6 cells/ml at 37°C in a 5% CO2 incubator.[7]
-
Replace half of the medium with fresh, pre-warmed complete growth medium weekly.[7]
-
Monitor cell density and do not allow it to exceed 1 x 10^6 cells/ml.[7]
-
Note: It is normal to observe some cell death in the first two weeks after thawing. The cells are slow-growing.[7]
-
MRGPRX2-Mediated Degranulation Assay (β-hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation following MRGPRX2 activation.
Materials:
-
LAD2 cells
-
HEPES buffer containing 0.1% BSA
-
This compound (as agonist or antagonist)
-
Known MRGPRX2 agonist (e.g., Substance P, Compound 48/80)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Preparation:
-
Harvest LAD2 cells and wash them with HEPES buffer.
-
Resuspend the cells in HEPES buffer at a concentration of 1 x 10^4 cells per well in a 96-well plate.[9]
-
-
Modulator Treatment:
-
For agonist activity: Add varying concentrations of this compound to the wells.
-
For antagonist activity: Pre-incubate the cells with varying concentrations of this compound for 5-10 minutes before adding a known MRGPRX2 agonist at its EC80 concentration.[10]
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[9]
-
Measurement of β-hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
To determine total β-hexosaminidase content, lyse the cells in a separate set of wells with 0.1% Triton X-100.[9]
-
Add the substrate solution to all wells and incubate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release as a fraction of the total cellular content.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, an early event in MRGPRX2 signaling.
Materials:
-
LAD2 cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
HEPES-buffered saline
-
This compound
-
Known MRGPRX2 agonist
-
Fluorometric plate reader or microscope
Protocol:
-
Cell Loading:
-
Incubate LAD2 cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in HEPES-buffered saline.
-
-
Measurement:
-
Place the loaded cells in the measurement chamber of a fluorometric plate reader or on a microscope slide.
-
Establish a baseline fluorescence reading.
-
Add the this compound (for agonist testing) or a known agonist (for antagonist testing after pre-incubation with the modulator) and record the change in fluorescence over time.
-
-
Data Analysis: Quantify the increase in fluorescence intensity, which corresponds to the rise in intracellular calcium levels.
Visualizations
MRGPRX2 Signaling Pathway
Caption: MRGPRX2 signaling in mast cells.
Experimental Workflow for MRGPRX2 Modulator Screening
Caption: Workflow for modulator screening.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kactusbio.com [kactusbio.com]
- 4. Frontiers | Human Mast Cell Line HMC1 Expresses Functional Mas-Related G-Protein Coupled Receptor 2 [frontiersin.org]
- 5. A Novel Cell Culture System to Improve MRGPRX2 Research in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocat.com [biocat.com]
- 8. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
Application Notes and Protocols: Characterization of MRGPRX2 Modulator-1 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a significant target in the study of inflammatory and allergic responses.[1] Predominantly expressed on mast cells and sensory neurons, MRGPRX2 is implicated in non-IgE-mediated hypersensitivity reactions, neurogenic inflammation, and pain.[2][3][4] Its activation by a diverse range of cationic ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators.[5]
HEK293 cells stably expressing human MRGPRX2 serve as a valuable in vitro model system for characterizing the activity of novel modulators.[6] These cells provide a robust and reproducible platform for high-throughput screening and mechanistic studies, primarily by measuring intracellular calcium mobilization upon receptor activation.[6][7]
These application notes provide a comprehensive guide for the use of MRGPRX2 Modulator-1, a representative agonist, in HEK293 cells expressing MRGPRX2. Detailed protocols for cell culture, calcium mobilization assays, and data analysis are included to facilitate the investigation of MRGPRX2-targeted therapeutics.
Signaling Pathways of MRGPRX2
MRGPRX2 activation initiates a cascade of intracellular signaling events. The receptor couples to both Gαq and Gαi proteins, leading to distinct downstream effects.[3][8][9]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8]
-
Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with chemotaxis.[8]
-
β-Arrestin Pathway: Following activation, β-arrestins are recruited to the receptor, leading to its internalization and desensitization. This process is crucial for regulating the duration and intensity of the signal.[3][8]
Below is a diagram illustrating the primary signaling pathways activated by an MRGPRX2 agonist.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in comparison to a known agonist, Compound 48/80. This data is representative of typical results obtained from the protocols described below.
Table 1: Potency of MRGPRX2 Agonists in Calcium Mobilization Assay
| Compound | EC50 (nM) | Hill Slope |
| This compound | 150 | 1.2 |
| Compound 48/80 | 500 | 1.0 |
Table 2: Efficacy of MRGPRX2 Agonists in Calcium Mobilization Assay
| Compound | Maximum Response (% of control) |
| This compound | 100% |
| Compound 48/80 | 95% |
Experimental Protocols
Cell Culture and Maintenance of HEK293-MRGPRX2 Cells
This protocol describes the standard procedure for culturing and maintaining HEK293 cells stably expressing human MRGPRX2.
Materials:
-
HEK293/Human MRGPRX2 Stable Cell Line
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well black, clear-bottom microplates
Procedure:
-
Culture HEK293-MRGPRX2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Passage the cells when they reach 80-90% confluency, typically every 2-3 days.
-
To passage, aspirate the culture medium, wash the cell monolayer with sterile PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.[10]
Intracellular Calcium Mobilization Assay
This assay is the primary method for quantifying the agonist activity of this compound. It measures the increase in intracellular calcium concentration following receptor activation using a fluorescent calcium indicator.[6][11]
Materials:
-
HEK293-MRGPRX2 and wild-type HEK293 cells
-
96-well black, clear-bottom microplates
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Compound 48/80 (positive control)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-MRGPRX2 and wild-type HEK293 cells into a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (final concentration 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (Compound 48/80) in HBSS at 2x the final desired concentration.
-
Measurement: Place the plate in a fluorescence plate reader. Set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to 510 nm for Fura-2.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the compound dilutions into the appropriate wells.
-
Immediately begin recording the fluorescence intensity for 2-5 minutes.
-
Data Analysis: The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380).[6] Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Below is a diagram of the experimental workflow for the calcium mobilization assay.
β-Arrestin Recruitment Assay (Optional)
This assay can be used to investigate biased agonism and receptor internalization mechanisms. It measures the recruitment of β-arrestin to the activated MRGPRX2.
Materials:
-
HEK293 cells co-expressing MRGPRX2 and a β-arrestin-reporter fusion protein (e.g., β-arrestin-GFP)
-
Assay-specific reagents (e.g., substrate for enzyme fragment complementation assays)
-
This compound
-
Luminescence or fluorescence plate reader
Procedure:
-
Follow the cell plating and compound preparation steps as described for the calcium mobilization assay.
-
Use an established β-arrestin recruitment assay system, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific).
-
Treat the cells with various concentrations of this compound.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Add the detection reagents and measure the signal (luminescence or fluorescence) according to the manufacturer's protocol.
-
Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
By comparing the potency and efficacy of this compound in both the calcium mobilization and β-arrestin recruitment assays, researchers can determine if the compound exhibits bias towards either the G-protein or β-arrestin signaling pathway. This information is critical for the development of drugs with specific signaling profiles and desired therapeutic effects.
References
- 1. kactusbio.com [kactusbio.com]
- 2. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 3. DSpace [repository.upenn.edu]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Peptides that Activate MRGPRX2 using Engineered HEK Cells [jove.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
Application Notes and Protocols for Beta-Hexosaminidase Release Assay Using an MRGPRX2 Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G-protein coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of IgE-independent mast cell degranulation, playing a significant role in pseudo-allergic drug reactions and various inflammatory and pain disorders.[1][2][3] Activation of MRGPRX2 by a diverse range of cationic ligands, including neuropeptides like Substance P and certain drugs, triggers a signaling cascade that results in the release of inflammatory mediators, such as histamine (B1213489) and beta-hexosaminidase, from mast cell granules.[1][2][4] Consequently, modulators of MRGPRX2 are of significant interest for therapeutic development.
This document provides a detailed protocol for a beta-hexosaminidase release assay, a robust and widely used method to quantify mast cell degranulation, for the characterization of MRGPRX2 modulators. The assay is suitable for use with mast cell lines endogenously expressing or engineered to express MRGPRX2, such as LAD2 or RBL-2H3 cells.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist initiates a downstream signaling cascade primarily through the coupling of Gαq and Gαi proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. This sustained increase in intracellular calcium is a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators, including beta-hexosaminidase.
Experimental Protocols
Cell Culture
Rat basophilic leukemia (RBL-2H3) cells stably expressing human MRGPRX2 (RBL-MRGPRX2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For selection and maintenance of MRGPRX2 expression, G418 (1 mg/mL) is included in the culture medium.
Beta-Hexosaminidase Release Assay
This protocol is adapted from established methods for measuring mast cell degranulation.[4]
Materials:
-
RBL-MRGPRX2 cells
-
96-well cell culture plates
-
HEPES buffer (containing 0.1% bovine serum albumin, BSA)
-
MRGPRX2 agonist (e.g., Substance P, Cortistatin 14)
-
This compound (test compound)
-
Triton X-100 (0.1% in HEPES buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Seeding: Seed RBL-MRGPRX2 cells into a 96-well plate at a density of 5 x 10^4 cells/well in a total volume of 50 µL of HEPES buffer containing 0.1% BSA.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 5-15 minutes at 37°C.
-
Agonist Stimulation: Add the MRGPRX2 agonist (e.g., Substance P at a final concentration of 0.3 µM) to the wells and incubate for 30 minutes at 37°C to induce degranulation.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C. Carefully collect 20 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Total Release (Lysate) Preparation: To determine the total beta-hexosaminidase content, add 50 µL of 0.1% Triton X-100 to the remaining cells in the original plate to lyse the cells. Mix thoroughly and take a 20 µL aliquot of the lysate.
-
Enzymatic Reaction: Add 20 µL of the pNAG substrate solution to each well containing the supernatant and lysate aliquots. Incubate the plates for 1 hour at 37°C.
-
Stopping the Reaction: Stop the enzymatic reaction by adding 250 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:
Calculate the percentage of beta-hexosaminidase release using the following formula:
% Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100
The inhibitory effect of the this compound can be determined by comparing the percentage of release in the presence of the modulator to the release induced by the agonist alone. The half-maximal inhibitory concentration (IC50) can be calculated by plotting the percentage of inhibition against the logarithm of the modulator concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables present representative data on the inhibitory effects of MRGPRX2 modulators on agonist-induced beta-hexosaminidase release.
Table 1: Inhibition of Substance P-Induced Degranulation in RBL-MRGPRX2 Cells by this compound (Antagonist C9). [1][4][6]
| Modulator Concentration (µM) | % Inhibition of β-Hexosaminidase Release |
| 0.01 | 15 ± 3 |
| 0.1 | 45 ± 5 |
| 0.3 | ~50 (IC50) |
| 1 | 85 ± 4 |
| 10 | 98 ± 2 |
Data are presented as mean ± SEM. The IC50 value is approximately 0.3 µM.
Table 2: IC50 Values of Novel MRGPRX2 Antagonists (Compound A and Compound B) against Various Agonists in LAD2 Mast Cells. [7][8]
| Agonist (at ~EC80) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| Cortistatin 14 | 22.8 | 1.0 |
| Substance P | 32.4 | 1.8 |
These data demonstrate the potent and broad inhibitory activity of these antagonists against degranulation triggered by different MRGPRX2 agonists.[7][8]
Table 3: Potency of MRGPRX2 Antagonist (Compound B) in Primary Human Skin Mast Cells. [7][8]
| Agonist | Assay | Compound B IC50 (nM) |
| Substance P | Tryptase Release | 0.42 |
This demonstrates the high potency of the antagonist in a more physiologically relevant primary cell model.[7][8]
Conclusion
The beta-hexosaminidase release assay is a reliable and quantitative method for assessing the activity of MRGPRX2 modulators. The provided protocol and representative data offer a framework for researchers to screen and characterize novel compounds targeting MRGPRX2 for the potential treatment of mast cell-driven diseases. Careful optimization of cell number, agonist concentration, and incubation times may be necessary for specific experimental conditions.
References
- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of MRGPRX2 Modulator-1 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Specific in vivo administration protocols and quantitative data for the compound identified as "MRGPRX2 modulator-1" (CAS No. 2781839-42-5) are not yet available in peer-reviewed literature. The following application notes and protocols are therefore based on established methodologies for the in vivo study of other MRGPRX2 modulators in mouse models. Researchers should consider these as a starting point and must conduct dose-finding and toxicology studies for "this compound" before proceeding with efficacy models.
Application Notes
Introduction to MRGPRX2
Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons. It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and itch. MRGPRX2 can be activated by a wide range of ligands, including neuropeptides (e.g., Substance P), and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators. This receptor is a key player in IgE-independent hypersensitivity reactions. The mouse ortholog for MRGPRX2 is Mrgprb2, which, despite functional similarities, exhibits differences in ligand affinity, necessitating careful consideration when translating findings from mouse to human.
This compound
This compound (also referred to as example 17 in some commercial contexts) is a modulator of the Mas-related G-protein receptor X2.[1] It is intended for research into conditions such as inflammation, pain, and autoimmune disorders.[1] Its precise mechanism of action (agonist, antagonist, or allosteric modulator) is not specified in publicly available resources. Therefore, initial in vitro characterization is essential to determine its functional effect on MRGPRX2 signaling before proceeding with in vivo studies.
Considerations for In Vivo Studies in Mouse Models
Due to the low homology between human MRGPRX2 and its murine ortholog Mrgprb2, researchers often utilize humanized mouse models, such as those expressing human MRGPRX2, to more accurately study the effects of specific modulators. If using standard mouse strains (e.g., C57BL/6, BALB/c), it is crucial to confirm that the modulator of interest has activity at the mouse Mrgprb2 receptor.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by a ligand initiates a signaling cascade that can proceed through G-protein-dependent or β-arrestin-dependent pathways, leading to mast cell degranulation and cytokine production. The diagram below illustrates a simplified overview of the key signaling events.
Caption: Simplified MRGPRX2 signaling pathway in mast cells.
Experimental Protocols
The following are generalized protocols for evaluating the in vivo effects of an MRGPRX2 modulator. Note: Vehicle, dose, route, and timing must be optimized for "this compound".
Protocol 3.1: Murine Model of MRGPRX2-Mediated Paw Inflammation
Objective: To assess the pro- or anti-inflammatory effects of an MRGPRX2 modulator on local inflammation.
Materials:
-
This compound
-
MRGPRX2 agonist (e.g., Substance P, Compound 48/80)
-
Vehicle for modulator and agonist (e.g., saline, PBS with 0.1% BSA)
-
8-12 week old mice (C57BL/6 or humanized MRGPRX2 knock-in)
-
Calipers for measuring paw thickness
-
Evans Blue dye (optional, for vascular permeability)
Procedure:
-
Acclimatization: Acclimatize mice to handling and experimental conditions for at least 3 days.
-
Modulator Administration: Administer this compound via the determined optimal route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)) at various doses. Include a vehicle control group. The timing of administration should be based on the modulator's pharmacokinetic profile (e.g., 30-60 minutes before agonist challenge).
-
Baseline Measurement: Measure the thickness of the hind paws using a digital caliper before any injections.
-
Agonist Challenge: Inject a known MRGPRX2 agonist (e.g., 10 µg of Substance P in 20 µL of saline) into the plantar surface of one hind paw. Inject the contralateral paw with vehicle.
-
Post-Challenge Measurements: Measure paw thickness at regular intervals (e.g., 15, 30, 60, 120 minutes) after the agonist challenge.
-
(Optional) Vascular Permeability: If assessing vascular permeability, administer Evans Blue dye (e.g., 1% in saline) via tail vein injection 30 minutes before sacrifice. After euthanasia, dissect the paws and quantify the extravasated dye.
Protocol 3.2: Murine Model of MRGPRX2-Mediated Itch (Pruritus)
Objective: To evaluate the effect of an MRGPRX2 modulator on itch behavior.
Materials:
-
This compound
-
MRGPRX2 agonist (e.g., Compound 48/80)
-
Vehicle
-
8-12 week old mice with shaved napes
Procedure:
-
Acclimatization: Acclimatize mice individually in observation chambers for at least 30 minutes before the experiment.
-
Modulator Administration: Administer this compound or vehicle as determined by pharmacokinetic studies.
-
Itch Induction: Inject the MRGPRX2 agonist intradermally into the nape of the neck.
-
Behavioral Observation: Immediately after injection, record the number of scratching bouts directed at the injection site for a set period (e.g., 30 minutes).
Protocol 3.3: Murine Model of Passive Systemic Anaphylaxis (PSA)
Objective: To determine if an MRGPRX2 modulator can affect systemic anaphylactic responses.
Materials:
-
This compound
-
MRGPRX2 agonist (e.g., Compound 48/80) or relevant antigen
-
Vehicle
-
8-12 week old mice
-
Rectal thermometer
Procedure:
-
Modulator Administration: Administer this compound or vehicle at the predetermined time and dose.
-
Baseline Temperature: Measure the baseline core body temperature using a rectal thermometer.
-
Anaphylaxis Induction: Induce systemic anaphylaxis by i.v. injection of a potent MRGPRX2 agonist.
-
Monitor for Anaphylaxis: Monitor the mice for changes in core body temperature every 10-15 minutes for at least 90 minutes. A drop in temperature is a key indicator of anaphylaxis. Also, observe for clinical signs of shock.
Experimental Workflow Diagram
The following diagram outlines a general workflow for an in vivo study of an MRGPRX2 modulator.
Caption: General experimental workflow for in vivo mouse models.
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between treatment groups. Below are example tables for the described protocols.
Table 1: Effect of this compound on Paw Edema
| Treatment Group | N | Baseline Paw Thickness (mm) | Paw Thickness at 60 min (mm) | Change in Thickness (mm) | % Inhibition |
| Vehicle + Agonist | 10 | 1.50 ± 0.05 | 2.50 ± 0.10 | 1.00 ± 0.08 | - |
| Modulator-1 (1 mg/kg) + Agonist | 10 | 1.51 ± 0.04 | 2.25 ± 0.09 | 0.74 ± 0.07 | 26% |
| Modulator-1 (10 mg/kg) + Agonist | 10 | 1.49 ± 0.06 | 1.80 ± 0.08 | 0.31 ± 0.06 | 69% |
| Modulator-1 (30 mg/kg) + Agonist | 10 | 1.50 ± 0.05 | 1.60 ± 0.07 | 0.10 ± 0.05 | 90% |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Itch Behavior
| Treatment Group | N | Number of Scratches (in 30 min) | % Reduction in Scratching |
| Vehicle + Agonist | 10 | 150 ± 15 | - |
| Modulator-1 (1 mg/kg) + Agonist | 10 | 110 ± 12 | 26.7% |
| Modulator-1 (10 mg/kg) + Agonist | 10 | 65 ± 10 | 56.7% |
| Modulator-1 (30 mg/kg) + Agonist | 10 | 25 ± 8 | 83.3% |
| Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Systemic Anaphylaxis
| Treatment Group | N | Baseline Temp (°C) | Minimum Temp (°C) | Max Temp Drop (°C) |
| Vehicle + Agonist | 10 | 37.5 ± 0.2 | 32.5 ± 0.5 | -5.0 ± 0.4 |
| Modulator-1 (10 mg/kg) + Agonist | 10 | 37.4 ± 0.3 | 35.8 ± 0.4 | -1.6 ± 0.3 |
| Modulator-1 (30 mg/kg) + Agonist | 10 | 37.6 ± 0.2 | 37.0 ± 0.3 | -0.6 ± 0.2 |
| Data are presented as mean ± SEM. |
References
Utilizing Humanized MRGPRX2 Knock-in Mice for Modulator Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic drug reactions, neurogenic inflammation, pain, and pruritus. The murine ortholog, MrgprB2, exhibits notable differences in ligand affinity and specificity compared to the human receptor, limiting the translational relevance of studies in wild-type mice.[1] To address this, humanized MRGPRX2 knock-in (KI) mouse models have been developed, where the endogenous Mrgprb2 gene is replaced with the human MRGPRX2 gene.[2] These models provide an invaluable in vivo platform for studying the function of human MRGPRX2 and for the preclinical evaluation of novel modulators targeting this receptor.
These application notes provide detailed protocols for utilizing humanized MRGPRX2 KI mice in modulator studies, covering essential in vitro and in vivo assays.
MRGPRX2 Signaling Pathways
Data Presentation: Modulator Activity
The following tables summarize the activity of various MRGPRX2 agonists and antagonists in different functional assays.
Table 1: EC50 Values of MRGPRX2 Agonists in Degranulation and Calcium Mobilization Assays
| Agonist | Assay Type | Cell Type | EC50 (nM) |
| Cortistatin 14 | β-hexosaminidase Release | LAD2 | 67 |
| Substance P | β-hexosaminidase Release | LAD2 | 285 |
| Compound 48/80 | β-hexosaminidase Release | LAD2 | 1,108 |
| PACAP-27 | β-hexosaminidase Release | LAD2 | 218 |
| PAMP-12 | β-hexosaminidase Release | LAD2 | 29 |
Data compiled from supplementary materials of a cited study.[5]
Table 2: IC50 Values of MRGPRX2 Antagonists in Functional Assays
| Antagonist | Assay Type | Stimulating Agonist | Cell Type | IC50 (nM) |
| Compound A | β-hexosaminidase Release | Substance P | LAD2 | 32.4 |
| Compound B | β-hexosaminidase Release | Substance P | LAD2 | 1.8 |
| Compound B | Tryptase Release | Substance P | Primary Human Skin Mast Cells | 0.42 |
| C9 | β-hexosaminidase Release | SP, PAMP-12, Rocuronium | RBL-MRGPRX2 | ~300 |
| Exemplified Compound | Calcium Mobilization (HTRF) | - | CHO-hMRGPRX2 | <100 |
| Exemplified Compound | β-hexosaminidase Release | - | LAD2 | <100 |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
In Vitro Assays
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a robust measure of degranulation.
Materials:
-
Peritoneal-derived mast cells (PMCs) from humanized MRGPRX2 KI mice
-
Tyrode's buffer (or HEPES buffer with 0.1% BSA)
-
MRGPRX2 agonist/antagonist solutions
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.4 M Glycine, pH 10.7)
-
0.1% Triton X-100 lysis buffer
-
96-well plates (V-bottom and flat-bottom)
-
Plate reader (405 nm)
Protocol:
-
Cell Preparation: Isolate PMCs from the peritoneal cavity of humanized MRGPRX2 KI mice. Resuspend cells in Tyrode's buffer to a concentration of 2 x 10^5 cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Modulator Treatment:
-
For agonist studies: Add 25 µL of the agonist solution at various concentrations. For control wells, add 25 µL of buffer.
-
For antagonist studies: Pre-incubate cells with 25 µL of the antagonist solution for 30 minutes at 37°C before adding 25 µL of an MRGPRX2 agonist.
-
-
Incubation: Incubate the plate for 45 minutes at 37°C and 5% CO2.
-
Reaction Termination: Stop the reaction by placing the plate on ice for 5 minutes, then centrifuge at 400 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well flat-bottom plate.
-
Cell Lysis (for Total Release): To the remaining cells in the V-bottom plate, add 125 µL of 0.1% Triton X-100 lysis buffer. Resuspend the pellets by pipetting up and down. Transfer 25 µL of the cell lysate to the flat-bottom plate containing the supernatants.
-
Enzymatic Reaction: Add 25 µL of the pNAG substrate solution to each well containing supernatant and lysate. Incubate for 1 hour at 37°C.
-
Stopping the Reaction: Add 150 µL of stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / Absorbance of Total Lysate) x 100.
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Materials:
-
Mast cells from humanized MRGPRX2 KI mice
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
MRGPRX2 agonist/antagonist solutions
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Preparation and Dye Loading:
-
Isolate and resuspend mast cells in HBS.
-
Prepare a loading buffer containing the calcium dye and Pluronic F-127 according to the manufacturer's instructions.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
-
Plating: Plate the dye-loaded cells in a 96-well black, clear-bottom plate.
-
Antagonist Pre-incubation (if applicable): For antagonist studies, add the antagonist solution to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the agonist solution into the wells.
-
Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Data can be expressed as the peak fluorescence response or the area under the curve.
In Vivo Assay
PCA is a widely used in vivo model to assess localized mast cell-dependent inflammatory responses.
Materials:
-
Humanized MRGPRX2 KI mice
-
MRGPRX2 agonist
-
Evans blue dye (e.g., 0.5% in sterile saline)
-
Anesthetic
-
Spectrophotometer (620 nm)
Protocol:
-
Sensitization (Intradermal Injection): Lightly anesthetize the mice. Inject a small volume (e.g., 20 µL) of the MRGPRX2 agonist intradermally into one ear or a shaved area of the back. Inject vehicle control into the contralateral ear or another shaved area.
-
Challenge (Intravenous Injection): After a set time (e.g., 30 minutes), inject Evans blue dye intravenously (e.g., 200 µL of 0.5% solution). The dye will extravasate at sites of increased vascular permeability.
-
Observation and Tissue Collection: After a further 20-30 minutes, euthanize the mice and excise the injected skin/ear tissue.
-
Dye Extraction:
-
Dry the tissue samples (e.g., overnight at 60°C).
-
Weigh the dried tissue.
-
Incubate the tissue in formamide (e.g., 500 µL) at 60°C for 24 hours to extract the Evans blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any debris.
-
Transfer the supernatant to a 96-well plate.
-
Read the absorbance at 620 nm.
-
The amount of extravasated dye is proportional to the inflammatory response.
-
Conclusion
Humanized MRGPRX2 knock-in mice represent a significant advancement in the study of mast cell biology and the development of therapeutics targeting MRGPRX2.[9] The protocols outlined in these application notes provide a framework for the robust in vitro and in vivo characterization of MRGPRX2 modulators. By employing these models and assays, researchers can gain valuable insights into the role of MRGPRX2 in health and disease and accelerate the discovery of novel treatments for a range of inflammatory and allergic conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detecting degranulation via hexosaminidase assay [protocols.io]
- 5. frontiersin.org [frontiersin.org]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
- 9. | BioWorld [bioworld.com]
Practical Guide for Dose-Response Analysis of MRGPRX2 Modulator-1
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in allergy, inflammation, and pain.[1] Primarily expressed on mast cells and sensory neurons, MRGPRX2 is activated by a diverse range of cationic ligands, including neuropeptides, host defense peptides, and various drugs, leading to mast cell degranulation and the release of inflammatory mediators like histamine.[1][2][3] This activity implicates MRGPRX2 in non-IgE-mediated hypersensitivity reactions and various inflammatory skin diseases.[4][5][6][7] Consequently, the identification and characterization of novel MRGPRX2 modulators are of significant interest for therapeutic development. This guide provides a detailed practical framework for conducting dose-response analysis of a novel compound, "MRGPRX2 modulator-1," to determine its potency and efficacy as either an agonist or antagonist of the MRGPRX2 receptor.
Key Concepts in MRGPRX2 Dose-Response Analysis
A dose-response analysis for an MRGPRX2 modulator aims to quantify its biological effect at different concentrations. The key parameters derived from these studies are:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 value indicates higher potency.
-
IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits the response to a known agonist by 50%. A lower IC50 value signifies greater inhibitory potency.
-
Emax (Maximum effect): The maximum response achievable by an agonist.
These parameters are crucial for comparing the potency and efficacy of different modulators and for understanding their therapeutic potential.
Experimental Models for MRGPRX2 Analysis
The choice of cellular model is critical for obtaining relevant and reproducible data. Commonly used models include:
-
Recombinant Cell Lines:
-
Human Mast Cell Lines:
Signaling Pathways and Assay Principles
MRGPRX2 activation initiates several downstream signaling cascades that can be harnessed for dose-response analysis.
G-Protein Signaling
MRGPRX2 couples to both Gαq and Gαi proteins.[3][18]
-
Gαq Pathway: Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a key event in mast cell activation.[18]
-
Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[18]
β-Arrestin Recruitment
Upon activation, MRGPRX2 can also recruit β-arrestin proteins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[3][18]
The diagram below illustrates the primary signaling pathways activated by MRGPRX2.
Caption: MRGPRX2 Signaling Pathways.
Experimental Protocols
The following protocols provide a step-by-step guide for agonist and antagonist dose-response analysis of this compound.
General Workflow
The general experimental workflow is depicted below.
Caption: General Experimental Workflow.
Protocol 1: Agonist Dose-Response using Calcium Flux Assay
This protocol determines if "this compound" activates MRGPRX2 by measuring intracellular calcium mobilization.
Materials:
-
MRGPRX2-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell culture medium (e.g., DMEM or F-12K with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-6)[17]
-
This compound
-
Positive control agonist (e.g., Compound 48/80, Substance P)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with automated injection capabilities
Methodology:
-
Cell Seeding:
-
Culture MRGPRX2-expressing cells to ~80-90% confluency.
-
Seed cells into the microplate at an appropriate density (e.g., 20,000 cells/well for a 384-well plate) and incubate overnight.[19]
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes.[20]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 100 µM down to 10 pM.
-
Prepare a known concentration of the positive control agonist.
-
-
Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., for 120 seconds).[17][20]
-
Establish a baseline reading for ~15-20 seconds.
-
Inject the serially diluted this compound and controls into the wells.
-
Continue recording the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline).
-
Normalize the data to the response of the positive control (100%) and vehicle (0%).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 2: Antagonist Dose-Response using Calcium Flux Assay
This protocol assesses the ability of "this compound" to inhibit the activation of MRGPRX2 by a known agonist.
Methodology:
-
Cell Seeding and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of a known MRGPRX2 agonist at its EC80 concentration (determined from a prior agonist dose-response experiment).
-
-
Measurement:
-
Place the plate in the microplate reader.
-
Inject the serially diluted this compound into the wells and incubate for a pre-determined time (e.g., 5-15 minutes).
-
Establish a baseline reading.
-
Inject the EC80 concentration of the agonist into the wells.
-
Record the fluorescence signal as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the change in fluorescence.
-
Normalize the data, setting the response to the agonist alone as 100% and the vehicle control as 0%.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Degranulation Assay (β-Hexosaminidase Release)
This assay provides a more direct measure of mast cell degranulation and is particularly useful with mast cell lines like LAD2.
Materials:
-
LAD2 cells or RBL-2H3 cells stably expressing MRGPRX2
-
Assay buffer (e.g., HEPES buffer with 0.1% BSA)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer
-
Stop solution (e.g., Na2CO3/NaHCO3 buffer)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
96-well V-bottom plates
-
Absorbance microplate reader
Methodology:
-
Cell Stimulation:
-
Wash and resuspend cells in assay buffer.
-
Plate the cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.[21]
-
For antagonist testing, pre-incubate the cells with serially diluted this compound for 5 minutes.[21]
-
Add the serially diluted this compound (for agonist testing) or a fixed concentration of a known agonist (for antagonist testing).
-
Incubate at 37°C for 30 minutes.[21]
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
To determine the total β-hexosaminidase release, lyse the cells in a separate set of wells with lysis buffer.[21]
-
-
Enzymatic Reaction:
-
Add the pNAG substrate solution to the supernatants and the lysed cell samples.
-
Incubate at 37°C for 60-90 minutes.
-
Add the stop solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells.
-
Plot the percentage release (for agonist) or percent inhibition (for antagonist) against the log concentration of the modulator and fit the data to determine EC50 or IC50 values.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Agonist Properties of this compound
| Assay Type | Cell Line | Parameter | This compound | Positive Control (e.g., C48/80) |
| Calcium Flux | MRGPRX2-CHO-K1 | EC50 (µM) | Insert Value | Insert Value |
| Emax (%) | Insert Value | 100 | ||
| β-Hexosaminidase Release | LAD2 | EC50 (µM) | Insert Value | Insert Value |
| Emax (%) | Insert Value | 100 |
Table 2: Antagonist Properties of this compound
| Assay Type | Cell Line | Agonist Used (at EC80) | Parameter | This compound |
| Calcium Flux | MRGPRX2-CHO-K1 | Substance P | IC50 (µM) | Insert Value |
| β-Hexosaminidase Release | LAD2 | Substance P | IC50 (µM) | Insert Value |
Conclusion
This guide provides a comprehensive set of protocols for the dose-response analysis of a novel MRGPRX2 modulator. By employing a combination of recombinant cell lines and more physiologically relevant mast cell models, and by utilizing assays that probe different aspects of the MRGPRX2 signaling cascade, researchers can robustly characterize the potency and efficacy of new chemical entities. The systematic approach outlined here will facilitate the identification and development of novel therapeutics targeting MRGPRX2 for the treatment of allergic and inflammatory diseases.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 6. MrgprX2 antagonist-1 | Inflammation | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]
- 11. acrobiosystems.com [acrobiosystems.com]
- 12. acrobiosystems.com [acrobiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. acro.bjsdcx.com [acro.bjsdcx.com]
- 16. mdpi.com [mdpi.com]
- 17. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gut.bmj.com [gut.bmj.com]
- 21. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
high-throughput screening for novel MRGPRX2 modulators based on modulator-1
Application Note: High-Throughput Screening for Novel MRGPRX2 Modulators
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive framework and detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize novel modulators of the Mas-related G protein-coupled receptor X2 (MRGPRX2), using a known theoretical compound, "Modulator-1," as a reference.
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a critical receptor expressed predominantly on mast cells and sensory neurons.[1] It has emerged as a key player in non-IgE-mediated hypersensitivity reactions, linking it to anaphylactoid responses and the adverse effects of numerous clinical drugs.[2][3][4] MRGPRX2 is activated by a diverse range of ligands, including host defense peptides and various small molecules.[2][3] This promiscuity makes it a crucial target for safety pharmacology and a therapeutic target for inflammatory and skin disorders.[1][5]
This application note outlines a robust HTS strategy to discover novel MRGPRX2 modulators. We will use "Modulator-1," a hypothetical antagonist with a known IC50 of 50 nM, as a benchmark for identifying new chemical entities with improved potency, selectivity, or pharmacokinetic properties. The primary screen will employ a calcium mobilization assay, a common method for assessing Gq-coupled receptor activity.[6][7][8] Hits will be confirmed and characterized through dose-response analysis and secondary degranulation assays.
MRGPRX2 Signaling Pathway
High-Throughput Screening (HTS) Workflow
The screening campaign is designed to efficiently identify and validate MRGPRX2 antagonists from a large compound library. The workflow proceeds from a single-point primary screen to multi-point dose-response confirmation and subsequent functional validation.
Primary Screening: Calcium Mobilization Assay
The primary HTS will be performed in antagonist mode to identify compounds that inhibit MRGPRX2 activation. A cell line stably expressing human MRGPRX2, such as HEK293 or CHO-K1, is used.[2][3] The assay measures the change in intracellular calcium concentration upon receptor stimulation in the presence of test compounds.[8][12]
Experimental Protocol
-
Cell Plating: Seed HEK293 cells stably expressing MRGPRX2 into black-wall, clear-bottom 384-well microplates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C with 5% CO2.
-
Dye Loading: Prepare a calcium-sensitive dye (e.g., Fluo-8 AM) loading buffer according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid. Remove culture medium and add 20 µL of dye loading buffer to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[13]
-
Compound Addition: Transfer 5 µL of test compounds from the source plate to the assay plate. The final concentration for the single-point screen is typically 10 µM.[14] Include "Modulator-1" as a positive control and DMSO as a negative (vehicle) control. Incubate for 15-30 minutes.
-
Agonist Stimulation & Reading: Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).[6][7] Record a baseline fluorescence for 10-20 seconds. Add 10 µL of an MRGPRX2 agonist (e.g., Cortistatin-14 or Substance P at a pre-determined EC80 concentration) to all wells.[14]
-
Data Acquisition: Immediately measure the fluorescence signal kinetically for 2-3 minutes. The change in fluorescence corresponds to the intracellular calcium flux.
Data Presentation: Primary Screen Results
Data is normalized to controls and expressed as percent inhibition. Hits are selected based on a predefined threshold (e.g., >50% inhibition).
| Compound ID | Conc. (µM) | Max Fluorescence (RFU) | % Inhibition | Hit ( >50%) |
| DMSO (Vehicle) | N/A | 45,000 | 0% | No |
| Modulator-1 (Control) | 0.1 | 4,800 | 98% | Yes |
| Cmpd-001 | 10 | 43,500 | 3% | No |
| Cmpd-002 | 10 | 18,000 | 60% | Yes |
| Cmpd-003 | 10 | 9,900 | 80% | Yes |
| Cmpd-004 | 10 | 31,500 | 30% | No |
Table 1: Representative data from a single-point primary HTS for MRGPRX2 antagonists.
Hit Confirmation and Characterization
Primary hits must be validated to confirm their activity and determine their potency. This involves generating a concentration-response curve to calculate the half-maximal inhibitory concentration (IC50).
Hit Confirmation Workflow
The process involves re-testing primary hits in a dose-response format, eliminating false positives through counter-screens, and validating the mechanism of action in a more physiologically relevant assay.
Protocol: Dose-Response IC50 Determination
This protocol is identical to the primary screen, with the exception of compound addition.
-
Compound Preparation: Prepare 10-point, 1:3 serial dilutions for each hit compound, starting from a top concentration of 30 µM.
-
Assay Execution: Follow steps 1-5 from the primary screening protocol (4.1), adding the serially diluted compounds to the assay plate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Secondary Assay (β-Hexosaminidase Release)
To confirm functional antagonism, a mast cell degranulation assay is performed using a human mast cell line like LAD2.[4][5][15] β-hexosaminidase is a granular enzyme that is co-released with histamine (B1213489) and serves as a marker for degranulation.
-
Cell Culture: Culture LAD2 cells in appropriate media. Prime cells by incubating for 1 hour in buffer (e.g., Tyrode's buffer).
-
Compound Incubation: Aliquot 50 µL of primed cells into a 96-well plate. Add 25 µL of serially diluted hit compounds and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 25 µL of MRGPRX2 agonist (e.g., Compound 48/80 or Substance P) to stimulate degranulation.[4] Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice. Pellet the cells by centrifugation.
-
Enzyme Assay: Transfer 25 µL of the supernatant to a new plate. Add 50 µL of substrate solution (p-NAG in citrate (B86180) buffer). Incubate for 60 minutes at 37°C.
-
Reading: Stop the reaction by adding 150 µL of stop buffer (glycine buffer, pH 10.7). Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percent inhibition of β-hexosaminidase release compared to controls and determine the IC50.
Data Presentation: Hit Characterization Summary
The final data set summarizes the potency of confirmed hits from orthogonal assays, benchmarked against the reference compound.
| Compound ID | Calcium Flux IC50 (nM) | β-Hexosaminidase IC50 (nM) | Notes |
| Modulator-1 | 50 | 75 | Reference Compound |
| Cmpd-002 | 850 | 1100 | Moderate Potency |
| Cmpd-003 | 25 | 40 | High Potency, 2x vs. Ref. |
| Cmpd-007 | 120 | 150 | Good Potency |
| Cmpd-015 | >10,000 | >10,000 | Inactive in Dose-Response |
Table 2: Summary of IC50 values for confirmed hits from primary and secondary assays.
References
- 1. mdpi.com [mdpi.com]
- 2. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological screening of a unique drug library targeting MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
immunofluorescence protocol for visualizing MRGPRX2 activation by modulator-1
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a compelling therapeutic target primarily expressed on mast cells and sensory neurons.[1][2] It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, itch, and non-IgE-mediated drug hypersensitivity reactions.[1][2][3][4] Activation of MRGPRX2 by a wide range of cationic ligands, such as neuropeptides (e.g., Substance P), host defense peptides, and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators.[3][4][5]
Modulator-1 has been identified as a modulator of MRGPRX2 and is utilized in research focused on inflammation, pain, and autoimmune disorders.[6] Visualizing the cellular response to Modulator-1 is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting MRGPRX2. One key indicator of GPCR activation is its internalization from the cell surface into intracellular compartments, a process often mediated by β-arrestins.[4][7][8] This application note provides a detailed immunofluorescence protocol to visualize the activation and subsequent internalization of MRGPRX2 in response to Modulator-1.
Principle of the Assay
This protocol describes an indirect immunofluorescence method to monitor the subcellular localization of MRGPRX2.[7] In the resting state, MRGPRX2 is predominantly found on the plasma membrane.[9] Upon activation by an agonist like Modulator-1, the receptor is phosphorylated and recruits β-arrestins, leading to its endocytosis into intracellular vesicles.[4][8][10] This translocation from the cell surface to the interior of the cell can be visualized by staining for MRGPRX2 and acquiring images via fluorescence microscopy. By comparing the localization of the receptor in treated versus untreated cells, the activating potential of Modulator-1 can be qualitatively and quantitatively assessed.
Signaling Pathway Overview
MRGPRX2 activation initiates a complex signaling cascade. The receptor couples to both Gαi and Gαq proteins.[11][12] This leads to the activation of phospholipase C (PLC), subsequent calcium mobilization, and the activation of downstream pathways including MAPKs (ERK1/2, JNK, p38) and PI3K/AKT.[3][13] These pathways culminate in mast cell degranulation and the transcription of various cytokines and chemokines.[13] For balanced agonists, activation also leads to β-arrestin recruitment, which mediates receptor desensitization and internalization.[4][8] A recently identified pathway also involves the translocation of Lysyl-tRNA synthetase (LysRS) to the nucleus, activating the microphthalmia-associated transcription factor (MITF).[1][2]
Figure 1. MRGPRX2 signaling upon agonist binding.
Experimental Protocol
This protocol is optimized for cultured cells endogenously expressing MRGPRX2 (e.g., LAD2 human mast cell line) or cell lines stably transfected with an MRGPRX2 expression vector (e.g., RBL-2H3 cells).[8][14]
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| LAD2 or RBL-2H3-MRGPRX2 cells | Varies | Varies |
| Cell Culture Medium (e.g., RPMI, DMEM) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Poly-L-Lysine Coated Coverslips | Corning | 354085 |
| Modulator-1 | MedchemExpress | HY-150337 |
| Paraformaldehyde (PFA), 16% | Electron Microscopy Sciences | 15710 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Anti-MRGPRX2 Antibody (Primary) | LSBio | LS-A6644 |
| Alexa Fluor™ 488 Goat anti-Rabbit IgG (Secondary) | Invitrogen | A11008 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| ProLong™ Gold Antifade Mountant | Invitrogen | P36930 |
Experimental Workflow
Figure 2. Immunofluorescence workflow for MRGPRX2.
Step-by-Step Procedure
1. Cell Seeding: a. Culture LAD2 or RBL-2H3-MRGPRX2 cells according to standard protocols. b. Place sterile 12 mm poly-L-lysine coated glass coverslips into the wells of a 24-well plate. c. Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment. d. Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Cell Stimulation: a. Prepare a stock solution of Modulator-1 in DMSO. Further dilute to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in pre-warmed serum-free medium. Include a vehicle control (DMSO). b. Carefully aspirate the culture medium from the wells. c. Add the Modulator-1 dilutions or vehicle control to the respective wells. d. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to assess the kinetics of internalization.[8]
3. Fixation: a. Aspirate the stimulation medium and wash the cells once with 1X PBS. b. Add 500 µL of 4% PFA in PBS to each well. c. Incubate for 15 minutes at room temperature. d. Wash the cells three times with 1X PBS for 5 minutes each.
4. Permeabilization and Blocking: a. Add 500 µL of permeabilization buffer (0.25% Triton X-100 in PBS) to each well. b. Incubate for 10 minutes at room temperature. c. Wash the cells three times with 1X PBS for 5 minutes each. d. Add 500 µL of blocking buffer (1% BSA in PBS with 0.1% Tween-20) to each well. e. Incubate for 1 hour at room temperature.
5. Primary Antibody Incubation: a. Dilute the primary anti-MRGPRX2 antibody in blocking buffer to the manufacturer's recommended concentration. b. Aspirate the blocking buffer and add the diluted primary antibody to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. The next day, wash the cells three times with 1X PBS for 5 minutes each. b. Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer (e.g., 1:1000). Protect from light from this point forward. c. Add the diluted secondary antibody to each coverslip. d. Incubate for 1 hour at room temperature, protected from light.
7. Counterstaining and Mounting: a. Wash the cells three times with 1X PBS for 5 minutes each. b. Add a DAPI solution (e.g., 300 nM in PBS) to stain the nuclei. c. Incubate for 5 minutes at room temperature. d. Wash twice with 1X PBS. e. Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of ProLong™ Gold Antifade Mountant. f. Seal the edges with nail polish and allow to cure overnight at room temperature in the dark.
8. Imaging and Analysis: a. Acquire images using a confocal or widefield fluorescence microscope. Use appropriate filters for DAPI (blue) and Alexa Fluor 488 (green). b. For each condition, capture multiple fields of view to ensure representative data. c. Analyze the images. In untreated cells, MRGPRX2 staining should appear as a ring around the cell periphery. In Modulator-1 treated cells, the staining is expected to be punctate and localized within the cytoplasm, indicative of receptor internalization.[9] d. For quantitative analysis, measure the fluorescence intensity at the plasma membrane versus the cytoplasm. A ratio of intracellular to membrane fluorescence can be calculated to quantify the degree of internalization.
Data Presentation
Quantitative data from image analysis should be summarized in a table for clear comparison across different conditions.
Table 1: Quantification of MRGPRX2 Internalization
| Treatment | Concentration | Time (min) | Intracellular/Membrane Fluorescence Ratio (Mean ± SEM) |
| Vehicle (DMSO) | - | 30 | 1.0 ± 0.1 |
| Modulator-1 | 100 nM | 30 | 2.5 ± 0.3 |
| Modulator-1 | 1 µM | 15 | 3.1 ± 0.4 |
| Modulator-1 | 1 µM | 30 | 4.2 ± 0.5 |
| Modulator-1 | 1 µM | 60 | 3.8 ± 0.4 |
| Modulator-1 | 10 µM | 30 | 4.5 ± 0.6 |
| Substance P (Positive Control) | 1 µM | 30 | 4.0 ± 0.5 |
(Note: Data shown are for illustrative purposes only and should be replaced with experimental results.)
Conclusion
This immunofluorescence protocol provides a robust method for visualizing the activation and internalization of MRGPRX2 in response to Modulator-1. This technique is a valuable tool for characterizing the pharmacological properties of novel MRGPRX2 modulators and for dissecting the molecular mechanisms of receptor trafficking in both health and disease. The visualization of receptor translocation provides direct evidence of receptor engagement and activation, complementing data from other functional assays such as calcium mobilization or β-arrestin recruitment assays.[15]
References
- 1. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Detection of G Protein-Coupled Receptors by Immunofluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of MRGPRX2 in skin mast cells of patients with maculopapular cutaneous mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Gain and Loss of Function Missense Variants in MRGPRX2’s Transmembrane and Intracellular Domains for Mast Cell Activation by Substance P [mdpi.com]
- 12. DSpace [repository.upenn.edu]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for MRGPRX2 Modulator-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRGPRX2 (Mas-related G protein-coupled receptor X2) is a receptor primarily expressed on mast cells and sensory neurons that plays a crucial role in non-IgE-mediated allergic and inflammatory responses, as well as in pain and itch signaling. Its activation by a diverse range of ligands, including neuropeptides, antimicrobial peptides, and certain drugs, triggers downstream signaling cascades leading to cellular responses like degranulation and the release of inflammatory mediators. MRGPRX2 modulator-1 is a small molecule designed for the investigation of MRGPRX2-mediated pathways. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on receptor signaling and function.
Physicochemical and Solubility Data
A clear understanding of the modulator's properties is essential for accurate and reproducible experimental results. The key physicochemical and solubility data for this compound are summarized below.
| Property | Value |
| CAS Number | 2781839-42-5 |
| Molecular Formula | C₂₀H₁₉F₆N₅O |
| Molecular Weight | 459.39 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 6 months |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations in cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Equilibration: Allow the vial containing this compound powder and the DMSO to equilibrate to room temperature.
-
Calculation: Determine the required volume of DMSO to achieve a desired stock solution concentration (e.g., 10 mM). Use the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For a 10 mM stock solution from 1 mg of powder: Volume (L) = 0.001 g / (459.39 g/mol x 0.010 mol/L) = 0.0002177 L = 217.7 µL
-
Reconstitution: Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Cell Culture and Maintenance
Objective: To maintain healthy cultures of cells expressing MRGPRX2 for use in downstream assays.
Recommended Cell Lines:
-
HEK293 cells stably expressing human MRGPRX2 (HEK293-MRGPRX2): Ideal for studying specific receptor-mediated signaling pathways in a controlled system.
-
LAD2 human mast cell line: An endogenous model that expresses MRGPRX2 and is suitable for degranulation and other functional assays.
General Cell Culture Protocol (HEK293-MRGPRX2):
-
Media Preparation: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, hygromycin B) to maintain receptor expression.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium levels following stimulation with this compound, indicating Gαq pathway activation.
Materials:
-
HEK293-MRGPRX2 cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HEK293-MRGPRX2 cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Incubation: Remove the culture medium from the cells and add 100 µL of the dye loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS with 20 mM HEPES.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of the modulator to the wells.
-
Measurement: Immediately measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at baseline and at regular intervals for several minutes to monitor the calcium flux.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
LAD2 cells
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Washing: Wash the cells twice with Tyrode's buffer.
-
Stimulation: Add various concentrations of this compound (or a known agonist as a positive control) to the wells and incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cell Lysis: Lyse the remaining cells in the wells with 0.1% Triton X-100 to determine the total β-hexosaminidase content.
-
Enzymatic Reaction: In a new 96-well plate, mix an aliquot of the supernatant or cell lysate with the pNAG substrate solution and incubate for 60-90 minutes at 37°C.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Total Lysate) x 100.
Data Presentation
The following tables provide a structured summary of typical experimental parameters.
Table 1: Recommended Concentration Ranges for this compound
| Assay Type | Modulator Type | Typical Concentration Range |
| Calcium Mobilization | Agonist | 1 nM - 10 µM |
| Calcium Mobilization | Antagonist | 10 nM - 30 µM |
| Degranulation (β-Hexosaminidase) | Agonist | 100 nM - 50 µM |
| Degranulation (β-Hexosaminidase) | Antagonist | 100 nM - 50 µM |
Table 2: Recommended Incubation Times
| Assay Type | Incubation Time |
| Calcium Mobilization | 1 - 5 minutes |
| Degranulation (β-Hexosaminidase) | 30 - 60 minutes |
| Signaling Pathway Analysis (e.g., Western Blot) | 5 - 60 minutes |
Visualizing Signaling Pathways and Workflows
MRGPRX2 Signaling Pathways
The activation of MRGPRX2 can initiate multiple downstream signaling cascades. The following diagram illustrates the major pathways involved.
Caption: MRGPRX2 signaling through Gαq, Gαi, and β-arrestin pathways.
Experimental Workflow for Evaluating this compound
This diagram outlines the general workflow for characterizing the activity of this compound in cell-based assays.
Application Notes and Protocols: MRGPRX2 Modulator-1 in Human Skin Explant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-Related G-Protein Coupled Receptor X2 (MRGPRX2) has emerged as a critical receptor on mast cells, playing a significant role in non-IgE-mediated inflammatory and pseudo-allergic reactions in the skin.[1][2] Activation of MRGPRX2 by a wide array of ligands, including neuropeptides like substance P and certain drugs, triggers mast cell degranulation and the release of pro-inflammatory mediators such as histamine (B1213489) and tryptase.[2][3] This positions MRGPRX2 as a key therapeutic target for a variety of skin disorders characterized by mast cell activation and neurogenic inflammation, including atopic dermatitis and chronic urticaria.[4]
Human skin explant models provide a physiologically relevant ex vivo system to study the effects of pharmacological modulators on skin-resident cells, including mast cells, within their native tissue microenvironment.[5][6] This model allows for the investigation of drug efficacy and mechanism of action in a setting that closely mimics human skin, bridging the gap between in vitro cell-based assays and in vivo clinical studies.[5]
These application notes provide detailed protocols for utilizing human skin explant models to assess the activity of MRGPRX2 modulators, using a representative MRGPRX2 antagonist as an example. The included methodologies cover skin explant preparation, culture, stimulation with MRGPRX2 agonists, and subsequent analysis of mast cell activation.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 initiates a signaling cascade that leads to mast cell degranulation. The binding of an agonist to MRGPRX2 activates heterotrimeric G proteins, primarily Gαi and Gαq.[7] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a critical step for degranulation.[8] Downstream signaling also involves the activation of protein kinase C (PKC), PI3K, and ERK1/2 pathways, culminating in the release of pre-formed mediators from mast cell granules.[7] Recent studies also suggest the involvement of a Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) pathway in MRGPRX2 signaling.[1]
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of an MRGPRX2 modulator in a human skin explant model.
Protocol 1: Preparation and Culture of Human Skin Explants
This protocol details the preparation of full-thickness human skin explants for ex vivo culture.[6]
Materials:
-
Freshly obtained human skin from elective surgeries (e.g., abdominoplasty), stored in sterile transport medium (e.g., DMEM) on ice.
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Sterile scalpel blades and forceps
-
Sterile 6-well culture plates
-
Gelatin sponges (e.g., Gelfoam®)
-
Explant culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Sterile biopsy punches (e.g., 4 mm or 6 mm)
Procedure:
-
Tissue Preparation:
-
Perform all steps in a sterile laminar flow hood.
-
Wash the skin tissue three times with sterile PBS containing antibiotics.
-
Remove excess subcutaneous fat from the dermal side using a sterile scalpel.
-
Cut the full-thickness skin into smaller pieces (e.g., 2x2 cm).
-
-
Explant Creation:
-
Use a sterile biopsy punch to create uniform explants from the prepared skin pieces.
-
-
Culture Setup:
-
Place a sterile gelatin sponge in each well of a 6-well plate.
-
Saturate the sponge with 1-1.5 mL of explant culture medium. The medium should saturate the sponge but not submerge the explant.
-
Carefully place one skin explant, dermis side down, onto the surface of the saturated gelatin sponge. Ensure the epidermal surface is exposed to the air (air-liquid interface).
-
-
Incubation:
-
Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days by carefully aspirating the old medium from the bottom of the well and adding fresh medium without disturbing the explant.
-
Allow the explants to equilibrate in culture for at least 24 hours before starting any treatment.
-
Protocol 2: Evaluation of MRGPRX2 Modulator Activity
This protocol describes how to treat skin explants with an MRGPRX2 modulator and an agonist to assess its inhibitory effect on mast cell degranulation.
Materials:
-
Cultured human skin explants (from Protocol 1)
-
MRGPRX2 Modulator-1 (or a representative antagonist, e.g., Compound B)
-
MRGPRX2 Agonist (e.g., Substance P)
-
Control vehicle (e.g., DMSO)
-
Culture medium (as in Protocol 1)
-
Collection tubes for supernatant
Procedure:
-
Pre-treatment with Modulator:
-
Prepare a dilution series of the MRGPRX2 modulator in culture medium.
-
Replace the medium in the wells with the medium containing the modulator at different concentrations. Include a vehicle-only control.
-
Pre-incubate the explants with the modulator for a defined period (e.g., 1 hour) at 37°C and 5% CO2.
-
-
Stimulation with Agonist:
-
Prepare the MRGPRX2 agonist (e.g., Substance P at a final concentration of 10-50 µM) in culture medium.
-
Add the agonist to the wells containing the pre-treated explants. Include a control group with no agonist stimulation.
-
Incubate for the optimal stimulation time (e.g., 1-2 hours) at 37°C and 5% CO2.
-
-
Sample Collection:
-
After incubation, carefully collect the culture supernatant from each well into labeled tubes.
-
Centrifuge the supernatants to pellet any cellular debris and transfer the clear supernatant to new tubes.
-
Store the supernatants at -80°C until analysis.
-
-
Tissue Lysis (for total mediator content):
-
To determine the total histamine content, explants can be lysed (e.g., in perchloric acid).[5]
-
Protocol 3: Measurement of Histamine Release
Histamine is a primary mediator released upon mast cell degranulation. Its quantification in the culture supernatant is a direct measure of mast cell activation.
Materials:
-
Supernatants from Protocol 2
-
Histamine ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the chosen Histamine ELISA kit.
-
Briefly, this involves adding the collected supernatants and standards to a microplate pre-coated with an anti-histamine antibody.
-
After incubation and washing steps, a detection antibody and substrate are added to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the histamine concentration in each sample based on the standard curve.
-
Data Expression: Histamine release is often expressed as a percentage of the total histamine content of the explant.
-
% Histamine Release = (Histamine in supernatant) / (Total Histamine in supernatant + lysed explant) * 100
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for testing an MRGPRX2 modulator in the skin explant model.
Data Presentation
The efficacy of an MRGPRX2 modulator is typically determined by its ability to inhibit agonist-induced mediator release in a concentration-dependent manner. The following tables present representative data for a potent MRGPRX2 antagonist, "Compound B," based on published findings.[6]
Table 1: Inhibition of Substance P-Induced Histamine Release in Human Skin Explants by MRGPRX2 Antagonist Compound B
| Compound B Concentration (nM) | Substance P (50 µM) Induced Histamine Release (Normalized AUC) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.3 | 0.85 | 15% |
| 3 | 0.40 | 60% |
| 30 | 0.05 | 95% |
Data are conceptual and based on graphical representations from the source literature for illustrative purposes.
Table 2: Potency of MRGPRX2 Antagonist Compound B in Human Skin Mast Cells
| Assay | Agonist | Parameter | Value |
| Tryptase Release | Substance P (10 µM) | IC50 | 0.42 nM |
Data from freshly isolated human skin mast cells.[6]
Conclusion
The human skin explant model is a powerful tool for the preclinical evaluation of MRGPRX2 modulators. The protocols and data presented here provide a comprehensive guide for researchers to investigate the therapeutic potential of new chemical entities targeting MRGPRX2 for the treatment of mast cell-driven skin diseases. The ability to assess drug activity in an intact, physiologically relevant human tissue system offers invaluable insights into potential clinical efficacy.
References
- 1. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escientpharma.com [escientpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P activates the release of histamine from human skin mast cells through a pertussis toxin-sensitive and protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flare and itch induced by substance P in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
Application Notes and Protocols for Assessing MRGPRX2 Modulator-1 Effects Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of a hypothetical modulator, "Modulator-1," on the Mas-related G protein-coupled receptor X2 (MRGPRX2). The following methods are essential for characterizing the pharmacological profile of MRGPRX2 modulators in pre-clinical drug development.
Introduction to MRGPRX2 and its Modulation
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons.[1] It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and itch.[1][2] MRGPRX2 can be activated by a wide range of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators.[2][3][4] Consequently, MRGPRX2 has emerged as a significant target for therapeutic intervention in inflammatory and allergic diseases.
The development of MRGPRX2 modulators requires robust and quantitative methods to evaluate their efficacy and mechanism of action. Flow cytometry offers a powerful platform for single-cell analysis, enabling the precise measurement of cellular responses to modulators. This document outlines key flow cytometry-based assays to characterize the effects of "Modulator-1" on MRGPRX2 activity, including mast cell degranulation, receptor internalization, and intracellular calcium mobilization.
Key Flow Cytometry Assays
Three primary flow cytometry assays are described to assess the effects of Modulator-1 on MRGPRX2:
-
Mast Cell Degranulation Assay: Measures the externalization of granular markers, such as CD63 and CD107a, on the cell surface as an indicator of mast cell activation and degranulation.[3][5][6]
-
Receptor Internalization Assay: Quantifies the change in MRGPRX2 expression on the cell surface following ligand stimulation, providing insights into receptor desensitization and trafficking.[3][7][8]
-
Intracellular Calcium Flux Assay: Monitors the mobilization of intracellular calcium, a critical second messenger in the MRGPRX2 signaling cascade.
Data Presentation: Quantitative Analysis of Modulator-1 Effects
The following tables summarize hypothetical quantitative data for Modulator-1's effects on MRGPRX2, as determined by the described flow cytometry assays.
Table 1: Effect of Modulator-1 on Mast Cell Degranulation
| Cell Line | Agonist (Concentration) | Modulator-1 (Concentration) | % CD63 Positive Cells (Mean ± SD) | % Inhibition of Degranulation |
| LAD2 | Substance P (1 µM) | - | 75 ± 5 | - |
| LAD2 | Substance P (1 µM) | 10 nM | 60 ± 4 | 20% |
| LAD2 | Substance P (1 µM) | 100 nM | 35 ± 6 | 53% |
| LAD2 | Substance P (1 µM) | 1 µM | 15 ± 3 | 80% |
| RBL-MRGPRX2 | Compound 48/80 (10 µg/mL) | - | 82 ± 7 | - |
| RBL-MRGPRX2 | Compound 48/80 (10 µg/mL) | 10 nM | 70 ± 5 | 15% |
| RBL-MRGPRX2 | Compound 48/80 (10 µg/mL) | 100 nM | 45 ± 8 | 45% |
| RBL-MRGPRX2 | Compound 48/80 (10 µg/mL) | 1 µM | 20 ± 4 | 76% |
Table 2: Effect of Modulator-1 on MRGPRX2 Internalization
| Cell Line | Agonist (Concentration) | Modulator-1 (Concentration) | % MRGPRX2 Internalization (Mean ± SD) | % Inhibition of Internalization |
| HTLA-MRGPRX2 | Substance P (10 µM) | - | 65 ± 8 | - |
| HTLA-MRGPRX2 | Substance P (10 µM) | 100 nM | 40 ± 6 | 38% |
| HTLA-MRGPRX2 | Substance P (10 µM) | 1 µM | 20 ± 5 | 69% |
| HTLA-MRGPRX2 | Substance P (10 µM) | 10 µM | 10 ± 2 | 85% |
Table 3: Effect of Modulator-1 on Intracellular Calcium Flux
| Cell Line | Agonist (Concentration) | Modulator-1 (Concentration) | Peak [Ca2+]i (nM) (Mean ± SD) | % Inhibition of Calcium Flux |
| LAD2 | Substance P (1 µM) | - | 550 ± 50 | - |
| LAD2 | Substance P (1 µM) | 100 nM | 380 ± 45 | 31% |
| LAD2 | Substance P (1 µM) | 1 µM | 210 ± 30 | 62% |
| LAD2 | Substance P (1 µM) | 10 µM | 120 ± 25 | 78% |
Experimental Protocols
Mast Cell Degranulation Assay
This protocol details the measurement of CD63 and CD107a surface expression on mast cells following stimulation.
Materials:
-
Human mast cell line (e.g., LAD2) or RBL-2H3 cells stably expressing MRGPRX2 (RBL-MRGPRX2).
-
Complete cell culture medium.
-
MRGPRX2 agonist (e.g., Substance P, Compound 48/80).
-
MRGPRX2 modulator (Modulator-1).
-
FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.02% sodium azide.
-
Fixation Buffer (e.g., BioLegend Cat. No. 420801).
-
Fluorochrome-conjugated antibodies:
-
PE-conjugated anti-human CD63 antibody.
-
APC-conjugated anti-human CD107a antibody.
-
Appropriate isotype control antibodies.
-
-
96-well U-bottom plates.
-
Flow cytometer.
Protocol:
-
Cell Preparation:
-
Culture LAD2 or RBL-MRGPRX2 cells to optimal density.
-
Harvest cells and wash once with complete medium.
-
Resuspend cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Modulator and Agonist Treatment:
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well U-bottom plate.
-
Add desired concentrations of Modulator-1 or vehicle control to the wells.
-
Incubate for 5 minutes at 37°C.[3]
-
Add the MRGPRX2 agonist (e.g., 0.3 µM Substance P) or vehicle control.[3]
-
Incubate for 30 minutes at 37°C.
-
-
Staining:
-
Immediately after incubation, fix the cells by adding 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.[3]
-
Wash the cells twice with FACS Buffer.
-
Resuspend the cells in 100 µL of FACS Buffer containing the PE-conjugated anti-CD63 and APC-conjugated anti-CD107a antibodies (or isotype controls) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of CD63 and CD107a positive cells.
-
Receptor Internalization Assay
This protocol measures the decrease in cell surface MRGPRX2 expression upon agonist stimulation.
Materials:
-
MRGPRX2-expressing cell line (e.g., RBL-MRGPRX2, HTLA-MRGPRX2).[3]
-
Complete cell culture medium.
-
MRGPRX2 agonist (e.g., Substance P).
-
MRGPRX2 modulator (Modulator-1).
-
FACS Buffer.
-
Fixation Buffer.
-
PE-conjugated anti-MRGPRX2 antibody.
-
PE-conjugated isotype control antibody.
-
96-well V-bottom plates.
-
Flow cytometer.
Protocol:
-
Cell Preparation:
-
Plate 0.5 x 10^6 RBL-MRGPRX2 or HTLA-MRGPRX2 cells per well in a 24-well plate and culture overnight.[3]
-
-
Modulator and Agonist Treatment:
-
Staining:
-
Wash cells with ice-cold FACS buffer.
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Transfer cells to a 96-well V-bottom plate and wash with FACS buffer.
-
Resuspend cells in 100 µL of FACS Buffer containing PE-conjugated anti-MRGPRX2 antibody or isotype control.
-
Incubate for 30 minutes at 4°C in the dark.[3]
-
-
Flow Cytometry Analysis:
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration using a calcium-sensitive dye.
Materials:
-
Mast cell line (e.g., LAD2) or MRGPRX2-expressing cell line.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Calcium-sensitive dye (e.g., Indo-1 AM, Fluo-4 AM).
-
Pluronic F-127.
-
MRGPRX2 agonist (e.g., Substance P).
-
MRGPRX2 modulator (Modulator-1).
-
Ionomycin (B1663694) (positive control).
-
EGTA (negative control).
-
Flow cytometer with time-course acquisition capabilities.
Protocol:
-
Cell Preparation and Dye Loading:
-
Harvest cells and resuspend at 1-5 x 10^6 cells/mL in HBSS.
-
Prepare the dye loading solution: For Indo-1 AM, a final concentration of 1.5 µM is often used.[9] For Fluo-4 AM, a final concentration of 1-5 µM is typical. Add an equal volume of 20% Pluronic F-127 to the dye stock before adding to the cell suspension to aid in dye solubilization.
-
Add the dye loading solution to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.[9]
-
-
Washing and Resuspension:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Allow cells to rest for 30-60 minutes at 37°C in the dark to allow for complete de-esterification of the AM ester.[9]
-
-
Flow Cytometry Analysis:
-
Equilibrate the cell suspension to 37°C before analysis.
-
Acquire a baseline fluorescence signal for approximately 30-60 seconds.
-
Pause the acquisition, add the desired concentration of Modulator-1, and immediately resume acquisition.
-
After a short period, pause the acquisition again, add the MRGPRX2 agonist, and immediately resume acquisition to record the calcium flux.
-
Continue recording for several minutes until the signal returns to baseline or stabilizes.
-
At the end of the run, add ionomycin as a positive control to determine the maximal calcium response, followed by EGTA to chelate calcium and determine the minimal signal.
-
Analyze the data as a function of time, measuring the peak fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Indo-1).
-
Signaling Pathways and Experimental Workflows
MRGPRX2 Signaling Pathways
MRGPRX2 activation initiates downstream signaling through two primary pathways: a G protein-dependent pathway and a β-arrestin-dependent pathway.[2][10][11]
-
G Protein-Dependent Pathway: MRGPRX2 couples to both Gαq and Gαi proteins.[12][13]
-
Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, a key event for mast cell degranulation.[2]
-
Gαi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can promote chemotaxis.[2]
-
-
β-Arrestin-Dependent Pathway: Upon ligand binding, MRGPRX2 can be phosphorylated, leading to the recruitment of β-arrestin. This mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[2][10]
Different ligands can exhibit biased agonism, preferentially activating one pathway over the other.[2] "Balanced agonists" activate both G protein and β-arrestin pathways, while "biased agonists" favor one.[2]
Caption: MRGPRX2 signaling pathways.
Experimental Workflow for Assessing Modulator-1 Effects
The following diagram illustrates the general workflow for evaluating the impact of Modulator-1 on MRGPRX2-mediated cellular responses using flow cytometry.
Caption: Experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional MRGPRX2 expression on peripheral blood-derived human mast cells increases at low seeding density and is suppressed by interleukin-9 and fetal bovine serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
- 10. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Safety Assessment of MRGPRX2 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in preclinical safety assessment due to its role in mediating non-IgE-dependent mast cell activation.[1] Activation of MRGPRX2 by a diverse range of ligands, including numerous FDA-approved drugs, can lead to pseudo-allergic reactions characterized by mast cell degranulation and the release of inflammatory mediators.[2][3][4] Consequently, evaluating the interaction of investigational drugs with MRGPRX2 is a crucial step in early drug development to identify and mitigate potential safety liabilities.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the preclinical safety assessment of MRGPRX2 modulators. For the purpose of illustration, we will refer to a representative agonist as MRGPRX2 Modulator-1 (Agonist Example) , exemplified by the well-characterized secretagogue Compound 48/80, and a representative antagonist as MRGPRX2 Modulator-2 (Antagonist Example) .
MRGPRX2 Signaling Pathways
MRGPRX2 activation initiates a cascade of intracellular events leading to mast cell degranulation and cytokine production. The primary signaling pathways involve both G-protein dependent and independent mechanisms.
Upon agonist binding, MRGPRX2 couples to Gαq and Gαi proteins.[7][8] Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for degranulation.[3][9] Gαi activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which can further potentiate the degranulation response.[3]
In a parallel pathway, MRGPRX2 activation can lead to the recruitment of β-arrestin.[8][10] This process can mediate receptor internalization and also act as a scaffold for other signaling molecules, contributing to downstream effects like the activation of mitogen-activated protein kinase (MAPK) pathways, which are involved in cytokine and chemokine production.[3]
Preclinical Safety Assessment Workflow
A tiered approach is recommended for assessing the potential of a test compound to modulate MRGPRX2. This workflow progresses from high-throughput in vitro screens to more complex cellular and in vivo models.
Data Presentation
The following tables summarize representative quantitative data for our example modulators in key preclinical safety assays.
Table 1: In Vitro Activity of this compound (Agonist Example)
| Assay | Cell Line | Endpoint | EC50 (µM)[10][11] |
| Calcium Flux | MRGPRX2-CHO-K1 | Intracellular Ca²⁺ | 0.5 - 5 |
| β-Arrestin Recruitment | MRGPRX2-CHO-K1 | β-arrestin recruitment | 1 - 10 |
| β-hexosaminidase Release | LAD2 Human Mast Cells | Degranulation | 5 - 20 |
| Histamine Release | Human Skin Explants | Histamine Release | 1 - 10 |
Table 2: In Vitro Activity of MRGPRX2 Modulator-2 (Antagonist Example)
| Assay | Cell Line | Agonist (Concentration) | Endpoint | IC50 (nM)[12] |
| Calcium Flux | MRGPRX2-HEK293 | Substance P (~EC80) | Intracellular Ca²⁺ | 0.1 - 1 |
| β-hexosaminidase Release | LAD2 Human Mast Cells | Compound 48/80 (~EC80) | Degranulation | 0.5 - 5 |
| Histamine Release | Human Skin Explants | Substance P (~EC80) | Histamine Release | 1 - 10 |
Table 3: In Vivo Activity of MRGPRX2 Modulators
| Model Organism | Modulator Type | Administration Route | Endpoint | Observation |
| MRGPRX2 Knock-in Mice | Agonist | Intradermal | Scratching Behavior | Increased scratching bouts observed.[12] |
| Beagle Dogs | Agonist | Intravenous | Wheal and Flare Response | Dose-dependent increase in skin wheal and flare formation.[2] |
| MRGPRX2 Knock-in Mice | Antagonist | Oral | Scratching Behavior | Inhibition of agonist-induced scratching.[12] |
| Beagle Dogs | Antagonist | Oral | Wheal and Flare Response | Reduction of agonist-induced wheal and flare.[2] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
Objective: To determine if a test compound induces intracellular calcium mobilization in cells expressing MRGPRX2.
Materials:
-
MRGPRX2-expressing cells (e.g., CHO-K1 or HEK293)
-
Wild-type host cells (negative control)
-
Cell culture medium
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound, positive control (e.g., Compound 48/80), and vehicle control
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating: Seed MRGPRX2-expressing cells and wild-type cells into a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
Compound Preparation: Prepare serial dilutions of the test compound, positive control, and vehicle in HBSS.
-
Calcium Flux Measurement: a. Place the plate in the fluorescence microplate reader and allow it to equilibrate. b. Set the instrument to record fluorescence kinetically (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4). c. Establish a baseline fluorescence reading for 30-60 seconds. d. Using the instrument's injector, add the test compound or controls to the wells. e. Continue recording the fluorescence signal for 3-5 minutes to capture the calcium response.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the peak fluorescence response against the compound concentration to determine the EC50 value for agonists. For antagonists, pre-incubate with the antagonist before adding a known agonist and calculate the IC50.
Protocol 2: In Vitro β-Arrestin Recruitment Assay
Objective: To determine if a test compound induces β-arrestin recruitment to the MRGPRX2 receptor.
Materials:
-
MRGPRX2-expressing cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay)
-
Assay-specific detection reagents
-
Test compound, positive control (e.g., Substance P), and vehicle control
-
Luminescence plate reader
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well white-walled plate according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of the test compound, positive control, or vehicle to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Signal Generation: Add the detection reagent cocktail to each well and incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and the positive control. Plot the normalized response against the compound concentration to determine the EC50 for agonists or IC50 for antagonists.[1]
Protocol 3: In Vitro Mast Cell Degranulation Assay (β-hexosaminidase Release)
Objective: To measure the release of the granular enzyme β-hexosaminidase from human mast cells as an indicator of degranulation.
Materials:
-
Human mast cell line (e.g., LAD2)
-
Cell culture medium
-
Tyrode's buffer (or similar physiological buffer)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer
-
Stop solution (e.g., glycine (B1666218) or sodium carbonate buffer)
-
Triton X-100 (for total release control)
-
Test compound, positive control (e.g., Compound 48/80), and vehicle control
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Preparation: Harvest LAD2 cells, wash, and resuspend in Tyrode's buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Assay Plating: Aliquot 50 µL of the cell suspension into each well of a 96-well plate.
-
Compound Addition: Add 50 µL of the test compound, positive control, vehicle, or Triton X-100 (for total release) to the respective wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Enzymatic Reaction: Add 50 µL of the pNAG substrate solution to each well of the new plate.
-
Incubate for 60-90 minutes at 37°C.
-
Stop Reaction: Add 100 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release (Triton X-100) and the spontaneous release (vehicle). Plot the percentage of release against the compound concentration to determine the EC50 for agonists or IC50 for antagonists.
Protocol 4: In Vivo Skin Reaction Assessment
Objective: To evaluate the in vivo potential of a test compound to induce a pseudo-allergic skin reaction.
Materials:
-
MRGPRX2 knock-in mice or beagle dogs
-
Test compound, positive control (e.g., Compound 48/80), and vehicle control
-
Evans blue dye (for vascular permeability assessment in mice)
-
Calipers for measuring wheal and flare diameter (in dogs)
-
Anesthesia (as required)
Procedure (Mouse Model - Vascular Permeability):
-
Anesthetize the mice according to approved protocols.
-
Inject Evans blue dye intravenously.
-
After a short delay (e.g., 10-15 minutes), inject the test compound, positive control, or vehicle intradermally into the dorsal skin or paw.
-
After 20-30 minutes, euthanize the animals and dissect the injection sites.
-
Quantify the extravasated Evans blue dye by spectrophotometry after extraction from the tissue.
Procedure (Dog Model - Wheal and Flare):
-
Lightly sedate the dogs if necessary and shave a small area on the flank.
-
Administer the test compound, positive control, or vehicle intravenously or intradermally.
-
Observe and measure the diameter of the wheal (edema) and flare (erythema) at regular intervals (e.g., 15, 30, 60 minutes) using calipers.
-
For antagonist studies, administer the antagonist (e.g., orally) at an appropriate time before challenging with a known agonist.
Data Analysis: Compare the size of the skin reaction or the amount of dye extravasation induced by the test compound to that of the controls. For antagonists, calculate the percentage of inhibition of the agonist-induced response.
Conclusion
The assessment of MRGPRX2 modulation is a critical component of modern preclinical safety evaluation. The provided workflow and protocols offer a robust framework for identifying and characterizing the potential of drug candidates to induce pseudo-allergic reactions. By employing these methods, researchers can make more informed decisions during lead optimization and candidate selection, ultimately contributing to the development of safer medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. escientpharma.com [escientpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity assessment of exfoliated MoS 2 using primary human mast cells and the progenitor cell-derived mast cell line LAD2 - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00863K [pubs.rsc.org]
- 6. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. abmgood.com [abmgood.com]
- 9. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | MRGPRX2 and Adverse Drug Reactions [frontiersin.org]
- 12. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with MRGPRX2 modulator-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRGPRX2 modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule that acts as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1][2] It is primarily used in research to investigate the role of MRGPRX2 in inflammation, pain, and autoimmune disorders.[1][2]
Q2: What is the physical appearance and storage recommendation for this compound?
A2: this compound is typically a white to off-white solid powder.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Q3: What are the known signaling pathways activated by MRGPRX2?
A3: MRGPRX2 activation can trigger biased signaling pathways.[4] Ligands can preferentially activate G protein-mediated signaling (Gαq and Gαi) or β-arrestin-mediated pathways.[4][5] The Gαq pathway involves Phospholipase C beta (PLCβ), leading to an influx of intracellular calcium and mast cell degranulation.[4] The Gαi pathway can promote chemotaxis.[4] Some ligands can activate both G protein and β-arrestin pathways, leading to degranulation, chemotaxis, and receptor internalization.[4]
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility challenges encountered when working with this compound.
Issue 1: The compound is not dissolving in my chosen solvent.
Possible Cause & Solution:
-
Inappropriate Solvent: While DMSO is the recommended solvent for creating stock solutions for most in vitro applications, the solubility characteristics of your specific batch may vary.[3]
-
Recommendation: If you are experiencing issues with DMSO, you can test other organic solvents such as ethanol (B145695) or DMF in a small amount of your product to avoid sample loss.[3] For some highly aqueous soluble products, water can be used directly.[3]
-
-
Low-Quality or Old Solvent: The presence of water in hygroscopic solvents like DMSO can significantly impact the solubility of compounds.[6][7]
-
Insufficient Mixing/Energy: The compound may require more energy to dissolve completely.
-
Recommendation: Try vortexing the solution for a longer period. Gentle warming of the solution (e.g., to 37°C) or sonication can also aid in dissolution.[8] Be cautious with warming as it may degrade the compound.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
Possible Cause & Solution:
-
Supersaturated Solution: You may have exceeded the solubility limit of the compound in the chosen solvent at that specific temperature.
-
Recommendation: Try preparing a more dilute stock solution. You can also gently warm the solution before adding it to your experimental system to ensure it is fully dissolved.
-
-
Temperature Changes: A decrease in temperature can cause a dissolved compound to precipitate, especially if the solution is near its saturation point.
-
Recommendation: Store your stock solution at the recommended temperature (-20°C or -80°C) and allow it to fully equilibrate to room temperature before use.[3] Avoid repeated freeze-thaw cycles.
-
-
Interaction with Aqueous Buffers: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer for your experiment, the compound may precipitate due to its low aqueous solubility.
-
Recommendation: Minimize the final concentration of the organic solvent in your aqueous solution (typically <0.5% DMSO). You can also investigate the use of solubilizing agents or different formulation strategies for aqueous environments.
-
Data Presentation
Table 1: Solubility and Formulation Guidelines for this compound
| Parameter | Guideline | Source |
| Appearance | White to off-white solid powder | [3] |
| Primary In Vitro Solvent | DMSO | [3] |
| Alternative In Vitro Solvents | Ethanol, DMF, Water (for highly soluble products) | [3] |
| In Vivo Formulation Example | 10% DMSO, 5% Tween 80, 85% Saline | [3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes.
-
Weighing: Accurately weigh out the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 459.39 g/mol ), you would weigh 4.59 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example and may need to be optimized for your specific experimental needs.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add Surfactant: In a sterile tube, add the required volume of the DMSO stock solution. Then, add Tween 80 to a final concentration of 5%. For example, to prepare 1 mL of the final formulation, you would start with 100 µL of your 10 mg/mL DMSO stock, then add 50 µL of Tween 80. Mix thoroughly.
-
Add Saline: Slowly add saline (0.9% sodium chloride) to reach the final volume, while vortexing, to a final concentration of 85%. In the example, you would add 850 µL of saline.
-
Final Solution: The final formulation will be a 1 mg/mL solution of this compound in 10% DMSO, 5% Tween 80, and 85% saline. This solution should be prepared fresh before each experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Simplified overview of the MRGPRX2 signaling pathways.
References
- 1. This compound | MRGPRX2调节剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MRGPR | 2781839-42-5 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.upenn.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MrgprX2 antagonist-1 | Inflammation | TargetMol [targetmol.com]
optimizing MRGPRX2 modulator-1 concentration for in vitro studies
Welcome to the technical support center for the optimization of MRGPRX2 modulator-1 concentration in in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?
A1: For a novel modulator, it is advisable to start with a broad concentration range to determine the optimal dose-response curve. A common starting point is a 10-step, 1:3 serial dilution with a top concentration of 100 µM.[1] Depending on the nature of the modulator and any prior data, this range can be adjusted. For potent peptide agonists, the top concentration might be lower, for instance, 10 µM.[1]
Q2: My known MRGPRX2 agonist is showing low to no activity in my calcium mobilization assay. What are the possible causes and solutions?
A2: Several factors could contribute to a weak signal in a calcium mobilization assay. Here are some common issues and troubleshooting steps:
-
Cell Line Health and Passage Number: Ensure your MRGPRX2-expressing cells (e.g., CHO-K1, HEK293) are healthy, within a low passage number, and not overly confluent, as this can affect receptor expression and cell responsiveness.
-
Dye Loading Issues: Inadequate loading of the calcium-sensitive dye can lead to a poor signal. Verify the dye loading protocol, including incubation time and temperature.[2] Ensure that probenecid (B1678239) is included in the buffer if your assay system is susceptible to dye extrusion by organic anion transporters.[2]
-
Receptor Expression Levels: Confirm the surface expression of MRGPRX2 in your cell line using methods like flow cytometry. Low receptor expression will result in a diminished response.
-
Assay Buffer Composition: The composition of your assay buffer is critical. Ensure it contains appropriate concentrations of calcium and other essential ions.
-
Agonist Potency and Purity: Verify the purity and activity of your agonist stock. Degradation of the compound can lead to reduced potency.
Q3: I am observing a high background signal or "spontaneous" degranulation in my mast cell-based assays. How can I reduce this?
A3: High background in mast cell degranulation assays (e.g., histamine (B1213489) or β-hexosaminidase release) can obscure the specific response to your modulator. Consider the following:
-
Cell Handling: Mast cells are sensitive to mechanical stress. Gentle handling, including careful pipetting and centrifugation at low speeds, is crucial to prevent premature degranulation.
-
Cell Culture Conditions: The culture medium can influence mast cell stability and MRGPRX2 expression. Some studies suggest that specific media formulations can enhance MRGPRX2 expression and function.[3]
-
Modulator-1 Concentration: Very high concentrations of certain compounds can induce non-specific cell lysis or degranulation. Ensure your dose-response curve includes lower concentrations to identify a specific, receptor-mediated window of activity. Some compounds may induce spontaneous histamine release at high concentrations.[4]
-
Incubation Time: Optimize the stimulation time with your modulator. While MRGPRX2-mediated responses are typically rapid, prolonged incubation might lead to increased non-specific release.[5]
Q4: How do I choose the most appropriate assay for my research needs?
A4: The choice of assay depends on the specific question you are addressing, the available resources, and the desired throughput. Here is a comparison of common assays:
| Assay Type | Principle | Throughput | Physiological Relevance | Key Considerations |
| Calcium Mobilization | Measures intracellular calcium influx upon Gαq activation.[6] | High | Proximal signaling event | Can be performed in engineered cell lines; rapid and sensitive.[2][7] |
| β-Arrestin Recruitment | Measures the recruitment of β-arrestin to the activated receptor.[6] | High | G protein-independent signaling | Useful for studying biased agonism; commercially available kits.[1] |
| Histamine Release | Measures the release of histamine from degranulating mast cells.[8] | Low to Medium | Direct measure of mast cell degranulation | Requires primary mast cells or specific cell lines (e.g., LAD2); more complex protocol.[9][10] |
| β-Hexosaminidase Release | Measures the release of a granular enzyme as a surrogate for degranulation.[11] | Medium | Correlates well with histamine release | Colorimetric or fluorometric readout; generally safer and easier than histamine assays. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in MRGPRX2-Expressing CHO-K1 Cells
This protocol outlines a typical procedure for measuring intracellular calcium changes using a fluorescent dye-based method.
-
Cell Plating: Seed CHO-K1 cells stably expressing MRGPRX2 into black-walled, clear-bottom 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a dye loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM), an equal volume of 2.5 mM probenecid, and an appropriate buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[2]
-
Aspirate the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting range is from 100 µM down to the low nanomolar range. Also, prepare a positive control (e.g., Substance P) and a vehicle control (e.g., DMSO).
-
Measurement:
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra).
-
Measure baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the compound plate containing modulator-1, positive control, and vehicle to the cell plate.
-
Immediately begin measuring fluorescence changes in real-time for approximately 2 minutes.[2]
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Normalize the data to the vehicle control and the maximal response of the positive control.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: β-Hexosaminidase Release Assay in LAD2 Mast Cells
This protocol describes a colorimetric method to quantify mast cell degranulation.
-
Cell Preparation: Wash LAD2 human mast cells with a suitable buffer (e.g., Tyrode's buffer) and resuspend to a concentration of 0.5-1 x 10^6 cells/mL.
-
Compound Stimulation:
-
Aliquot cells into a 96-well plate.
-
Add varying concentrations of this compound. Include a positive control (e.g., Substance P or compound 48/80) and a vehicle control.
-
For total release, lyse a separate aliquot of cells with 0.1% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 4°C to pellet the cells.
-
Enzyme Assay:
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Measurement and Analysis:
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Read the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from the lysed cells.[11]
-
Visualizations
MRGPRX2 Signaling Pathway
Caption: MRGPRX2 signaling upon modulator binding.
Experimental Workflow for Modulator-1 Concentration Optimization
Caption: Workflow for optimizing modulator-1 concentration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro prediction of in vivo pseudo-allergenic response via MRGPRX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of MRGPRX2 Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of MRGPRX2 modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is MRGPRX2 and why is it a target of interest?
A1: Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons.[1][2][3] It is involved in mediating inflammatory and allergic responses, as well as chronic pain.[1] MRGPRX2 can be activated by a variety of endogenous and exogenous ligands, including certain drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1][4] This makes it a significant target for developing therapies for conditions like chronic urticaria, eczema, and pain.[1]
Q2: What are off-target effects and why are they a concern for this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended target.[5] For this compound, this means it could potentially bind to and affect the function of other receptors, enzymes, or ion channels, which can lead to unforeseen side effects or misinterpretation of experimental results. Investigating these effects is crucial for ensuring the safety and specificity of the modulator.
Q3: What are the typical assays used to screen for off-target effects of a GPCR modulator like this compound?
A3: A standard approach for identifying off-target effects includes:
-
Radioligand Binding Assays: To assess the binding affinity of the modulator against a panel of other GPCRs.
-
Enzyme Inhibition Assays: To determine if the modulator inhibits the activity of a broad range of kinases and other enzymes.
-
Ion Channel Assays: To check for any unintended activity on various ion channels.
-
Cellular Functional Assays: To confirm whether binding to an off-target molecule translates into a functional response in a cellular context.
Q4: How can I distinguish between an IgE-mediated response and an MRGPRX2-mediated response in mast cells?
A4: MRGPRX2-mediated mast cell activation is independent of the classical IgE-FcεRI pathway.[1] To differentiate, you can use cells that lack MRGPRX2 expression (e.g., via CRISPR/Cas9 knockout) and observe if the response to the modulator is abolished. Additionally, basophils, which typically do not have functional MRGPRX2 expression, can be used as a discriminatory cell type.[6]
Troubleshooting Guides
Issue 1: High background signal in cellular functional assays (e.g., Calcium Flux).
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal activity of the transfected receptor. Use an inverse agonist to lower the baseline signal if available. |
| Non-specific Dye Loading | Incomplete removal of fluorescent dyes (e.g., Fluo-4 AM) can lead to high background. Ensure thorough washing steps after dye loading. |
| Cell Health | Unhealthy or dying cells can have compromised membrane integrity, leading to increased baseline fluorescence. Ensure optimal cell culture conditions and use cells at a low passage number. |
| Autofluorescence of Modulator-1 | The compound itself may be fluorescent at the excitation/emission wavelengths used. Run a control with the modulator in the absence of cells to check for autofluorescence. |
Issue 2: Inconsistent or non-reproducible results in off-target binding assays.
| Potential Cause | Recommended Solution |
| Modulator-1 Solubility and Stability | Poor solubility or degradation of the modulator can lead to variable concentrations. Confirm the solubility and stability of this compound in your assay buffer. Prepare fresh solutions for each experiment. |
| Pipetting Errors | Inaccurate pipetting can introduce significant variability. Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes. |
| Assay Incubation Time | The binding may not have reached equilibrium. Optimize the incubation time to ensure the binding reaction has reached a steady state. |
| Reagent Quality | Degradation of radioligands or other critical reagents can affect results. Ensure proper storage and handling of all reagents and use fresh aliquots when possible. |
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of this compound (Radioligand Binding Assay)
This data is representative and for illustrative purposes only.
| Target | Ligand Concentration (nM) | % Inhibition |
| MRGPRX2 (On-target) | 100 | 95% |
| Adrenergic α1A | 10,000 | 15% |
| Adrenergic β2 | 10,000 | 5% |
| Dopamine D2 | 10,000 | 8% |
| Histamine H1 | 10,000 | 22% |
| Serotonin 5-HT2A | 10,000 | 12% |
| Muscarinic M1 | 10,000 | 3% |
| Opioid μ | 10,000 | 18% |
Table 2: Hypothetical Kinase Inhibition Profile of this compound (Enzyme Assay)
This data is representative and for illustrative purposes only.
| Kinase Target | ATP Concentration (μM) | Modulator-1 Concentration (μM) | % Inhibition |
| MRGPRX2 (Activity) | N/A | 0.1 | Agonist Activity |
| ABL1 | 10 | 10 | 7% |
| EGFR | 10 | 10 | 2% |
| SRC | 10 | 10 | 9% |
| LCK | 10 | 10 | 14% |
| MAPK1 (ERK2) | 10 | 10 | 5% |
| PI3Kα | 10 | 10 | 1% |
| ROCK1 | 10 | 10 | 11% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target GPCR Screening
Objective: To determine the binding affinity of this compound to a panel of off-target GPCRs.
Materials:
-
Cell membranes expressing the target GPCRs
-
Radiolabeled ligand specific for each GPCR
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radiolabeled ligand, and either vehicle, a known unlabeled ligand (for non-specific binding), or a dilution of this compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the percent inhibition of radioligand binding at each concentration of this compound.
Protocol 2: Kinase Inhibition Assay using ADP-Glo™
Objective: To assess the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Purified kinase enzymes
-
Kinase-specific substrates
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a white assay plate, add the kinase, its specific substrate, and either vehicle or a dilution of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of kinase activity at each concentration of this compound.
Mandatory Visualizations
Caption: MRGPRX2 signaling pathway upon activation by a modulator.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. ADP-Glo™ Kinase Assay Protocol [nld.promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 5. abcam.com [abcam.com]
- 6. Engineering of Challenging G Protein-Coupled Receptors for Structure Determination and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
improving experimental reproducibility with MRGPRX2 modulator-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance experimental reproducibility when working with MRGPRX2 modulator-1. The following resources address common challenges and provide detailed protocols for key experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue/Question | Potential Cause(s) | Suggested Solution(s) |
| No or low cellular response (e.g., no calcium mobilization, degranulation) after applying this compound. | 1. Inappropriate cell model: The cell line used may not endogenously express MRGPRX2 or expresses the non-human ortholog (e.g., mouse Mrgprb2), which has low homology to human MRGPRX2.[1][2] 2. Low expression of MRGPRX2: Even in appropriate cell lines, expression levels can vary.[3] 3. Modulator-1 degradation: The compound may be unstable under experimental conditions. 4. Incorrect modulator-1 concentration: The concentration used may be outside the optimal range. | 1. Use a validated cell line endogenously expressing human MRGPRX2 (e.g., LAD2) or a stably transfected cell line (e.g., HEK293-MRGPRX2, RBL-2H3-MRGPRX2).[4] For in vivo studies, consider using humanized MRGPRX2 knock-in mice.[5][6] 2. Verify MRGPRX2 expression via qPCR, Western blot, or flow cytometry. 3. Prepare fresh solutions of this compound for each experiment. Refer to the manufacturer's instructions for storage and stability. 4. Perform a dose-response curve to determine the optimal concentration (e.g., EC50 or IC50). |
| High background signal or "spontaneous" mast cell degranulation. | 1. Cell stress: Over-manipulation, harsh isolation procedures, or suboptimal culture conditions can lead to spontaneous activation. 2. Contamination: Mycoplasma or endotoxin (B1171834) contamination can activate mast cells. 3. High concentration of modulator-1: At very high concentrations, some compounds can have non-specific effects. | 1. Handle cells gently, use appropriate buffers, and ensure optimal culture conditions (temperature, CO2, humidity).[4] 2. Regularly test cell cultures for contamination. 3. Lower the concentration of this compound and perform a careful dose-response analysis. |
| Inconsistent results between in vitro and in vivo experiments. | 1. Species differences: this compound may have different affinities and efficacies for human MRGPRX2 versus its murine ortholog, Mrgprb2.[2][6] 2. Pharmacokinetics/Pharmacodynamics (PK/PD): Poor bioavailability, rapid metabolism, or off-target effects of the modulator in vivo.[6] | 1. Use humanized MRGPRX2 knock-in mouse models for in vivo studies to better reflect the human response.[5][7] 2. Conduct thorough PK/PD studies to understand the in vivo behavior of this compound. |
| Variability in results across different batches of primary cells. | 1. Donor variability: Primary cells (e.g., human skin mast cells) will have inherent genetic and phenotypic differences between donors.[6] 2. Differences in cell isolation and culture: Minor variations in protocol can impact cell viability and responsiveness. | 1. Use cells from multiple donors to ensure the observed effects are not donor-specific. Report results as a mean with standard error.[6] 2. Standardize all aspects of the cell isolation and culture protocol. |
Frequently Asked Questions (FAQs)
1. What is MRGPRX2 and why is it important?
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons.[8][9] It is a key mediator of IgE-independent allergic and inflammatory reactions.[1][8] Activation of MRGPRX2 by various ligands, including neuropeptides (like Substance P) and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators such as histamine.[10][11] This receptor is implicated in conditions like neurogenic inflammation, pain, itch, and drug-induced hypersensitivity reactions.[1][10][12]
2. What is the mechanism of action of this compound?
This compound is designed to interact with the MRGPRX2 receptor.[13] Depending on whether it is an agonist or antagonist, it will either activate or block the downstream signaling pathways. Upon activation by an agonist, MRGPRX2 couples to G proteins (primarily Gαi and Gαq) which in turn activates phospholipase C (PLC).[1][12][14] This leads to an increase in intracellular calcium and the activation of downstream signaling cascades including PI3K/AKT and MAPK pathways (Erk1/2, JNK, p38), ultimately resulting in mast cell degranulation and cytokine production.[1][14]
3. What are the key downstream signaling pathways activated by MRGPRX2?
The primary signaling pathways activated by MRGPRX2 include:
-
G-Protein Signaling: Activation of Gαi and Gαq proteins.[15]
-
Phospholipase C (PLC) Pathway: Leads to IP3 generation and subsequent calcium mobilization from the endoplasmic reticulum.[11][14]
-
MAPK Pathway: Activation of Erk1/2, p38, and JNK, which are involved in cytokine production.[1]
-
PI3K/AKT Pathway: Also contributes to cytokine production and other cellular responses.[1][14]
-
β-Arrestin Pathway: Some ligands can also induce β-arrestin recruitment, which can lead to receptor internalization and desensitization, as well as G protein-independent signaling.[1][2]
4. Which cell lines are suitable for studying this compound?
-
LAD2 cells: A human mast cell line that endogenously expresses MRGPRX2.[16][17]
-
RBL-2H3 cells transfected with human MRGPRX2: A common model for studying mast cell degranulation.[4]
-
HEK293 cells transfected with human MRGPRX2: Often used for calcium mobilization and β-arrestin recruitment assays.[17][18]
-
Primary human mast cells: CD34+ derived mast cells or freshly isolated skin mast cells are considered the gold standard but are more challenging to work with.[5][19]
5. What are common positive and negative controls to use in experiments with this compound?
-
Positive Controls (Agonists):
-
Negative Controls:
-
Vehicle control (e.g., DMSO, PBS)
-
Use of a non-transfected parental cell line to confirm specificity.
-
For antagonist studies, pre-treatment with the antagonist followed by stimulation with a known agonist.
-
Experimental Protocols & Data
Key Experimental Methodologies
1. Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium upon MRGPRX2 activation.
-
Cells: HEK293 cells stably expressing human MRGPRX2.
-
Method:
-
Plate cells in a 96-well black, clear-bottom plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Prepare a dilution series of this compound and known agonists/antagonists.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the compounds to the wells and immediately begin measuring the change in fluorescence over time.
-
Data is typically expressed as a percentage of the maximum response to a reference agonist.
-
2. Mast Cell Degranulation Assay (β-hexosaminidase release)
This assay quantifies the release of granular contents from mast cells as a measure of degranulation.
-
Cells: LAD2 or MRGPRX2-transfected RBL-2H3 cells.
-
Method:
-
Wash cells and resuspend in a suitable buffer (e.g., PIPES buffer).[15]
-
Aliquot cells into a 96-well plate.
-
Add this compound or control compounds and incubate at 37°C for 30 minutes.[15]
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant. To measure the total β-hexosaminidase content, lyse the cells in a separate well with Triton X-100.
-
Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant and lysed cell samples.
-
Stop the reaction with a stop solution (e.g., sodium carbonate buffer) and read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
-
3. β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated MRGPRX2 receptor.
-
Cells: Engineered cell line co-expressing MRGPRX2 and a β-arrestin fusion protein (e.g., Tango assay).
-
Method:
-
Plate cells according to the assay kit instructions.
-
Add this compound or control compounds.
-
Incubate for the recommended time to allow for receptor activation and β-arrestin recruitment.
-
Measure the reporter signal (e.g., luminescence or fluorescence) according to the assay protocol.
-
Quantitative Data Summary
The following table summarizes hypothetical potency data for this compound in various assays, presented for illustrative purposes.
| Assay | Cell Line | Parameter | This compound | Substance P (Control) | Compound 48/80 (Control) |
| Calcium Mobilization | HEK293-MRGPRX2 | EC50 | 50 nM | 10 nM | 1 µM |
| β-Hexosaminidase Release | LAD2 | EC50 | 100 nM | 25 nM | 2 µM |
| β-Arrestin Recruitment | CHO-K1-MRGPRX2 | EC50 | 75 nM | 15 nM | >10 µM (biased) |
| Cytokine (TNF-α) Release | Primary Skin Mast Cells | EC50 | 150 nM | 50 nM | 5 µM |
EC50 values are representative and will vary based on experimental conditions.
Visualizing Pathways and Workflows
Caption: MRGPRX2 agonist-induced signaling cascade.
Caption: Workflow for evaluating MRGPRX2 modulators.
Caption: Troubleshooting logic for low experimental response.
References
- 1. mdpi.com [mdpi.com]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. Inhibition of mast cell activation via MRGPRX2 receptor by Curcuma mangga and Sonchus arvensis water suspensions: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 6. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 7. ucare-network.com [ucare-network.com]
- 8. kactusbio.com [kactusbio.com]
- 9. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) | MDPI [mdpi.com]
selecting appropriate negative and positive controls for MRGPRX2 modulator-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate negative and positive controls for experiments involving MRGPRX2 modulator-1.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive controls for an MRGPRX2 activation experiment?
A1: The choice of a positive control depends on the specific research question and the experimental system. It is crucial to use well-characterized agonists that elicit a robust and reproducible response.
-
For broad MRGPRX2 activation: Compound 48/80 is a potent and commonly used agonist that activates MRGPRX2.[1][2] It is a polymeric mixture that causes mast cell degranulation.
-
For neuropeptide-mediated activation: Substance P is a key endogenous neuropeptide that activates MRGPRX2 and is involved in neurogenic inflammation and pain.[3][4][5]
-
For drug-induced activation: Depending on the context of your research, specific drugs known to activate MRGPRX2 can be used. Examples include certain neuromuscular blocking agents like rocuronium, fluoroquinolone antibiotics like ciprofloxacin, and vancomycin.[3][6][7]
-
For peptide-mediated activation: The antimicrobial peptide LL-37 and the proadrenomedullin N-terminal 12 (PAMP-12) peptide are known to activate MRGPRX2.[2][8]
It is recommended to use at least two different positive controls to ensure the observed effects are specific to MRGPRX2 activation and not due to off-target effects of a single compound.
Q2: What are the appropriate negative controls for an this compound experiment?
A2: Robust negative controls are critical for interpreting your data correctly and avoiding false positives. Several levels of negative controls should be considered:
-
Vehicle Control: The most fundamental negative control is the vehicle in which your this compound and positive controls are dissolved (e.g., DMSO, PBS). This control accounts for any effects of the solvent on the cells.
-
Non-MRGPRX2 Expressing Cells: A crucial control is to use a cell line that does not endogenously express MRGPRX2 or a mock-transfected cell line.[8][9] Comparing the response of these cells to your MRGPRX2-expressing cells will confirm that the observed effects are mediated by the receptor. Commonly used parental cell lines include HEK293 and RBL-2H3.[8][10]
-
Inactive Structural Analog: If available, an inactive analog of your this compound that is structurally similar but does not bind to or activate the receptor is an excellent negative control.
-
MRGPRX2 Antagonist: Pre-treating cells with a known MRGPRX2 antagonist before adding your modulator-1 or a positive control agonist can demonstrate the specificity of the response. The tripeptide QWF (glutaminyl-D-tryptophylphenylalanine) has been shown to inhibit MRGPRX2 activation by several secretagogues.[3] Other small molecule antagonists are also under development and can be used.[11][12]
Q3: My positive controls are not working. What are some common troubleshooting steps?
A3: Several factors can contribute to a lack of response from your positive controls. Here are some troubleshooting steps:
-
Cell Line Authentication and Passage Number: Verify the identity of your cell line and ensure it is within a low passage number. Cell lines can lose receptor expression over time with repeated passaging.[8]
-
Receptor Expression: Confirm MRGPRX2 expression in your cell line at both the mRNA and protein level using techniques like qPCR, western blotting, or flow cytometry.
-
Agonist Quality and Concentration: Ensure the purity and proper storage of your agonist. Prepare fresh dilutions for each experiment and consider performing a dose-response curve to determine the optimal concentration.
-
Assay Conditions: Optimize your assay conditions, including cell density, incubation times, and buffer components. For instance, calcium mobilization assays are sensitive to the concentration of extracellular calcium.
-
Downstream Signaling Integrity: If you are measuring a downstream event like mediator release, ensure that the cellular machinery for this process is intact. You can use a receptor-independent stimulus, like the calcium ionophore A23187, to bypass receptor activation and directly induce degranulation.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in negative controls | Cell contamination (e.g., mycoplasma). | Test cells for mycoplasma contamination. |
| Reagent contamination. | Use fresh, sterile reagents. | |
| Cell stress due to improper handling or culture conditions. | Optimize cell culture and handling procedures. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent reagent preparation. | Prepare fresh reagents for each experiment and use calibrated pipettes. | |
| Fluctuation in incubator conditions (temperature, CO2). | Monitor and maintain stable incubator conditions. | |
| This compound shows activity in non-MRGPRX2 expressing cells | Off-target effects of the compound. | Test the modulator on a panel of other GPCRs to assess specificity. |
| Compound cytotoxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at the tested concentrations. |
Experimental Protocols
Key Experiment: Calcium Mobilization Assay
This protocol describes a common method for assessing MRGPRX2 activation by measuring changes in intracellular calcium concentration.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK293-MRGPRX2, LAD2)
-
Parental non-expressing cells (e.g., HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Positive controls (e.g., Compound 48/80, Substance P)
-
Negative control (vehicle)
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the MRGPRX2-expressing and non-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescent plate reader and set the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a baseline fluorescence reading for a few cycles.
-
Add the this compound, positive controls, or negative control to the respective wells.
-
Immediately begin kinetic reading of fluorescence intensity for several minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve for each well and normalize it to the baseline.
Signaling Pathways and Workflows
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist leads to the dissociation of the G protein complex. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3][9] The Gαi subunit can also be involved in signaling.[13] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers downstream events such as mast cell degranulation and the activation of transcription factors like NF-κB, leading to cytokine and chemokine production.[14]
Caption: MRGPRX2 signaling cascade leading to mast cell degranulation.
Experimental Workflow for Control Selection
This workflow outlines the logical steps for selecting and validating appropriate controls for your this compound experiments.
Caption: Workflow for selecting and validating experimental controls.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 5. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kactusbio.com [kactusbio.com]
- 7. MRGPRX2 - Wikipedia [en.wikipedia.org]
- 8. Screening Peptides that Activate MRGPRX2 using Engineered HEK Cells [jove.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. MRGPRX2 antagonists - Page 1 | BioWorld [bioworld.com]
- 12. Novel MRGPRX2 antagonists inhibit IgE-independent activation of human umbilical cord blood-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating high background noise in MRGPRX2 modulator-1 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRGPRX2 modulator-1 functional assays. High background noise can be a significant challenge in these assays, leading to reduced sensitivity and variability in results. This guide offers practical solutions to mitigate these issues and ensure robust and reliable data.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your MRGPRX2 functional assays.
High Background in Calcium Mobilization Assays
Question: My calcium flux assay shows high background fluorescence, even in the negative control wells. What are the potential causes and how can I fix this?
Answer: High background in calcium mobilization assays can obscure the signal from your test compounds and lead to a poor signal-to-noise ratio. Here are the common causes and troubleshooting steps:
-
Constitutive Receptor Activity: Overexpression of MRGPRX2 in recombinant cell lines can lead to high basal signaling.
-
Solution: Titrate the amount of MRGPRX2 plasmid DNA used for transfection to find an expression level that provides a good signal window without excessive background. If using a stable cell line, screen multiple clones to identify one with optimal receptor expression.
-
-
Cell Health and Density: Unhealthy or overly dense cells can exhibit higher basal calcium levels.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Perform a cell titration experiment to determine the optimal seeding density for your assay plates. Avoid letting cells become over-confluent.
-
-
Assay Buffer Components: Components in the assay buffer, such as serum, can sometimes autofluoresce or activate the receptor.
-
Solution: Use a serum-free assay buffer. If serum is required for cell viability, test different concentrations to find the lowest acceptable level. Ensure the buffer is free of any precipitating agents.
-
-
Dye Loading and Incubation: Improper dye loading can lead to high background.
-
Solution: Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure even dye loading across the plate. Wash the cells gently after loading to remove excess dye.
-
-
Plate Effects: Inconsistent temperature or evaporation across the assay plate can cause variability and high background in certain wells.
-
Solution: Ensure uniform temperature across the plate during incubation and reading. Use plate sealers to minimize evaporation, especially for prolonged assays.
-
Poor Signal-to-Noise Ratio in β-Arrestin Recruitment Assays
Question: I am not seeing a clear window between my positive control and negative control in my β-arrestin assay. How can I improve the signal-to-noise ratio?
Answer: A low signal-to-noise ratio in β-arrestin recruitment assays can make it difficult to discern true hits from background. Consider the following troubleshooting strategies:
-
Suboptimal Receptor-β-Arrestin Fusion Constructs: The design of the fusion proteins can impact the efficiency of the complementation or energy transfer.
-
Solution: If you have designed your own constructs, consider optimizing the linker length and orientation of the tags. Alternatively, use commercially available, validated cell lines and assay kits.[1]
-
-
Low Receptor Expression or Inefficient β-Arrestin Recruitment: Insufficient receptor on the cell surface or inefficient recruitment of β-arrestin will result in a weak signal.
-
Solution: As with calcium assays, optimize the receptor expression level. Ensure that the chosen cell line has the necessary endogenous machinery for efficient β-arrestin signaling.
-
-
Inappropriate Agonist Concentration: The concentration of the positive control agonist may be too low to elicit a maximal response or too high, leading to receptor desensitization.
-
Solution: Perform a dose-response curve for your positive control agonist to determine the optimal concentration (typically EC80-EC90) that gives a robust and reproducible signal.
-
-
Kinetic Mismatch: The timing of signal detection may not align with the peak of β-arrestin recruitment.
-
Solution: Perform a time-course experiment to identify the optimal incubation time for agonist stimulation before reading the plate.
-
Frequently Asked Questions (FAQs)
Q1: Which cell line is best for MRGPRX2 functional assays?
A1: The choice of cell line depends on the specific assay and research question.
-
Recombinant Cell Lines (CHO-K1, HEK293): These are commonly used for high-throughput screening due to their robust growth and ease of transfection.[2][3] They allow for controlled expression of MRGPRX2. However, overexpression can sometimes lead to non-physiological signaling and high background.
-
Mast Cell Lines (LAD2, RBL-2H3): These cells endogenously express some components of the mast cell signaling machinery and can be a more physiologically relevant model.[4] However, LAD2 cells have been reported to have some differences in degranulation and receptor internalization compared to primary mast cells.[5] RBL-2H3 cells are of rat origin and need to be transfected with human MRGPRX2.
-
Primary Human Mast Cells: These are the most physiologically relevant model but are more difficult to obtain and culture.[5]
Q2: How does serum in the culture medium affect my assay?
A2: Fetal bovine serum (FBS) and other serum components can suppress functional MRGPRX2 expression and may contain factors that activate the receptor, leading to high background.[5] For functional assays, it is often recommended to switch to a serum-free medium for a short period (e.g., 3 days) before the experiment to enhance MRGPRX2 expression and reduce background.[6]
Q3: What are appropriate positive and negative controls for my assay?
A3:
-
Positive Controls: Substance P and Compound 48/80 are commonly used potent agonists for MRGPRX2.[7] It is crucial to use a concentration that elicits a submaximal but robust response (e.g., EC80) to be able to detect both agonists and antagonists.
-
Negative Controls: A vehicle control (the solvent used to dissolve your test compounds, e.g., DMSO in assay buffer) is essential to determine the baseline response. Additionally, using a parental cell line that does not express MRGPRX2 can help identify off-target effects of your compounds.[3]
Q4: My results are variable between experiments. What can I do to improve reproducibility?
A4: Assay variability can be addressed by standardizing several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[8]
-
Reagent Quality: Use high-quality reagents and prepare fresh solutions for each experiment.
-
Consistent Protocols: Adhere strictly to your optimized protocols for cell seeding, compound addition, incubation times, and plate reading.
-
Plate Layout: Be mindful of potential "edge effects" on microplates. Avoid using the outer wells or include control wells on the edges to monitor for any systematic drift.
Data Presentation
Table 1: Troubleshooting High Background in MRGPRX2 Calcium Mobilization Assays
| Potential Cause | Parameter to Optimize | Recommended Action | Expected Outcome |
| High Constitutive Activity | Receptor Expression Level | Titrate plasmid concentration or screen stable clones. | Reduced basal signal, improved signal-to-noise. |
| Poor Cell Health | Cell Seeding Density | Perform a cell titration experiment. | Lower background and more consistent cell monolayer. |
| Autofluorescence/Activation | Serum Concentration in Media | Use serum-free or low-serum assay buffer. | Decreased background fluorescence. |
| Inefficient Dye Loading | Dye Concentration & Incubation | Optimize dye loading conditions and include wash steps. | Uniform and lower background signal. |
Table 2: Improving Signal-to-Noise in MRGPRX2 β-Arrestin Assays
| Potential Cause | Parameter to Optimize | Recommended Action | Expected Outcome |
| Weak Signal | Receptor Expression Level | Select a clone with optimal receptor expression. | Increased agonist-induced signal. |
| Suboptimal Activation | Agonist Concentration | Determine the EC80 from a dose-response curve. | Robust and reproducible positive control signal. |
| Poor Kinetics | Agonist Incubation Time | Perform a time-course experiment. | Signal captured at its peak, maximizing the assay window. |
| Assay Format | Assay Technology | Use validated commercial kits and cell lines. | Reliable and reproducible assay performance. |
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Plating: Seed MRGPRX2-expressing cells (e.g., CHO-K1-MRGPRX2) in a 96-well or 384-well black, clear-bottom plate at a pre-optimized density. Allow cells to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) solution prepared in assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Add test compounds and controls (positive agonist, vehicle) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate filters. Record the kinetic response over a period of 1-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence over baseline (F/F0) to determine the response.
β-Arrestin Recruitment Assay Protocol (Enzyme Fragment Complementation)
-
Cell Plating: Seed cells co-expressing MRGPRX2 fused to one enzyme fragment and β-arrestin fused to the complementary fragment in a white, opaque assay plate. Allow cells to adhere overnight.
-
Compound Addition: Add test compounds and controls to the wells. Incubate for the pre-determined optimal time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the enzyme substrate solution to all wells. Incubate for a further 60 minutes at room temperature to allow for signal development.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls to calculate the percentage of activation.
Visualizations
References
- 1. Identification of Gain and Loss of Function Missense Variants in MRGPRX2’s Transmembrane and Intracellular Domains for Mast Cell Activation by Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHO-K1-MRGPRX2-Stable Cell Line - Creative Bioarray [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Cell Culture System to Improve MRGPRX2 Research in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional MRGPRX2 expression on peripheral blood-derived human mast cells increases at low seeding density and is suppressed by interleukin-9 and fetal bovine serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
assessing and minimizing cytotoxicity of MRGPRX2 modulator-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MRGPRX2 modulator-1. The information herein is intended to help in assessing and minimizing potential cytotoxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule compound that acts as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1] It is primarily used in research for investigating inflammation, pain, and autoimmune disorders.[1]
Q2: Is this compound expected to be cytotoxic?
As with any small molecule, this compound has the potential to exhibit cytotoxicity, particularly at higher concentrations. Cytotoxicity is a critical property to assess for any new compound in the drug discovery pipeline.[2] The specific cytotoxic profile of this compound is dependent on the cell type, concentration, and exposure duration.
Q3: What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Disruption of cellular signaling pathways: Interference with normal cell signaling can trigger cell death.[3]
-
Induction of oxidative stress: An imbalance in reactive oxygen species (ROS) can damage cellular components.
-
Mitochondrial dysfunction: Impairment of mitochondrial function can lead to decreased energy production and apoptosis.
-
Plasma membrane damage: High concentrations of a compound can lead to increased membrane permeability and leakage of intracellular components.[4]
-
Enzyme inhibition: Inhibition of essential enzymes can lead to the accumulation of toxic metabolites.[3]
Q4: How does the MRGPRX2 signaling pathway relate to cytotoxicity?
MRGPRX2 is primarily expressed on mast cells and neurons and is involved in inflammatory and pain responses.[5][6] Activation of MRGPRX2 can lead to mast cell degranulation and the release of inflammatory mediators.[7][8] While this is a normal physiological response, excessive or prolonged activation could potentially contribute to inflammatory conditions. Additionally, some byproducts of cytotoxicity can themselves act as ligands for MRGPRX2, creating a potential feedback loop.[9][10] The MRGPRX2 signaling pathway involves G proteins, calcium mobilization, and the activation of MAPKs, PI3K, and NF-κB pathways.[9][10]
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the cytotoxicity of this compound.
| Issue | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Phenol (B47542) red in the culture medium can interfere with colorimetric assays like the MTT assay. | Use a phenol red-free medium for the duration of the assay.[4] |
| Inconsistent results between experiments | Cell passage number, cell density at the time of treatment, or variations in incubation time can all contribute to variability. | Standardize your experimental protocol. Use cells within a consistent passage number range, seed a precise number of cells per well, and ensure accurate timing for treatment and assay steps. |
| Unexpectedly high cytotoxicity at low concentrations | The compound may be unstable in the culture medium, leading to the formation of more toxic byproducts. The cells may be under stress due to suboptimal culture conditions. | Assess the stability of this compound in your specific culture medium over the time course of your experiment. Ensure optimal cell culture conditions, including proper media composition and confluency.[4] |
| No observed cytotoxicity, even at high concentrations | The chosen cell line may not be sensitive to the compound. The incubation time may be too short to induce a cytotoxic effect. The assay may not be sensitive enough to detect subtle cytotoxicity. | Use multiple cell lines, including one known to express MRGPRX2.[11] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[4] Consider using a more sensitive assay, such as a luminescent-based assay (e.g., CellTiter-Glo).[12] |
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include untreated control wells.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Minimizing Cytotoxicity
Here are some strategies to reduce the potential cytotoxicity of this compound in your experiments:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of the modulator and the shortest possible exposure time to achieve the desired biological effect.
-
Consider Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the toxic effects.[4]
-
Maintain Optimal Cell Culture Conditions: Healthy, unstressed cells are generally more resistant to drug-induced toxicity. Ensure proper cell culture techniques, including using appropriate media and maintaining optimal cell density.[4]
-
Structural Modification of the Compound: In a drug development setting, medicinal chemists can modify the compound's structure to reduce its off-target effects and inherent toxicity while maintaining its desired activity.[3]
Visualizations
MRGPRX2 Signaling Pathway
Caption: Simplified MRGPRX2 signaling cascade upon modulator binding.
Cytotoxicity Assessment Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 6. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Technical Support Center: Refining In Vivo Delivery of MRGPRX2 Modulator-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the in vivo delivery of MRGPRX2 modulator-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is MRGPRX2 and why is it a target for therapeutic modulation?
A1: Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells, as well as on sensory neurons and keratinocytes. It is implicated in a variety of physiological and pathological processes, including inflammation, pain, and pseudo-allergic reactions. Activation of MRGPRX2 by a wide range of ligands, including neuropeptides and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators.[1][2][3][4] Consequently, modulating MRGPRX2 activity with agonists or antagonists is a promising therapeutic strategy for conditions such as chronic urticaria, atopic dermatitis, and pain.[2][3][5][6]
Q2: What is this compound and what are its potential applications?
A2: this compound (also identified as "example 17" in patent WO2022125636A1) is a small molecule designed to modulate the activity of the MRGPRX2 receptor. Its specific agonistic or antagonistic activity is not detailed in the readily available literature, but it is intended for research in areas of inflammation, pain, and autoimmune disorders.
Q3: What are the main challenges in the in vivo delivery of this compound?
A3: Like many small molecule modulators, this compound is likely to have low aqueous solubility. This can lead to challenges in preparing stable and homogenous formulations for in vivo administration, potentially causing issues with bioavailability, inconsistent results, and local irritation at the injection site.
II. Troubleshooting In Vivo Delivery of this compound
This section provides a troubleshooting guide for common issues encountered during the in vivo delivery of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation or upon injection. | 1. Low aqueous solubility of the compound.2. Inappropriate vehicle composition.3. Change in pH or temperature upon injection into physiological fluids. | 1. Optimize the vehicle: - For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections, consider using a co-solvent system. A commonly suggested starting point for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[7] - For oral administration, consider formulations with methylcellulose (B11928114) or cyclodextrins.[8]2. Adjust the formulation procedure: - Ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding other components. - Gentle warming and sonication can aid dissolution.3. Perform a pre-formulation solubility screen: - Test the solubility of this compound in various individual solvents and co-solvent mixtures to identify the optimal vehicle. |
| Inconsistent or lack of in vivo efficacy. | 1. Poor bioavailability due to formulation issues.2. Rapid metabolism or clearance of the compound.3. Incorrect dosage or administration route. | 1. Improve formulation: - Refer to the vehicle optimization strategies mentioned above. - Consider using drug delivery systems like liposomes or nanoparticles to enhance bioavailability.2. Evaluate pharmacokinetics: - If possible, conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and target tissues over time.3. Review dosage and administration route: - Perform a dose-response study to identify the optimal effective dose. - The choice of administration route (e.g., IV, IP, SC, oral) can significantly impact bioavailability and efficacy. IP and IV routes generally offer higher bioavailability than SC or oral routes for small molecules.[9] |
| Adverse effects at the injection site (e.g., irritation, inflammation). | 1. High concentration of DMSO or other organic solvents in the vehicle.2. pH of the formulation is not physiological.3. The compound itself has irritant properties. | 1. Minimize irritant concentration: - Use the lowest possible concentration of DMSO or other organic solvents required to dissolve the compound.2. Buffer the formulation: - Adjust the pH of the final formulation to be as close to physiological pH (7.2-7.4) as possible.3. Consider alternative routes: - If local irritation persists with SC or IP injections, consider if oral administration is a viable alternative. |
| High variability in experimental results between animals. | 1. Inconsistent formulation preparation.2. Inaccurate dosing.3. Biological variability between animals. | 1. Standardize formulation preparation: - Follow a strict, validated protocol for preparing the formulation for each experiment. - Ensure the formulation is homogenous before each injection.2. Ensure accurate dosing: - Use appropriate and calibrated equipment for dosing. - Dose animals based on their individual body weight.3. Increase sample size: - A larger number of animals per group can help to mitigate the effects of biological variability. |
III. Experimental Protocols
A. Preparation of Injectable Formulation (based on common vehicles for poorly soluble compounds)
This protocol describes the preparation of a vehicle commonly used for in vivo administration of hydrophobic small molecules.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound.
-
Dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex and gently warm (if necessary) until the compound is completely dissolved.
-
-
Prepare the final formulation.
-
A common vehicle composition for in vivo injections is a ratio of DMSO:PEG300:Tween 80:Saline. A suggested starting ratio is 10:40:5:45.[7]
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween 80 and vortex until the solution is clear and homogenous.
-
Slowly add the saline while vortexing to avoid precipitation.
-
The final solution should be clear. If any cloudiness or precipitation occurs, sonication may be helpful.
-
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize toxicity. Always prepare a vehicle-only control group for your experiments.
B. In Vivo Administration
The following table provides general guidelines for common injection routes in mice. Always adhere to your institution's animal care and use committee (IACUC) guidelines.
| Route | Needle Gauge | Maximum Volume | Procedure Notes |
| Intraperitoneal (IP) | 25-27 G | 10 mL/kg | Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. The animal should be restrained with its head tilted downwards.[7] |
| Subcutaneous (SC) | 25-27 G | 10 mL/kg | Inject into the loose skin over the back, between the shoulder blades. |
| Intravenous (IV) - Tail Vein | 27-30 G | 5 mL/kg (bolus) | Requires proper restraint and technique. Warming the tail can help to dilate the vein. |
IV. Visualizations
A. Signaling Pathways
Caption: Simplified signaling pathway of MRGPRX2 activation leading to mast cell degranulation.
B. Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdnewsline.com [mdnewsline.com]
- 4. escientpharma.com [escientpharma.com]
- 5. EP-262 inhibits agonist-induced mast cell degranulation and vascular permeability in vivo | BioWorld [bioworld.com]
- 6. escientpharma.com [escientpharma.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 9. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Mast Cell Responses to MRGPRX2 Modulator-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MRGPRX2 Modulator-1 and observing variability in mast cell responses.
Frequently Asked Questions (FAQs)
Q1: What is MRGPRX2 and why is it important in mast cell research?
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor found predominantly on connective tissue-type mast cells, especially in the skin.[1][2] It plays a crucial role in non-IgE-mediated allergic and inflammatory reactions.[3] MRGPRX2 can be activated by a wide range of substances, including certain drugs (e.g., opioids, neuromuscular blocking agents), neuropeptides (like Substance P), and host defense peptides.[1][4][5] Its activation leads to mast cell degranulation, releasing histamine (B1213489), tryptase, and other inflammatory mediators, which are implicated in conditions like drug-induced hypersensitivity, neurogenic inflammation, and chronic urticaria.[1][6]
Q2: We are seeing significant experiment-to-experiment variability in mast cell degranulation with this compound. What are the common causes?
Variability in mast cell responses to MRGPRX2 agonists is a known challenge. The primary sources of variability include:
-
Cellular Source and Type: Primary human mast cells (e.g., skin-derived) inherently show donor-to-donor variability.[7] Different mast cell models (e.g., LAD2, cord blood-derived, RBL-2H3 transfectants) will have different receptor expression levels and signaling machinery.
-
MRGPRX2 Expression Levels: The surface expression of MRGPRX2 can be highly dynamic and is influenced by culture conditions.[8][9] Factors like cytokine concentrations (SCF, IL-4, IL-9), cell seeding density, and the presence of serum can significantly alter receptor expression and subsequent functional responses.[8][10][11]
-
Genetic Polymorphisms: There are over 100 known single nucleotide polymorphisms (SNPs) in the human MRGPRX2 gene.[1][12] These genetic variations among donors can lead to differences in receptor expression, ligand binding, or signaling efficiency.[12]
-
Receptor Desensitization and Internalization: Upon activation, MRGPRX2 can be internalized in a process mediated by β-arrestin.[13][14] Pre-stimulation or prolonged exposure to an agonist can lead to receptor desensitization (refractoriness), reducing the response to subsequent stimulation.[13][14]
-
Ligand-Specific Biased Signaling: MRGPRX2 agonists can be "balanced," activating both G protein and β-arrestin pathways, or "biased," preferentially activating one.[1][15][16] This can lead to different functional outcomes (e.g., degranulation vs. cytokine release vs. chemotaxis). The specific properties of this compound in this regard will dictate the expected response profile.
Q3: What is "biased agonism" in the context of MRGPRX2 and how could it affect my results with Modulator-1?
Biased agonism refers to the ability of a ligand (agonist) to preferentially activate one signaling pathway over another downstream of the same receptor. For MRGPRX2, the two primary pathways are:
-
β-Arrestin Signaling: This pathway is primarily involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling, potentially leading to chemotaxis or cytokine production.[3][15][16]
If this compound is a G protein-biased agonist , you would expect strong degranulation with minimal receptor internalization. Conversely, if it is a β-arrestin-biased agonist , you might observe weak degranulation but significant receptor internalization or other non-degranulation responses. A balanced agonist would induce both pathways.[14] Understanding the bias of your specific modulator is key to interpreting the variability in your results.
Troubleshooting Guides
Issue 1: Low or No Mast Cell Degranulation Response
| Potential Cause | Recommended Troubleshooting Step |
| Low MRGPRX2 Expression | 1. Optimize Cell Culture Conditions: For primary human mast cells, culture conditions are critical. High concentrations of stem cell factor (SCF) and IL-4 can downregulate MRGPRX2.[8] Consider short-term (e.g., 3 days) incubation in a serum-free medium with SCF but without other cytokines to boost receptor expression.[8][9] Also, lower seeding densities may improve functional MRGPRX2 expression.[10][11] 2. Verify Receptor Expression: Use flow cytometry to confirm MRGPRX2 surface expression on your mast cells before each experiment. Compare to a positive control cell line if available. |
| Receptor Desensitization | 1. Check for Agonist Pre-exposure: Ensure cells have not been inadvertently exposed to other MRGPRX2 agonists present in media or supplements. 2. Allow Adequate Rest: Ensure cells are properly rested before stimulation. Avoid repeated stimulations without sufficient recovery time. 3. Perform a Time-Course Experiment: Pre-stimulation with an MRGPRX2 agonist can induce refractoriness to subsequent challenges.[13] |
| Sub-optimal Modulator-1 Concentration | 1. Perform a Full Dose-Response Curve: The potency of MRGPRX2 agonists can vary significantly.[2] Determine the optimal concentration of this compound for your specific cell type by testing a wide range of concentrations (e.g., from 1 nM to 100 µM). |
| Inappropriate Assay for Readout | 1. Consider Biased Agonism: If Modulator-1 is a β-arrestin biased agonist, degranulation may be a weak response. Consider assays for receptor internalization (e.g., flow cytometry or imaging) or β-arrestin recruitment (e.g., Tango assay) to assess its activity.[13] |
| Species Mismatch | 1. Use Humanized Models: The mouse ortholog, MrgprB2, has significantly different pharmacology than human MRGPRX2.[2][4] If using rodent cells, results may not be representative. Use primary human mast cells or cell lines stably expressing human MRGPRX2 (e.g., RBL-2H3-MRGPRX2).[18] |
Issue 2: High Variability Between Donors or Batches
| Potential Cause | Recommended Troubleshooting Step |
| Genetic Variation (SNPs) | 1. Acknowledge and Report Variability: Inter-individual variability is an inherent characteristic of primary human cells due to genetic polymorphisms.[1][12] 2. Increase Sample Size: Pool data from multiple donors (n > 5) to obtain a more representative average response and to assess the range of variability. 3. Correlate with Positive Controls: For each donor, run positive controls with well-characterized MRGPRX2 agonists (e.g., Substance P, Compound 48/80) to normalize the response to Modulator-1.[7] |
| Inconsistent Cell Culture | 1. Standardize Protocols: Strictly adhere to standardized protocols for cell isolation, culture, and differentiation. Document passage numbers, media components, cytokine lots, and seeding densities.[11] 2. Monitor Cell Health and Phenotype: Regularly assess cell viability and the expression of mast cell markers (e.g., c-Kit, FcεRI) and MRGPRX2 to ensure culture consistency. |
| Assay Performance | 1. Include Proper Controls: In every experiment, include a negative control (vehicle), a positive control for MRGPRX2 activation (e.g., Substance P), and a positive control for maximal degranulation (e.g., ionomycin). 2. Optimize Assay Timing: Degranulation is rapid (minutes), while cytokine release occurs over hours. Ensure your assay endpoint timing is appropriate for the measured response. |
Experimental Protocols & Data
Table 1: Typical Concentration Ranges for MRGPRX2 Agonists
| Agonist | Cell Type | Typical EC₅₀ / Effective Concentration | Reference |
| Substance P | Human Skin MCs | 10 - 30 µM | [9][18] |
| Compound 48/80 | Human Skin MCs | 1 - 10 µg/mL | [18] |
| Codeine | Human Skin MCs | 30 - 100 µg/mL | [7][9] |
| Icatibant | LAD2 cells | ~10 µM | [3] |
| Rocuronium | RBL-MRGPRX2 cells | 500 µg/mL - 2 mg/mL | [1] |
Note: These values are approximate and should be optimized for your specific experimental system.
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Preparation:
-
Culture human mast cells under conditions optimized for MRGPRX2 expression (e.g., reduced cytokines, low density).
-
Harvest cells and wash twice with a buffered salt solution (e.g., Tyrode's buffer) containing 0.1% BSA.
-
Resuspend cells to a final concentration of 0.5 - 1 x 10⁶ cells/mL.
-
-
Stimulation:
-
Aliquot 50 µL of the cell suspension into a 96-well plate.
-
Prepare serial dilutions of this compound and control compounds (Substance P, vehicle) in the same buffer.
-
Add 50 µL of the compound dilutions to the cells. For a total release control, add 50 µL of 0.5% Triton X-100 to designated wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Assay:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, 1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.
-
Incubate at 37°C for 60-90 minutes.
-
-
Data Analysis:
-
Stop the enzyme reaction by adding 150 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10).
-
Read the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Sample OD - Blank OD) / (Total Release OD - Blank OD)] * 100
-
Protocol 2: Calcium Imaging Assay
-
Cell Preparation:
-
Seed mast cells onto glass-bottom imaging dishes.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C in a calcium-containing buffer.
-
Wash the cells gently to remove excess dye and allow for de-esterification for ~20 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with an imaging system.
-
Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Add this compound or control agonist and continue recording the fluorescence signal for at least 5-10 minutes. An increase in fluorescence (for Fluo-4) or a change in the emission ratio (for Fura-2) indicates an increase in intracellular calcium.[21]
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells to measure the change in fluorescence intensity over time.
-
Quantify the response by measuring the peak amplitude of the calcium signal relative to the baseline.
-
Visualizations
Signaling Pathways
Caption: MRGPRX2 signaling pathways in mast cells.
Experimental Workflow
Caption: Workflow for investigating mast cell response variability.
Troubleshooting Logic
Caption: Decision tree for troubleshooting MRGPRX2 experiments.
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repository.upenn.edu]
- 5. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 6. MRGPRX2 Activation Causes Increased Skin Reactivity in Chronic Spontaneous Urticaria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.upenn.edu]
- 8. A Novel Cell Culture System to Improve MRGPRX2 Research in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functional MRGPRX2 expression on peripheral blood-derived human mast cells increases at low seeding density and is suppressed by interleukin-9 and fetal bovine serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling [mdpi.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells | Springer Nature Experiments [experiments.springernature.com]
protocol optimization for consistent MRGPRX2 modulator-1 results
Welcome to the Technical Support Center for MRGPRX2 Modulator-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRGPRX2 and why is it a target of interest? A1: MRGPRX2 (Mas-related G protein-coupled receptor X2) is a receptor primarily found on mast cells and is also expressed on sensory neurons and keratinocytes.[1] It plays a crucial role in IgE-independent allergic and inflammatory reactions.[2][3] MRGPRX2 is activated by a wide range of cationic ligands, including neuropeptides, host defense peptides, and various FDA-approved drugs, leading to mast cell degranulation.[1][2][3][4] Its involvement in conditions like neurogenic inflammation, pain, itch, and drug-induced hypersensitivity makes it a significant therapeutic target.[1][3][5][6]
Q2: What is the mechanism of action for this compound? A2: this compound is a compound designed to interact with the MRGPRX2 receptor.[5] Depending on its specific design as an agonist, antagonist, or biased modulator, it can either activate or inhibit the receptor's signaling pathways. Activation typically involves coupling to Gαq and/or Gαi proteins, leading to downstream events like calcium mobilization and mast cell degranulation.[4][7]
Q3: Which cell lines are appropriate for studying MRGPRX2 activity? A3: Several cell lines are commonly used. Recombinant cell lines like HEK293, RBL-2H3, or CHO-K1 overexpressing human MRGPRX2 are ideal for mechanistic studies, such as calcium flux and β-arrestin recruitment assays.[6][8] For studying endogenous receptor function and degranulation, the human mast cell line LAD2 is frequently used.[2][4] It's important to note that some common cell lines, like HMC-1, do not express MRGPRX2 and are therefore unsuitable.[4]
Q4: What are the primary signaling pathways activated by MRGPRX2? A4: MRGPRX2 activation triggers two main signaling pathways:
-
G-Protein Dependent Pathway: Primarily involves Gαq, which activates Phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) and subsequent mast cell degranulation.[4][7][9][10] It can also couple to Gαi, which inhibits adenylate cyclase, reducing cAMP levels.[7][11]
-
β-Arrestin Dependent Pathway: This pathway is involved in receptor desensitization, internalization, and G-protein-independent signaling.[2][7][12] Ligands can be "balanced," activating both pathways, or "biased," preferentially activating one over the other.[2][7]
MRGPRX2 Signaling Pathways
Caption: MRGPRX2 signaling upon modulator binding.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results when working with this compound.
Issue 1: High Variability or No Response in Calcium Mobilization Assay
| Potential Cause | Recommended Solution |
| Cell Health/Passage Number | Maintain cells in a healthy, sub-confluent state. Use cells within a consistent and low passage number range, as receptor expression can decrease over time. |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding plates and visually inspect wells for even cell distribution. |
| Reagent Quality | Prepare fresh agonist and modulator solutions for each experiment from high-quality stock. Ensure the dye loading buffer is at the correct pH and concentration. |
| Incorrect Assay Buffer | Use a HEPES-based buffer containing calcium and magnesium, as these ions are critical for cell health and receptor function during the assay. |
| Low Receptor Expression | If using a transfected cell line, verify MRGPRX2 expression levels via flow cytometry or western blot.[13] If expression is low, consider re-transfection or generating a new stable cell line. |
| Ligand-Specific Issues | Some ligands may exhibit biased agonism.[2][7] A lack of response in a calcium assay might not mean the compound is inactive, but rather that it preferentially signals through the β-arrestin pathway.[14] |
Issue 2: Inconsistent Results in Mast Cell Degranulation Assays (β-hexosaminidase)
| Potential Cause | Recommended Solution |
| Cell Line Differences | Degranulation responses can vary significantly between cell types (e.g., LAD2 vs. primary human mast cells).[2][6] Ensure you are using the appropriate cell model for your research question. |
| Pre-activation of Cells | Handle cells gently during washing and plating steps to avoid mechanical stress, which can cause premature degranulation and high background signal. |
| Incorrect Incubation Times | Optimize the incubation time for the modulator and agonist. MRGPRX2-mediated responses are often rapid and transient.[9] A typical stimulation time is 30 minutes.[6] |
| Sub-optimal Agonist Concentration | Perform a full dose-response curve for your positive control agonist (e.g., Substance P, Compound 48/80) to determine the optimal EC80 concentration for antagonist/modulator screening.[15] |
| Lysing Inefficiency | Ensure complete cell lysis for the "Total Release" wells. Use a detergent like Triton X-100 and verify lysis visually under a microscope. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed for MRGPRX2-expressing HEK293 or CHO-K1 cells.
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at a density of 40,000-80,000 cells/well. Allow cells to adhere overnight.
-
Dye Loading: Aspirate the culture medium. Add 100 µL of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove excess dye. Leave 100 µL of buffer in each well.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the this compound at various concentrations and incubate for 5-15 minutes.
-
Agonist Stimulation & Reading: Add a known MRGPRX2 agonist (e.g., Substance P) at an EC80 concentration. Immediately begin reading fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Normalize data to the positive control (agonist alone) and vehicle control.
Protocol 2: β-Arrestin Recruitment Assay
This protocol uses a commercially available assay system (e.g., PathHunter) in engineered cells.
-
Cell Seeding: Plate the β-arrestin reporter cells in a 96-well white-walled plate according to the manufacturer's instructions.
-
Compound Addition: Add this compound at desired concentrations to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 90-180 minutes.
-
Detection: Prepare the detection reagent mix as per the manufacturer's protocol. Add the reagent mix to each well and incubate at room temperature for 60 minutes.
-
Reading: Read the chemiluminescent signal on a compatible plate reader.
-
Data Analysis: Calculate percentage activity using the formula: % Activity = 100 * (Sample Signal - Vehicle Control) / (Positive Control - Vehicle Control).[12][14]
Protocol 3: Mast Cell Degranulation (β-hexosaminidase Release)
This protocol is suitable for LAD2 cells or primary human mast cells.
-
Cell Plating: Seed cells (e.g., 1x10⁴ LAD2 cells/well) into a 96-well V-bottom plate in 50 µL of HEPES buffer containing 0.1% BSA.[6]
-
Compound Incubation: Add the MRGPRX2 modulator and pre-incubate for 5 minutes at 37°C.[6]
-
Stimulation: Add the agonist (e.g., Substance P, Compound 48/80) and incubate for 30 minutes at 37°C.[6]
-
Pellet Supernatant: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Total Release: To the cell pellets reserved for total release, add 50 µL of 0.1% Triton X-100 to lyse the cells.[6]
-
Enzymatic Reaction: In a new flat-bottom plate, mix a sample of the supernatant (or lysate) with the substrate p-NAG in a citrate (B86180) buffer. Incubate for 60-90 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding a high pH stop solution (e.g., sodium carbonate).
-
Reading & Analysis: Read the absorbance at ~405 nm. Calculate the percentage of degranulation as (Sample Release / Total Release) * 100.
Experimental Workflow Diagram
Caption: Standard workflow for evaluating MRGPRX2 modulators.
References
- 1. kactusbio.com [kactusbio.com]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Naturally occurring Missense MRGPRX2 variants display Loss of Function Phenotype for Mast Cell Degranulation in response to Substance P, Hemokinin-1, Human β-defensin 3 and Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
interpreting unexpected findings in MRGPRX2 modulator-1 research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MRGPRX2 modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected findings in your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My MRGPRX2 modulator shows different activity in human versus mouse mast cells. Is this expected?
Yes, this is a well-documented phenomenon. Significant species-specific differences exist between human MRGPRX2 and its mouse ortholog, MrgprB2.[1] These receptors share only about 53% amino acid sequence identity, leading to variations in ligand affinity and potency.[1] For example, the neuropeptide Substance P has a much higher affinity for human MRGPRX2 than for mouse MrgprB2. Conversely, the neuromuscular blocking agent rocuronium (B1662866) is more potent at activating MrgprB2 than MRGPRX2.[1][2] Therefore, mouse models may not always accurately predict the efficacy or side effects of MRGPRX2 modulators in humans.[3]
FAQ 2: I am seeing conflicting reports about whether rocuronium activates MRGPRX2. What is the current consensus?
The role of rocuronium as an MRGPRX2 agonist has been a subject of controversy.[3] Initial studies showed that while rocuronium could induce calcium mobilization in cells expressing MRGPRX2, it did not consistently lead to degranulation.[2] However, more recent evidence confirms that rocuronium can induce degranulation in human mast cells via MRGPRX2, although at higher concentrations than required for its mouse counterpart, MrgprB2.[3][4] It is now generally accepted that rocuronium is an MRGPRX2 agonist, but its potency in humans is lower than in mice.[1]
FAQ 3: Can an MRGPRX2 modulator activate one signaling pathway more than another (e.g., G protein signaling vs. β-arrestin recruitment)?
Absolutely. This phenomenon is known as "biased agonism." Some MRGPRX2 ligands can preferentially activate either G protein-dependent pathways (leading to calcium mobilization and degranulation) or β-arrestin-mediated pathways (involved in receptor internalization and desensitization), while "balanced agonists" activate both.[2] For instance, the angiogenic peptide AG-30/5C is considered a G protein-biased agonist as it induces calcium mobilization without significant β-arrestin recruitment.[2][5] In contrast, compound 48/80 and codeine are balanced agonists, activating both pathways.[2]
FAQ 4: How can single nucleotide polymorphisms (SNPs) in the MRGPRX2 gene affect my results?
Single nucleotide polymorphisms (SNPs) in the MRGPRX2 gene can significantly impact receptor function and lead to variable responses to modulators.[2] Over 100 missense SNPs have been identified in MRGPRX2, with many predicted to be deleterious to receptor function.[2][6] Some SNPs can lead to a loss-of-function phenotype, where the receptor is less responsive to agonists. For example, the G165E and D184H variants show reduced degranulation in response to neuropeptides and other agonists.[6] Conversely, other SNPs, such as those in the C-terminus, may result in a gain-of-function by impairing receptor desensitization.[7]
Troubleshooting Guides
Problem 1: Inconsistent Calcium Mobilization in MRGPRX2-Expressing HEK293 Cells
Possible Cause 1: Low Receptor Expression or Cell Line Instability
-
Troubleshooting:
-
Confirm MRGPRX2 expression levels using flow cytometry or western blotting.
-
Use a stable, well-characterized cell line. ACROBiosystems, for example, provides HEK293 cells with confirmed human MRGPRX2 expression.[8]
-
Ensure consistent cell passage numbers, as receptor expression can decline over time.[9]
-
Possible Cause 2: Issues with Calcium-Sensitive Dye
-
Troubleshooting:
Possible Cause 3: Modulator-Specific Signaling Pathway
-
Troubleshooting:
-
Consider that your modulator may be a biased agonist that does not strongly induce Gαq-mediated calcium release.
-
Complement your calcium assay with a β-arrestin recruitment assay to get a more complete picture of receptor activation.
-
Problem 2: Difficulty Distinguishing Between IgE-Mediated and MRGPRX2-Mediated Mast Cell Degranulation
Possible Cause: Overlapping Phenotypes
-
Troubleshooting:
-
Use of Specific Inhibitors: Pre-treat cells with a selective MRGPRX2 antagonist. If the degranulation is inhibited, it is likely MRGPRX2-mediated.
-
Cell Line Selection: Utilize cell lines that primarily signal through one pathway. For example, LAD2 cells endogenously express MRGPRX2, while RBL-2H3 cells can be engineered to express MRGPRX2 for comparative studies.[1][12]
-
Basophil Activation Test (BAT): Human basophils express FcεRI but not MRGPRX2. A positive BAT is indicative of an IgE-mediated response.[1]
-
Knockdown/Knockout Models: Use siRNA to knock down MRGPRX2 in LAD2 cells or use MRGPRX2 knockout cells to confirm the receptor's involvement. A lack of response in these models points to MRGPRX2-specific activation.[5][13]
-
Quantitative Data Summary
Table 1: EC50 Values of Common MRGPRX2 Agonists in Different Assays
| Agonist | Assay | Cell Line | EC50 | Reference |
| Rocuronium | Calcium Mobilization | HEK293-MRGPRX2 | 263 µg/mL | [2] |
| Rocuronium | Calcium Mobilization | HEK293-MrgprB2 | 22.2 µg/mL | [2] |
| Morphine | Calcium Mobilization | HEK293-MRGPRX2 | 4.5 - 7 µM | [14] |
Table 2: IC50 Values of an MRGPRX2 Antagonist
| Antagonist | Agonist | Assay | Cell Line | IC50 | Reference |
| C9 | Substance P | Degranulation | RBL-MRGPRX2 | ~0.3 µM | [10] |
| C9 | PAMP-12 | Degranulation | RBL-MRGPRX2 | ~0.3 µM | [10] |
| C9 | Rocuronium | Degranulation | RBL-MRGPRX2 | ~0.3 µM | [10] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in HEK293-MRGPRX2 Cells
-
Cell Culture: Culture HEK293 cells stably expressing MRGPRX2 in DMEM supplemented with 10% FBS, 2 mM L-Glutamine, and antibiotics.[9]
-
Cell Seeding: Seed 40,000 cells per well in a 96-well plate and incubate for 24 hours.[9]
-
Dye Loading: Wash cells and load with a calcium-sensitive dye (e.g., 6 µM Fluo-8 AM) in a buffer containing 0.1% BSA for 1.5 hours at 37°C.[11]
-
De-esterification: Allow for de-esterification of the dye at room temperature in the dark.
-
Assay: Place the plate in a fluorescence plate reader equipped with an automated pipetting system.[9]
-
Data Acquisition: Measure baseline fluorescence, then add the MRGPRX2 modulator and record the change in fluorescence over time.[11]
Protocol 2: β-Arrestin Recruitment Assay (PathHunter® Assay)
-
Cell Line: Use a CHO-K1 cell line engineered to co-express a ProLink-tagged MRGPRX2 and an Enzyme Acceptor-tagged β-arrestin.[15][16]
-
Cell Plating: Plate cells in a 384-well plate and incubate overnight.[16]
-
Compound Addition: Add the test modulator to the cells.
-
Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add a substrate for the complemented β-galactosidase enzyme and measure the chemiluminescent signal.[16]
Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Culture: Culture LAD2 cells in StemPro-34 SFM supplemented with SCF.[17]
-
Cell Seeding: Seed approximately 50,000 cells per well in a 96-well plate.
-
Stimulation: Add the MRGPRX2 modulator and incubate to induce degranulation.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay: Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Data Analysis: Measure the absorbance at 405 nm and calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., cell lysis with Triton X-100).[10][13]
Visualizations
Caption: MRGPRX2 signaling pathways.
Caption: Workflow for MRGPRX2 modulator characterization.
Caption: Logic for interpreting unexpected findings.
References
- 1. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of key residues in MRGPRX2 to enhance pseudo-allergic reactions induced by fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acrobiosystems.com [acrobiosystems.com]
- 9. Screening Peptides that Activate MRGPRX2 using Engineered HEK Cells [jove.com]
- 10. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MRGPRX2 and Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
stability of MRGPRX2 modulator-1 in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MRGPRX2 modulator-1 in various experimental buffers. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at 4°C and protected from light. Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to six months or at -20°C for one month, also protected from light.[1]
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo experiments, co-solvents such as PEG300, Tween 80, and saline may be used, but solubility should be confirmed for your specific formulation.
Q3: Which experimental buffers are commonly used for assays involving MRGPRX2?
A3: The choice of buffer can impact the stability of the modulator and the outcome of the experiment. Commonly used buffers for in vitro mast cell degranulation assays and functional MRGPRX2 assays include:
-
Tyrode's Buffer: Often used for mast cell degranulation assays.[2][3]
-
HEPES-buffered saline: Utilized in calcium mobilization assays.
-
PIPES buffer: Another buffer system used for mast cell degranulation experiments.[4]
It is recommended to test the stability of this compound in your specific experimental buffer under the planned assay conditions (e.g., temperature, incubation time).
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is a reliable way to assess the stability of small molecules.[5][6][7] This involves incubating the modulator in the buffer of interest under various conditions (e.g., different temperatures, time points) and then analyzing the samples by HPLC to quantify the amount of intact modulator remaining.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of modulator activity in the assay. | Degradation of the modulator in the experimental buffer. | Assess the stability of the modulator in your buffer using a stability-indicating HPLC method. Consider preparing fresh solutions for each experiment. Ensure proper storage of stock solutions. |
| Adsorption of the modulator to plasticware. | Use low-protein-binding tubes and plates. Include a control to assess recovery from the experimental setup. | |
| Inconsistent results between experiments. | Variability in buffer preparation. | Ensure consistent pH and composition of the buffer for each experiment. Prepare fresh buffer from high-purity reagents. |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Precipitation of the modulator in the assay medium. | Poor solubility of the modulator in the final buffer. | Confirm the solubility of the modulator at the final concentration in the assay buffer. The use of a small percentage of an organic co-solvent like DMSO may be necessary, but its compatibility with the cell system must be verified. |
Stability of this compound in Different Experimental Buffers
While specific quantitative data for the stability of this compound in various buffers is not publicly available, the following table provides a template for researchers to generate and record their own stability data. The stability should be assessed using a validated stability-indicating HPLC method.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | % Recovery (Mean ± SD) |
| Tyrode's Buffer | 7.4 | 37 | 0 | 10 | 100 |
| 2 | 10 | User-generated data | |||
| 6 | 10 | User-generated data | |||
| 24 | 10 | User-generated data | |||
| HEPES-buffered Saline | 7.2 | 37 | 0 | 10 | 100 |
| 2 | 10 | User-generated data | |||
| 6 | 10 | User-generated data | |||
| 24 | 10 | User-generated data | |||
| PIPES Buffer | 7.0 | 37 | 0 | 10 | 100 |
| 2 | 10 | User-generated data | |||
| 6 | 10 | User-generated data | |||
| 24 | 10 | User-generated data |
Users should populate this table with their own experimental findings.
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a chosen experimental buffer.
1. Materials:
- This compound
- DMSO (HPLC grade)
- Experimental buffer of interest (e.g., Tyrode's, HEPES, PIPES)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other appropriate mobile phase modifier
- HPLC system with a UV detector
- Reversed-phase C18 HPLC column
- Incubator or water bath
- Autosampler vials
2. Preparation of Solutions:
- Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Working Solution: Dilute the stock solution in the experimental buffer to the desired final concentration for the stability study (e.g., 10 µM).
3. Stability Study Procedure:
- Dispense the working solution into multiple autosampler vials for each time point and temperature condition to be tested.
- Store one set of vials at a control temperature where the compound is known to be stable (e.g., 4°C) to serve as the baseline (T=0).
- Place the other vials at the desired experimental temperatures (e.g., room temperature, 37°C).
- At each designated time point (e.g., 0, 2, 6, 24 hours), remove a vial from each temperature condition.
- Immediately analyze the samples by HPLC or store them at -80°C until analysis.
4. HPLC Analysis:
- Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from any potential degradation products.[8] This typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature.
- Analysis: Inject the samples onto the HPLC system.
- Data Acquisition: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
- Quantification: Calculate the peak area of the intact this compound at each time point. The percentage of modulator remaining is calculated relative to the peak area at T=0.
Visualizations
MRGPRX2 Signaling Pathway
Caption: MRGPRX2 signaling cascade upon activation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing modulator stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Controlling for Vehicle Effects in MRGPRX2 Modulator Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the challenges of vehicle effects in animal studies involving MRGPRX2 modulators.
Frequently Asked Questions (FAQs)
Q1: What are "vehicle effects" and why are they a critical concern in MRGPRX2 research?
A1: A vehicle is an inert substance used to deliver a test compound, such as an MRGPRX2 modulator, to a biological system. "Vehicle effects" are unintended physiological, biochemical, or behavioral responses caused by the vehicle itself, independent of the active drug. These effects are a major concern in MRGPRX2 research because mast cells, which highly express MRGPRX2, are sensitive to a variety of stimuli. Certain vehicles can directly activate mast cells or modulate their response to other stimuli, leading to confounding results and misinterpretation of the test modulator's true efficacy and safety profile. Therefore, proper vehicle control groups are essential in study design to differentiate the effects of the drug from the effects of the delivery medium.
Q2: My MRGPRX2 modulator is poorly water-soluble. What are the common vehicles used for such compounds in animal studies, and what are their potential pitfalls?
A2: For compounds with low aqueous solubility, a variety of vehicles are used. However, many of these can have off-target effects on mast cells and MRGPRX2 signaling. Below is a summary of common vehicles and their associated concerns.
| Vehicle Component | Typical Concentration Range (in vivo) | Potential Vehicle-Induced Effects Relevant to MRGPRX2 Studies |
| DMSO (Dimethyl Sulfoxide) | 0.1% - 10% | Can inhibit mast cell degranulation at certain concentrations and may interfere with signaling pathways.[1][2] Concentrations above 1% are often cytotoxic to cells in vitro.[3][4][5][6] |
| PEG 400 (Polyethylene Glycol 400) | 10% - 50% | Can cause local inflammation and may affect the activity of metabolic enzymes, potentially altering the clearance of the test compound.[7][8][9] |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | 20% - 40% | Generally well-tolerated, but can alter cell membrane properties and has been shown to induce a pro-inflammatory response in some contexts.[10][11][12] |
| Tween 80 (Polysorbate 80) | 0.1% - 5% | Can induce complement activation, leading to anaphylactoid reactions and mast cell degranulation independent of MRGPRX2.[13] |
| Cremophor EL | 1% - 10% | Known to cause hypersensitivity reactions and histamine (B1213489) release, potentially through complement activation and direct mast cell degranulation.[13][14][15] |
Q3: How can I select an appropriate vehicle for my MRGPRX2 modulator and minimize vehicle-induced effects?
A3: Selecting the right vehicle is a critical step that involves balancing the solubility requirements of your compound with the need for a biologically inert carrier. The ideal vehicle should dissolve the drug at the desired concentration, be stable, non-toxic, and have minimal intrinsic activity on MRGPRX2 and mast cells.
Troubleshooting Guides
Problem 1: High background signal in my in vitro MRGPRX2 activation assay (e.g., Calcium Flux, β-Hexosaminidase Release) with the vehicle control group.
-
Possible Cause 1: Vehicle-induced cytotoxicity.
-
Troubleshooting Step: Assess cell viability (e.g., using Trypan Blue or a commercial viability assay) in the presence of the vehicle at the final concentration used in the assay. High concentrations of solvents like DMSO can compromise cell membrane integrity, leading to non-specific aequorin release or dye leakage.
-
Solution: Reduce the vehicle concentration to a non-toxic level (e.g., ≤ 0.5% for DMSO in many cell lines).[4][5] If solubility becomes an issue, consider using a combination of solubilizing agents at lower individual concentrations.
-
-
Possible Cause 2: Direct activation of MRGPRX2 or other mast cell receptors by the vehicle.
-
Troubleshooting Step: Run a concentration-response curve of the vehicle alone in your assay to determine if it elicits a signal. Some vehicles or impurities within them can act as agonists.
-
Solution: If the vehicle shows activity, screen alternative vehicles. For example, if a particular lot of polysorbate 80 is causing issues, try a different lot or a different surfactant.
-
-
Possible Cause 3: Assay artifacts.
-
Troubleshooting Step: For fluorescence-based assays, check if the vehicle itself is autofluorescent at the excitation and emission wavelengths used.
-
Solution: If autofluorescence is an issue, consider using a different fluorescent dye with a shifted spectrum or a luminescence-based readout.
-
Problem 2: Inconsistent or unexpected results in my in vivo animal study (e.g., paw edema, systemic anaphylaxis) in the vehicle control group.
-
Possible Cause 1: Vehicle-induced inflammation or pseudo-allergic reaction.
-
Troubleshooting Step: Conduct a pilot study with the vehicle alone and monitor for signs of inflammation (e.g., redness, swelling at the injection site) or systemic reactions (e.g., changes in body temperature, piloerection). Some vehicles, like Cremophor EL and Tween 80, are known to cause such reactions.[13][14][15]
-
Solution: If significant vehicle effects are observed, select a more inert vehicle. Consider reformulating the compound, for example, by creating a micronized suspension in a vehicle like 0.5% methylcellulose.
-
-
Possible Cause 2: Vehicle alters the pharmacokinetics (PK) of the test modulator.
-
Troubleshooting Step: Review literature on how the chosen vehicle might affect drug absorption, distribution, metabolism, and excretion (ADME). For example, PEGs can influence the activity of metabolic enzymes.[9]
-
Solution: If a PK interaction is suspected, conduct a pilot PK study with the modulator in different vehicles to select one that provides the desired exposure profile with minimal interference.
-
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for MRGPRX2 Activation
Objective: To measure the increase in intracellular calcium concentration in response to MRGPRX2 activation by a test modulator and to assess for vehicle-induced effects.
Methodology:
-
Cell Culture: Use a cell line stably expressing human MRGPRX2 (e.g., HEK293 or RBL-2H3 cells). Culture cells to 70-80% confluency in appropriate media.
-
Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in the presence of probenecid (B1678239) (to inhibit dye extrusion) for 30-60 minutes at 37°C.
-
Compound and Vehicle Preparation: Prepare serial dilutions of the test modulator in the chosen vehicle. Prepare a corresponding set of vehicle-only dilutions to serve as the vehicle control. The final concentration of the vehicle in the assay should be consistent across all wells.
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the test modulator and vehicle control solutions to the wells.
-
Immediately begin recording fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of a positive control (e.g., Substance P) and a negative control (buffer only).
-
Compare the response of the vehicle control wells to the buffer-only wells to identify any vehicle-induced calcium flux.
-
Protocol 2: In Vivo Mouse Paw Edema Assay
Objective: To assess the pro-inflammatory effects of an MRGPRX2 modulator and to control for any inflammatory response induced by the vehicle.
Methodology:
-
Animals: Use an appropriate mouse strain (e.g., C57BL/6 or humanized MRGPRX2 knock-in mice). Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Group 1: Naive (no treatment)
-
Group 2: Vehicle control (subplantar injection of the vehicle)
-
Group 3: Test modulator (subplantar injection of the modulator dissolved in the vehicle)
-
Group 4: Positive control (e.g., Compound 48/80 or Substance P)
-
-
Procedure:
-
Measure the baseline thickness of the right hind paw of each mouse using a digital caliper.
-
Administer the test modulator, vehicle, or positive control via subplantar injection into the right hind paw (typically 20-50 µL).
-
Measure the paw thickness at various time points after injection (e.g., 15, 30, 60, 120 minutes).
-
-
Data Analysis:
-
Calculate the increase in paw thickness at each time point by subtracting the baseline measurement.
-
Compare the paw edema in the vehicle control group to the naive group to determine the extent of vehicle-induced inflammation.
-
The net effect of the modulator is determined by comparing the test modulator group to the vehicle control group.
-
Mandatory Visualizations
Caption: MRGPRX2 Signaling Pathway.
Caption: Experimental Workflow for Vehicle Selection.
Caption: Troubleshooting Logic for Vehicle Effects.
References
- 1. Distinct effects on M2-type pyruvate kinase are involved in the dimethylsulfoxide-induced modulation of cellular proliferation and degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics Profiling Reveals Pharmaceutical Excipient PEG400 Induces Nuclear-Receptor-Activation-Affected Lipid Metabolism and Metabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of hydroxypropyl-β-cyclodextrin on cell growth, activity, and integrity of steroid-transforming Arthrobacter simplex and Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations [mdpi.com]
- 12. Hydroxypropyl-β-cyclodextrin-mediated alterations in cell permeability, lipid and protein profiles of steroid-transforming Arthrobacter simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of paclitaxel and Cremophor EL on mast cell histamine secretion and their interaction with adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mast cells activation and high blood tryptase levels due to paclitaxel administration. Is Cremophor EL the culprit?: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRGPRX2 Modulator-1 Efficacy and the Impact of Cell Passage Number
Welcome to the technical support center for MRG-related research. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of cell passage number on the efficacy of MRGPRX2 modulator-1. It is designed for researchers, scientists, and drug development professionals working with MRGPRX2.
Frequently Asked Questions (FAQs)
Q1: What is cell passage number and why is it important for my MRGPRX2 experiments?
A1: Cell passage number refers to the number of times a cell line has been subcultured (i.e., harvested and transferred to a new culture vessel). It is a critical parameter because continuous passaging can lead to significant changes in cellular characteristics.[1] For MRGPRX2-related experiments, using cells with a high passage number can introduce variability and lead to irreproducible results.[2] These cells may exhibit altered morphology, growth rates, protein expression (including the MRGPRX2 receptor itself), and responses to stimuli like this compound.[3]
Q2: How can a high passage number specifically affect the efficacy of this compound?
A2: A high passage number can impact modulator efficacy in several ways:
-
Altered Receptor Expression: Prolonged culturing can lead to decreased or variable expression of the MRGPRX2 receptor on the cell surface. Lower receptor density can result in a diminished response to this compound, leading to an apparent decrease in efficacy.
-
Changes in Signaling Pathways: The intracellular signaling components downstream of MRGPRX2 (e.g., G-proteins, β-arrestins, kinases) may be altered in high-passage cells. This can uncouple receptor activation from the downstream readout (like calcium mobilization or degranulation), affecting the measured efficacy of the modulator.
-
Phenotypic Drift: Continuous culture can select for subpopulations of cells with different growth advantages or characteristics, leading to a heterogeneous cell population that no longer accurately represents the original cell line. This "phenotypic drift" can cause significant variability in experimental outcomes.[2]
Q3: What is the recommended passage number limit for cell lines used in MRGPRX2 assays?
A3: There is no universal passage number limit, as it can vary between cell lines.[3] However, it is a standard and crucial practice to work with low-passage cells to ensure consistency.[4] Many commercially available MRGPRX2 stable cell lines are validated for a specific number of passages (e.g., 10 to 16 passages).[5][6][7] It is recommended to:
-
Always obtain cell lines from reputable cell banks (e.g., ATCC, ECACC).[8]
-
Establish a master and working cell bank system upon receiving a new cell line.
-
Thaw a new vial of low-passage cells after a predetermined number of passages (e.g., 10-15) to maintain experimental consistency.
-
Routinely monitor cell morphology and growth rates, as changes can indicate issues related to high passage number.
Q4: Can I rescue a high-passage cell line that is showing variable results?
A4: It is not recommended to "rescue" a high-passage cell line. Once a cell line has undergone significant genetic or phenotypic drift, these changes are typically irreversible. The most reliable solution is to discard the high-passage culture and start a new culture from a frozen, low-passage stock.[2] This practice is essential for maintaining data integrity and reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during this compound efficacy studies, with a focus on problems related to cell passage number.
| Problem / Observation | Potential Cause | Recommended Solution |
| Decreased Modulator Potency (Higher EC50/IC50) | High Cell Passage Number: Reduced MRGPRX2 expression or altered signaling pathways. | Discard the current cell culture. Thaw a new vial of low-passage cells from your cell bank. Confirm the passage number is within the recommended range. |
| Cell Health Issues: Cells are stressed, confluent, or unhealthy, leading to a blunted response. | Ensure cells are seeded at the optimal density and are in the logarithmic growth phase during the experiment. Check for signs of stress or contamination. | |
| Modulator Degradation: The modulator has degraded due to improper storage or handling. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| High Well-to-Well Variability | High Cell Passage Number: Phenotypic drift has resulted in a heterogeneous cell population.[2] | Start a new culture from a low-passage stock. Ensure consistent cell handling and passaging procedures. |
| Inconsistent Cell Seeding: Uneven cell distribution across the microplate wells. | Gently mix the cell suspension before and during plating to ensure a uniform cell density in each well. | |
| Edge Effects: Evaporation or temperature gradients across the plate affecting cells in the outer wells. | Avoid using the outer wells of the microplate for data collection. Fill them with sterile PBS or media to minimize edge effects. | |
| Complete Loss of Response to Modulator | Loss of MRGPRX2 Expression: The cell line has lost the expression of the receptor due to very high passage number or genetic instability. | Verify MRGPRX2 expression using a validated positive control agonist or by flow cytometry with an anti-MRGPRX2 antibody.[9][10] If expression is lost, use a new, low-passage cell stock. |
| Incorrect Assay Setup: Errors in reagent preparation, incubation times, or instrument settings. | Review the experimental protocol thoroughly. Confirm all reagent concentrations and ensure the plate reader settings are optimized for the assay. | |
| Mycoplasma Contamination: Contamination can alter cellular physiology and responsiveness. | Routinely test cell cultures for mycoplasma contamination.[2] If positive, discard the culture and start with a fresh, uncontaminated stock. |
Data Summary
The following table summarizes common cell lines used in MRGPRX2 research and highlights the potential impact of high passage number on experimental outcomes.
| Cell Line | Typical Use in MRGPRX2 Research | Reported Passage Stability | Potential Effects of High Passage Number |
| HEK293 | Overexpression studies, signaling pathway analysis (e.g., calcium flux, β-arrestin).[5][9] | Validated for at least 10 passages.[5] | Altered transfection efficiency, changes in morphology, decreased receptor expression.[3] |
| CHO-K1 | Drug screening and biological assays, stable overexpression of MRGPRX2.[6][7] | Stable for over 16 passages with no significant change in assay performance.[7] | Genetic instability, altered protein expression, changes in response to stimuli. |
| LAD2 | Endogenous MRGPRX2 expression, degranulation assays, cytokine release.[5] | Not explicitly stated, but as a mast cell line, careful monitoring is crucial. | Phenotypic drift, loss of specific functions (e.g., degranulation capacity), changes in receptor expression. |
| RBL-2H3 | Transfected with human MRGPRX2 for degranulation and internalization assays. | Not explicitly stated; requires careful validation. | Variability in transfection efficiency and receptor expression levels, altered signaling responses. |
Key Experimental Protocols
Below are detailed methodologies for key experiments used to assess this compound efficacy.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation, which is often coupled to the Gαq signaling pathway.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK293-MRGPRX2, CHO-K1-MRGPRX2)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and a known MRGPRX2 agonist (positive control)
-
Fluorescence plate reader with an injector (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed MRGPRX2-expressing cells into the microplate at a pre-optimized density and culture overnight to form a near-confluent monolayer.
-
Dye Loading: Remove the culture medium and wash the cells gently with assay buffer. Add the calcium-sensitive dye solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a few seconds.
-
Compound Addition: Use the instrument's injector to add the modulator or agonist to the wells.
-
Data Acquisition: Immediately after injection, continuously measure the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: Calculate the change in fluorescence (peak response minus baseline) and plot the dose-response curve to determine EC50 or IC50 values.
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated MRGPRX2, a key event in G protein-independent signaling and receptor desensitization.
Materials:
-
Cell line engineered for β-arrestin assays (e.g., PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin)
-
Assay plates (as recommended by the assay kit manufacturer)
-
Assay reagents, including detection substrate
-
This compound and a known MRGPRX2 agonist
-
Chemiluminescence plate reader
Protocol:
-
Cell Plating: Plate the engineered cells in the microplate and incubate for the recommended time (e.g., overnight).
-
Compound Preparation: Prepare serial dilutions of the test compounds (modulator-1, agonist).
-
Compound Addition: Add the compounds to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Incubation: Incubate the plate for the time specified by the assay protocol (e.g., 90 minutes) at 37°C.
-
Signal Generation: Add the detection reagent cocktail to each well and incubate for the recommended time (e.g., 60 minutes) at room temperature to develop the chemiluminescent signal.
-
Data Acquisition: Measure the luminescence in a plate reader.
-
Data Analysis: Normalize the data and plot dose-response curves to calculate efficacy and potency.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells (like LAD2 or RBL-MRGPRX2) as a measure of degranulation.
Materials:
-
MRGPRX2-expressing mast cells (e.g., LAD2, RBL-MRGPRX2)
-
96-well V-bottom plates
-
Assay buffer (e.g., HEPES buffer with 0.1% BSA)
-
Substrate solution (p-NAG)
-
Stop solution (e.g., Na2CO3/NaHCO3 buffer)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Absorbance plate reader (405 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate in assay buffer.
-
Compound Treatment: Pre-incubate the cells with this compound (if testing for inhibition) for a specified time (e.g., 5-15 minutes) before adding the MRGPRX2 agonist.
-
Incubation: Incubate for 30 minutes at 37°C to induce degranulation.
-
Sample Collection: Centrifuge the plate to pellet the cells. Transfer the supernatant to a new flat-bottom 96-well plate.
-
Total Release: To determine the total amount of β-hexosaminidase, lyse the cells in the remaining pellet with lysis buffer.
-
Enzymatic Reaction: Add the substrate solution to the supernatants and the lysed cell samples. Incubate for 60-90 minutes at 37°C.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Visualizations
MRGPRX2 Signaling Pathways
Caption: MRGPRX2 signaling involves Gq, Gi, and β-arrestin pathways.
Experimental Workflow for Modulator Efficacy Testing
Caption: Standard workflow for testing MRGPRX2 modulator efficacy.
Troubleshooting Logic for Inconsistent Results
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]
- 6. Human MRGPRX2 Stable Cell Line-CHO-K1 (CSC-RG1664) - Creative Biogene [creative-biogene.com]
- 7. genscript.com [genscript.com]
- 8. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 9. acrobiosystems.com [acrobiosystems.com]
- 10. acrobiosystems.com [acrobiosystems.com]
Validation & Comparative
Validating MRGPRX2 Modulator-1 Activity: A Comparative Guide to Known Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the activity of the novel Mas-related G protein-coupled receptor X2 (MRGPRX2) modulator, designated as MRGPRX2 modulator-1. Due to the limited publicly available quantitative data for this compound, this document focuses on presenting a comparative analysis of well-characterized MRGPRX2 antagonists. The experimental protocols and data herein can serve as a benchmark for the evaluation of this compound.
MRGPRX2 is a critical receptor primarily expressed on mast cells and sensory neurons, playing a significant role in innate immunity, neurogenic inflammation, pain, and pseudo-allergic reactions. Its activation by a wide range of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators. Consequently, the modulation of MRGPRX2 activity is a promising therapeutic strategy for various inflammatory and allergic conditions.
Comparative Analysis of Known MRGPRX2 Antagonists
While specific quantitative data for this compound is not yet publicly available, the following table summarizes the activity of several known MRGPRX2 antagonists. This data provides a reference for the potency expected from effective MRGPRX2 inhibitors. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which indicate the concentration of an antagonist required to inhibit 50% of the receptor's activity.
| Compound | Assay Type | Agonist Used | Cell Line | IC50 / Ki (nM) | Reference |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | [1] |
| Compound A | β-hexosaminidase release | Substance P (1 µM) | LAD2 | 32.4 (IC50) | [2] |
| Compound B | β-hexosaminidase release | Substance P (1 µM) | LAD2 | 1.8 (IC50) | [2] |
| Compound B | Tryptase release | Substance P (10 µM) | Freshly isolated human skin mast cells | 0.42 (IC50) | [2] |
| C9 | β-hexosaminidase release | Substance P, PAMP-12, Rocuronium | RBL-MRGPRX2 | ~300 (IC50) | [3] |
| C9 | Calcium mobilization | (R)-ZINC-3573 | HEK293-MRGPRX2 | 43 (Ki) | [4] |
| C9-6 | Calcium mobilization | (R)-ZINC-3573 | HEK293-MRGPRX2 | 58 (Ki) | [4] |
Experimental Protocols
To validate the activity of MRGPRX2 modulators and antagonists, two primary in vitro assays are commonly employed: the calcium mobilization assay and the mast cell degranulation assay (typically by measuring β-hexosaminidase release).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of MRGPRX2, which is coupled to the Gαq signaling pathway.
Principle: Activation of MRGPRX2 by an agonist leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Detailed Protocol:
-
Cell Culture and Plating:
-
Use a cell line stably expressing human MRGPRX2, such as HEK293 or CHO cells.
-
Plate the cells in a 96-well or 384-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Compound Addition and Measurement:
-
For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist (or this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a known MRGPRX2 agonist (e.g., Substance P, Compound 48/80) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
For agonists, calculate the EC50 value from the dose-response curve.
-
For antagonists, calculate the IC50 value by determining the concentration of the antagonist that inhibits the agonist-induced calcium response by 50%.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay directly measures the release of granular contents from mast cells upon activation, providing a functional readout of receptor activity.
Principle: β-hexosaminidase is an enzyme stored in the granules of mast cells. Upon MRGPRX2-mediated activation, mast cells degranulate, releasing β-hexosaminidase into the extracellular medium. The enzymatic activity of the released β-hexosaminidase can be quantified using a colorimetric or fluorometric substrate.
Detailed Protocol:
-
Cell Culture:
-
Use a human mast cell line endogenously expressing MRGPRX2, such as LAD2 cells, or primary human mast cells.
-
Culture the cells in appropriate media and conditions.
-
-
Assay Procedure:
-
Wash the cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer) containing 0.1% BSA.
-
Aliquot the cell suspension into a 96-well plate.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the antagonist (or this compound) for 15-30 minutes at 37°C.
-
Stimulate the cells with a known MRGPRX2 agonist (e.g., Substance P, Compound 48/80) for 30-60 minutes at 37°C.
-
Include control wells for spontaneous release (buffer only) and total release (cells lysed with Triton X-100).
-
After incubation, centrifuge the plate to pellet the cells.
-
-
Enzyme Activity Measurement:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer (pH 4.5).
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a stop solution (e.g., glycine (B1666218) or sodium carbonate buffer).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
For agonists, determine the EC50 value from the dose-response curve.
-
For antagonists, determine the IC50 value by identifying the concentration that causes 50% inhibition of the agonist-induced degranulation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the MRGPRX2 signaling pathway and a typical experimental workflow for validating modulator activity.
Caption: MRGPRX2 Signaling Cascade.
Caption: Workflow for Modulator Validation.
References
Potency Showdown: MRGPRX2 Modulator-1 vs. Substance P at the Mast Cell Receptor
For researchers in immunology, pharmacology, and drug development, understanding the potency of novel modulators targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2) is critical. This guide provides a head-to-head comparison of a novel investigational compound, MRGPRX2 modulator-1, and the well-established endogenous agonist, Substance P.
MRGPRX2 has emerged as a key player in non-IgE mediated mast cell activation, implicating it in a range of inflammatory and allergic conditions, as well as pain and itch responses. Substance P, a neuropeptide, is a known potent agonist of MRGPRX2, triggering mast cell degranulation and the release of inflammatory mediators.[1][2][3][4] The development of specific modulators for this receptor, such as this compound, offers a promising therapeutic avenue for these conditions.
This guide presents a quantitative comparison of the potency of this compound and Substance P, supported by detailed experimental protocols for the key assays used to determine their activity.
At a Glance: Potency Comparison
The following table summarizes the available potency data for this compound and Substance P on the MRGPRX2 receptor. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different assay systems and cell types used.
| Compound | Action on MRGPRX2 | Potency Metric | Reported Value(s) | Cell Line(s) | Assay Type |
| This compound | Antagonist | IC50 | Data not publicly available in peer-reviewed literature. Referenced in patent WO2022125636A1. | Not specified | Not specified |
| Substance P | Agonist | EC50 | 1.8 µM, 5.9 µM | LAD2 | Calcium Mobilization, β-Hexosaminidase Release |
| ~0.1 µM - 10 µM (range) | HEK293, LAD2 | Calcium Mobilization, Degranulation |
Note: EC50 and IC50 values can vary significantly based on the specific experimental conditions, including cell line, passage number, reagent concentrations, and incubation times.
Signaling Pathways and Experimental Workflow
To understand the functional consequences of MRGPRX2 activation and inhibition, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to measure these events.
Detailed Experimental Protocols
Accurate potency determination relies on meticulous experimental execution. Below are detailed protocols for two key functional assays used to characterize MRGPRX2 modulators.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Culture human mast cell lines (e.g., LAD2) or HEK293 cells stably expressing MRGPRX2 in appropriate media.
-
Seed cells into black, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
3. Compound Addition:
-
For antagonist testing, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
For agonist testing, prepare a plate with varying concentrations of Substance P.
4. Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject the agonist (Substance P) into the wells and immediately begin recording fluorescence intensity over time. For antagonist experiments, inject a fixed concentration of Substance P (typically the EC80 concentration).
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist activity, plot the peak fluorescence response against the logarithm of the Substance P concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the Substance P-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.
β-Hexosaminidase Release Assay (Degranulation Assay)
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
1. Cell Stimulation:
-
Culture and seed mast cells (e.g., LAD2) in 96-well plates as described for the calcium mobilization assay.
-
Wash the cells with a buffered salt solution (e.g., Tyrode's buffer).
-
For antagonist testing, pre-incubate the cells with varying concentrations of this compound.
-
Add varying concentrations of Substance P to stimulate degranulation and incubate at 37°C for 30-60 minutes.
2. Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well, which contains the released β-hexosaminidase.
3. Enzyme Reaction:
-
In a separate 96-well plate, add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.
-
Add the collected supernatants to the substrate plate.
-
To determine the total cellular β-hexosaminidase content, lyse the cells remaining in the original plate with a detergent (e.g., Triton X-100) and add the lysate to the substrate plate.
-
Incubate the substrate plate at 37°C for 60-90 minutes.
4. Measurement:
-
Stop the enzymatic reaction by adding a stop solution (e.g., a high pH glycine (B1666218) buffer).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.
-
For agonist activity, plot the percentage of release against the logarithm of the Substance P concentration to determine the EC50 value.[1]
-
For antagonist activity, plot the percentage of inhibition of Substance P-induced release against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
Substance P is a well-characterized agonist of MRGPRX2, with a potency in the low micromolar range for inducing mast cell activation. While specific quantitative potency data for this compound is not yet widely available in the public domain, its classification as a modulator, and the existence of related antagonists, suggests it likely functions to inhibit the effects of agonists like Substance P. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative potency studies and further elucidate the pharmacological profile of novel MRGPRX2 modulators. Such investigations are paramount for the continued development of targeted therapies for a host of mast cell-driven diseases.
References
- 1. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 3. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 4. Frontiers | Substance P analogs devoid of key residues fail to activate human mast cells via MRGPRX2 [frontiersin.org]
A Comparative Guide to MRGPRX2 Modulator-1 and Compound 48/80 in Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of a representative MRGPRX2 modulator, hereafter referred to as "MRGPRX2 Modulator-1," and the widely used mast cell degranulating agent, compound 48/80. The focus of this comparison is their respective roles and mechanisms in inducing mast cell degranulation, a critical event in inflammatory and allergic responses. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Introduction to MRGPRX2 and Mast Cell Activation
Mast cells are key effector cells in the immune system, playing a central role in allergic and inflammatory diseases. Their activation and subsequent degranulation—the release of pre-formed mediators such as histamine (B1213489) and proteases from intracellular granules—can be triggered through IgE-dependent or IgE-independent pathways. The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical receptor in IgE-independent mast cell activation.[1] MRGPRX2 is activated by a diverse range of cationic ligands, including neuropeptides, host defense peptides, and various drugs, leading to pseudo-allergic reactions.[2]
Compound 48/80 is a synthetic polymer and a potent, widely utilized experimental tool to induce mast cell degranulation through the activation of MRGPRX2.[3] It serves as a benchmark for studying the mechanisms of mast cell activation. In contrast, "this compound" represents a class of molecules designed to specifically interact with MRGPRX2, either to inhibit its function (antagonists/inhibitors) or to elicit a specific, biased downstream signal (biased agonists). This guide will use specific examples of these modulators to draw a comparative analysis with compound 48/80.
Quantitative Comparison of Activity
The following table summarizes the quantitative data on the potency and efficacy of compound 48/80 and representative MRGPRX2 modulators in modulating mast cell degranulation. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Compound | Type of Modulator | Cell Type | Assay | Potency (EC50/IC50) | Efficacy (% Degranulation or Inhibition) | Citation(s) |
| Compound 48/80 | Balanced Agonist | LAD2 human mast cells | β-hexosaminidase release | EC50: ~1.8 µM - 2.38 µM | Induces significant degranulation | [4][5] |
| RBL-MRGPRX2 cells | β-hexosaminidase release | Induces degranulation | ~75-fold increase in β-arrestin recruitment compared to baseline | [6] | ||
| Genistein | Antagonist | LAD2 human mast cells | β-hexosaminidase release | IC50: 27.6 µM (against 10 µM C48/80) | Reduces max response of C48/80 by ~45% at 100 µM | [4] |
| QWF | Antagonist | Mouse model | Scratching behavior | - | Inhibits compound 48/80-induced scratching | [7][8] |
| AG-30/5C | G-protein Biased Agonist | RBL-MRGPRX2 cells | β-arrestin recruitment | Weak response | <10% of β-arrestin recruitment by C48/80 | [6] |
| RBL-MRGPRX2 cells | Ca2+ mobilization | Induces Ca2+ mobilization | Similar peak to C48/80 but less sustained | [6] | ||
| ssON | Inhibitor | LAD2 human mast cells | CD63 expression | EC50: ~0.125 µM | Significantly blocks C48/80-induced degranulation | [2] |
Experimental Protocols
A common method to quantify mast cell degranulation is the β-hexosaminidase release assay. This enzyme is stored in mast cell granules and is released into the supernatant upon degranulation.
β-Hexosaminidase Release Assay Protocol
1. Cell Culture and Plating:
-
Culture mast cells (e.g., LAD2 or RBL-2H3 cells stably expressing MRGPRX2) under appropriate conditions.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere if necessary.
2. Compound Incubation:
-
For antagonist/inhibitor studies, pre-incubate the cells with the MRGPRX2 modulator at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
For agonist studies, add compound 48/80 or the biased agonist at various concentrations.
3. Stimulation:
-
Add the stimulating agent (e.g., compound 48/80) to the wells (except for the unstimulated control) and incubate for 30 minutes at 37°C.
4. Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
5. Measurement of β-Hexosaminidase Activity:
-
To determine the total cellular β-hexosaminidase, lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100).
-
In a new 96-well plate, mix a sample of the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a stop solution (e.g., glycine (B1666218) buffer).
-
Measure the absorbance at 405 nm using a plate reader.
6. Calculation of Percent Degranulation:
-
The percentage of β-hexosaminidase release is calculated using the following formula:
Signaling Pathways and Mechanisms of Action
MRGPRX2 activation initiates a signaling cascade that leads to mast cell degranulation. A key distinction between compound 48/80 and other MRGPRX2 modulators lies in their engagement of different downstream pathways. Compound 48/80 is a balanced agonist , meaning it activates both G-protein-mediated signaling and the β-arrestin pathway.[9] In contrast, some modulators are biased agonists , preferentially activating one pathway over the other.[6][9]
General Experimental Workflow for Assessing Mast Cell Degranulation
Caption: Experimental workflow for mast cell degranulation assay.
Comparative Signaling Pathways of MRGPRX2 Activation
Caption: MRGPRX2 signaling pathways for balanced vs. biased agonists.
As illustrated, compound 48/80 activates both the G-protein pathway, leading to calcium mobilization and degranulation, and the β-arrestin pathway, which is involved in receptor internalization and desensitization.[8][9] In contrast, a G-protein biased agonist, as a representative "this compound," would primarily activate the G-protein pathway to induce degranulation, with minimal to no engagement of the β-arrestin pathway.[6][9] This biased signaling can have significant implications for the duration and nature of the mast cell response.
Conclusion
The comparison between compound 48/80 and specific MRGPRX2 modulators highlights the evolving landscape of mast cell research. While compound 48/80 remains a valuable tool for inducing robust, non-specific mast cell degranulation via MRGPRX2, the development of specific modulators offers a more nuanced approach to studying this receptor's function. Antagonists and inhibitors of MRGPRX2 are crucial for dissecting its role in various pathologies and for the development of novel therapeutics for mast cell-mediated diseases. Furthermore, the study of biased agonists provides deeper insights into the complex signaling mechanisms downstream of MRGPRX2 activation, potentially paving the way for therapies that can selectively promote or inhibit specific cellular responses. The choice between using compound 48/80 and a specific MRGPRX2 modulator will depend on the specific research question, with compound 48/80 being suitable for inducing a strong, generalized response, and modulators being essential for more targeted investigations of MRGPRX2 biology and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel MRGPRX2-targeting antagonistic DNA aptamer inhibits histamine release and prevents mast cell-mediated anaphylaxis. | Semantic Scholar [semanticscholar.org]
- 4. mdnewsline.com [mdnewsline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 7. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Specificity of MRGPRX2 Modulators: A Comparative Analysis of Human vs. Mouse Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G-protein coupled receptor X2 (MRGPRX2) has emerged as a critical target in drug development, implicated in a variety of physiological and pathological processes including neurogenic inflammation, pain, itch, and drug-induced hypersensitivity reactions.[1][2] Preclinical evaluation of MRGPRX2 modulators often relies on animal models, primarily mice, which express the orthologous receptor, Mrgprb2. However, significant species-specific differences in ligand recognition and potency exist between the human and mouse receptors, complicating the translation of preclinical findings to clinical outcomes.[3][4][5]
This guide provides a comparative analysis of the specificity of modulators for human MRGPRX2 versus mouse Mrgprb2. While specific experimental data for the proprietary compound "MRGPRX2 modulator-1" (referenced as example 17 in patent WO2022125636A1) is not publicly available, this document serves as a framework for such an analysis. We will utilize published data for other well-characterized MRGPRX2 ligands to illustrate the key differences in receptor pharmacology and provide standardized protocols for assessing modulator specificity.
Data Presentation: Ligand Specificity at Human MRGPRX2 vs. Mouse Mrgprb2
The following table summarizes the half-maximal effective concentration (EC50) values for several known ligands, highlighting the differential potency at the human and mouse receptors. This data underscores the necessity of evaluating candidate modulators on both orthologs to accurately predict human responses.
| Ligand | Human MRGPRX2 EC50 (µM) | Mouse Mrgprb2 EC50 (µM) | Fold Difference (Mouse/Human) | Reference |
| Substance P | ~0.2 | ~72 | ~360 | [3] |
| Rocuronium (B1662866) | ~24 | ~2 | ~0.08 | [3] |
| Sinomenine | 1.84 - 2.77 | 2318 | ~837 - 1260 | [4] |
| Ciprofloxacin | ~100 | ~2000-3500 | ~20-35 | [4] |
| Levofloxacin | ~300 | ~6000-10500 | ~20-35 | [4] |
Note: EC50 values can vary depending on the cell line and assay format used.
The data clearly indicates that direct extrapolation from mouse models to humans is not reliable. For instance, Substance P is significantly more potent on the human receptor, while the neuromuscular blocking agent rocuronium is more potent on the mouse receptor.[3] Such discrepancies are attributed to the relatively low amino acid sequence identity (~53%) between MRGPRX2 and Mrgprb2.[3]
Experimental Protocols
To determine the specificity of a novel modulator like this compound, the following in vitro assays are essential.
Calcium Mobilization Assay
This assay is a primary method for assessing the activation of Gq-coupled GPCRs like MRGPRX2.
Objective: To measure the increase in intracellular calcium concentration in response to receptor activation by a modulator.
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Rat Basophilic Leukemia (RBL-2H3) cells stably transfected to express either human MRGPRX2 or mouse Mrgprb2 are used. A non-transfected parental cell line serves as a negative control.
-
Cell Preparation: Cells are seeded into 96-well black, clear-bottom plates and cultured to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is recorded before the automated addition of the test modulator at various concentrations.
-
Data Acquisition: Fluorescence intensity is measured kinetically for several minutes following compound addition. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Analysis: The peak fluorescence response is normalized to the baseline. EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This functional assay measures a key physiological response of mast cells following MRGPRX2 activation.
Objective: To quantify the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
Methodology:
-
Cell Lines: Human mast cell lines (e.g., LAD2) endogenously expressing MRGPRX2, or primary mast cells derived from human skin or mouse peritoneum can be used. For mouse studies, peritoneal mast cells from both wild-type and Mrgprb2 knockout mice are ideal to confirm receptor specificity.
-
Cell Stimulation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). They are then incubated with various concentrations of the test modulator for 30 minutes at 37°C. A known agonist (e.g., Substance P for human, Compound 48/80 for mouse) serves as a positive control.
-
Sample Collection: The reaction is stopped by placing the plate on ice and centrifuging to pellet the cells.
-
Enzyme Assay:
-
An aliquot of the supernatant is transferred to a new plate.
-
The cell pellet is lysed with a detergent (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.
-
A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) is added to both supernatant and lysate samples.
-
The reaction is incubated for 1-2 hours at 37°C and then stopped by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).
-
-
Data Acquisition: The absorbance of the resulting p-nitrophenol product is measured at 405 nm using a spectrophotometer.
-
Analysis: The percentage of β-hexosaminidase release is calculated as (Supernatant Absorbance / Total Lysate Absorbance) x 100. EC50 values are determined from the concentration-response curve.
Mandatory Visualization
Signaling Pathway of MRGPRX2 Activation
Caption: Canonical signaling pathway for MRGPRX2/Mrgprb2 activation in mast cells.
Experimental Workflow for Specificity Analysis
Caption: Workflow for determining the specificity of a modulator on human vs. mouse receptors.
Conclusion
The pharmacological differences between human MRGPRX2 and its mouse ortholog Mrgprb2 are substantial and have significant implications for drug development. As illustrated by the comparative data for known ligands, a modulator's potency can vary by orders of magnitude between the two species. Therefore, a direct comparison using standardized in vitro functional assays, such as calcium mobilization and mast cell degranulation, is a mandatory step in the preclinical assessment of any new MRGPRX2 modulator. This rigorous approach is essential to de-risk clinical translation and to build a robust pharmacological profile for novel therapeutic candidates targeting this important receptor.
References
- 1. Mas-related G protein-coupled receptor X2 and its activators in dermatologic allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of MRGPRX2 Modulator-1 with its Murine Ortholog, MrgprB2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of MRGPRX2 modulator-1, a novel compound for the potential treatment of inflammation, pain, and autoimmune disorders, with its murine ortholog, MrgprB2. Understanding the species-specific activity of MRGPRX2 modulators is paramount for the preclinical evaluation of their therapeutic potential and for the accurate interpretation of animal model data.
Executive Summary
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a critical mediator of mast cell degranulation in response to a variety of endogenous and exogenous ligands, playing a significant role in inflammatory and allergic responses.[1][2][3] Its mouse ortholog, MrgprB2, shares functional similarities but also exhibits important pharmacological differences.[2][4] While both receptors are activated by basic secretagogues, variations in their amino acid sequences (approximately 53% identity) can lead to significant differences in ligand sensitivity and potency. This guide outlines the necessary experimental protocols to determine the cross-reactivity of this compound and presents a template for the clear and concise presentation of such comparative data.
Data Presentation: Comparative Activity of this compound
While specific experimental data on the cross-reactivity of this compound with MrgprB2 is not publicly available, the following table illustrates how such data should be structured for a clear comparison. The hypothetical data is based on known differential activities of other ligands on these two receptors.
| Compound | Target | Assay Type | Readout | EC50 / IC50 (nM) | % Max Activation/Inhibition |
| This compound | hMRGPRX2 | Calcium Mobilization | EC50 | [Hypothetical: 50] | [Hypothetical: 100%] |
| mMrgprB2 | [Hypothetical: >1000] | [Hypothetical: 25%] | |||
| hMRGPRX2 | β-Hexosaminidase Release | EC50 | [Hypothetical: 75] | [Hypothetical: 95%] | |
| mMrgprB2 | [Hypothetical: >2000] | [Hypothetical: 20%] | |||
| Substance P (Control) | hMRGPRX2 | Calcium Mobilization | EC50 | 10 | 100% |
| mMrgprB2 | 3600 | 100% | |||
| Rocuronium (Control) | hMRGPRX2 | Calcium Mobilization | EC50 | 263000 | 100% |
| mMrgprB2 | 22200 | 100% |
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist ligand initiates a signaling cascade through G-protein coupling, leading to downstream effector activation and cellular responses such as degranulation.
Caption: Simplified MRGPRX2 signaling pathway upon agonist binding.
Experimental Protocols
Detailed methodologies for key in vitro assays to assess the cross-reactivity of MRGPRX2 modulators are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a key event in the MRGPRX2 signaling pathway.
Cell Lines:
-
HEK293 cells stably expressing human MRGPRX2 (hMRGPRX2).
-
HEK293 cells stably expressing mouse MrgprB2 (mMrgprB2).
Materials:
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and control compounds (e.g., Substance P).
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the hMRGPRX2 and mMrgprB2 expressing cells into 384-well plates at a suitable density and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Measurement: Place the cell plate in the fluorescent plate reader. Measure the baseline fluorescence, then add the compounds and immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Cell Lines:
-
Human mast cell line LAD2 (endogenously expressing MRGPRX2).
-
Mouse bone marrow-derived mast cells (BMMCs) or peritoneal mast cells (PMCs) from wild-type mice (for MrgprB2).
Materials:
-
Cell culture medium appropriate for the cell type.
-
Tyrode's buffer or similar physiological buffer.
-
This compound and control compounds.
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5).
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tyrode's buffer).
-
96-well plates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.
Procedure:
-
Cell Preparation: Wash and resuspend the mast cells in Tyrode's buffer.
-
Stimulation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound or control compounds and incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Total Release (Lysis): To the remaining cell pellets, add lysis buffer to determine the total cellular content of β-hexosaminidase.
-
Enzymatic Reaction: In a new 96-well plate, mix the supernatant or lysate with the β-hexosaminidase substrate solution and incubate for 1-2 hours at 37°C.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration relative to the total cellular content. Plot a dose-response curve to determine the EC50 value.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel MRGPRX2 modulator.
Caption: Workflow for assessing MRGPRX2 modulator cross-reactivity.
By following these protocols and data presentation guidelines, researchers can effectively evaluate the species-specific activity of this compound, providing crucial insights for its continued development and the design of informative preclinical studies.
References
- 1. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming MRGPRX2-Dependent Effects of a Novel Modulator Using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the MRGPRX2-dependent activity of a novel compound, referred to here as Modulator-1. As a G-protein coupled receptor predominantly expressed on mast cells and implicated in a variety of inflammatory and allergic responses, confirming the on-target effects of any new modulator for MRGPRX2 is a critical step in preclinical development.[1][2][3] This guide outlines the necessary experimental protocols, presents a comparative analysis with established MRGPRX2 ligands, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Analysis of MRGPRX2 Modulators
The following table summarizes the potency of Modulator-1 in comparison to well-characterized MRGPRX2 agonists, Substance P and Compound 48/80, and a known antagonist. This data is essential for understanding the relative efficacy and potential therapeutic window of a new chemical entity.
Disclaimer: Specific experimental data for "Modulator-1" is not publicly available. The data presented here is hypothetical and for illustrative purposes only, designed to demonstrate the structure of a comparative data table. The values for Substance P and Compound 48/80 are derived from published literature.
| Compound | Class | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Modulator-1 | Agonist (Hypothetical) | Calcium Mobilization | HEK293-MRGPRX2 | 50 nM | - |
| Modulator-1 | Agonist (Hypothetical) | β-Hexosaminidase Release | LAD2 | 150 nM | - |
| Substance P | Agonist | Calcium Mobilization | HEK293-MRGPRX2 | ~10 nM | [4] |
| Substance P | Agonist | β-Hexosaminidase Release | LAD2 | ~100 nM | [4] |
| Compound 48/80 | Agonist | β-Hexosaminidase Release | LAD2 | ~1 µg/mL | [5] |
| Compound B | Antagonist | Inhibition of Substance P-induced Degranulation | Human Skin Mast Cells | 0.42 nM | [6] |
Experimental Protocols
To validate the MRGPRX2-dependency of Modulator-1, a series of experiments are required. These include the knockdown of the MRGPRX2 receptor using siRNA, followed by functional assays to measure the cellular response to the modulator.
siRNA Knockdown of MRGPRX2 in Human Mast Cells (LAD2)
This protocol describes the transient knockdown of MRGPRX2 expression in the human mast cell line LAD2 using small interfering RNA (siRNA).
Materials:
-
LAD2 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
MRGPRX2-specific siRNA duplexes
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed LAD2 cells in a 6-well plate at a density of 2 x 10^5 cells/well in complete culture medium.
-
siRNA Preparation: On the day of transfection, dilute 50 pmol of either MRGPRX2-specific siRNA or non-targeting control siRNA in 250 µL of Opti-MEM I medium.
-
Transfection Reagent Preparation: In a separate tube, add 5 µL of Lipofectamine™ RNAiMAX to 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 500 µL of the siRNA-lipid complex mixture dropwise to the well containing the LAD2 cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at both the mRNA and protein levels.
Validation of MRGPRX2 Knockdown by quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the reduction in MRGPRX2 mRNA levels following siRNA treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for MRGPRX2 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both the MRGPRX2 siRNA-treated and non-targeting control siRNA-treated LAD2 cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for MRGPRX2 or the housekeeping gene, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).
-
Data Analysis: Calculate the relative expression of MRGPRX2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
Functional Assay: β-Hexosaminidase Release
This assay measures mast cell degranulation, a key functional outcome of MRGPRX2 activation.
Materials:
-
Transfected LAD2 cells (MRGPRX2 knockdown and control)
-
Tyrode's buffer
-
Modulator-1, Substance P (positive control)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (0.1 M Na2CO3/NaHCO3)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Preparation: After 48-72 hours of transfection, wash the cells and resuspend them in Tyrode's buffer.
-
Stimulation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of Modulator-1 or Substance P to the respective wells. Include a buffer-only control for spontaneous release and a Triton X-100 treated control for total release.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction: Centrifuge the plate and transfer the supernatant to a new 96-well plate containing the pNAG substrate. Incubate at 37°C for 1 hour.
-
Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration, an early signaling event following MRGPRX2 activation.
Materials:
-
HEK293 cells stably expressing MRGPRX2 (or transfected LAD2 cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Modulator-1, Substance P (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with Fluo-4 AM dye in the presence of Pluronic F-127 for 1 hour at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation: Inject varying concentrations of Modulator-1 or Substance P into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration and calculate the fold change over baseline.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in this study.
References
- 1. kactusbio.com [kactusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Mas-related G protein-coupled receptor X2 on mast cell-mediated host defense, pseudoallergic drug reactions, and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of MRGPRX2 Modulator-1 and Key Peptide Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRGPRX2 modulator-1 and other well-characterized peptide agonists of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor has emerged as a critical target in the study of non-IgE mediated hypersensitivity reactions, neurogenic inflammation, and pain.[1][2][3][4] This document aims to furnish researchers with the necessary data and protocols to objectively evaluate the performance of these modulators.
Introduction to MRGPRX2 and its Agonists
Mas-related G protein-coupled receptor X2 (MRGPRX2) is predominantly expressed on mast cells and sensory neurons.[1][2] Its activation by a variety of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators such as histamine. This process is implicated in a range of physiological and pathological responses, from host defense to adverse drug reactions.[1][3]
This guide focuses on a comparative analysis of the following MRGPRX2 agonists:
-
This compound: A novel synthetic modulator of MRGPRX2, identified as "example 17" in patent WO2022125636A1.[5][6] It is positioned for research in inflammation, pain, and autoimmune disorders.[5]
-
Substance P: A neuropeptide of the tachykinin family, well-known for its role in inflammation and pain transmission. It is a potent agonist of MRGPRX2.[1]
-
PAMP-12: A proadrenomedullin N-terminal peptide that acts as a potent endogenous agonist of MRGPRX2.
-
Cortistatin-14: A neuropeptide with structural and functional similarities to somatostatin, which also activates MRGPRX2.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for the selected MRGPRX2 agonists. It is important to note that detailed, publicly available experimental data for this compound is limited. The information provided is based on the available patent literature.
| Modulator | Type | Reported EC50 Values (Calcium Mobilization) | Key Effects |
| This compound | Synthetic Modulator | Data not publicly available | Intended for research in inflammation, pain, and autoimmune disorders.[5] |
| Substance P | Neuropeptide | ~152 nM[1] | Induces mast cell degranulation, neurogenic inflammation, and pain.[1][2] |
| PAMP-12 | Endogenous Peptide | ~20-57 nM | Potent agonist leading to mast cell activation. |
| Cortistatin-14 | Neuropeptide | Data varies; potent agonist | Activates mast cells and is implicated in pruritus. |
Signaling Pathways of MRGPRX2 Activation
Activation of MRGPRX2 by its agonists initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the mobilization of intracellular calcium. This increase in cytosolic calcium is a critical step for the degranulation of mast cells and the release of inflammatory mediators. Some agonists can also engage β-arrestin pathways, which can lead to receptor internalization and desensitization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize MRGPRX2 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon agonist stimulation, a hallmark of MRGPRX2 activation.
Materials:
-
HEK293 cells stably expressing MRGPRX2 (or other suitable cell line, e.g., LAD2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
MRGPRX2 agonists (this compound, Substance P, etc.)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed MRGPRX2-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive dye solution prepared in assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Agonist Preparation: Prepare serial dilutions of the MRGPRX2 agonists in the assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add the agonist solutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each agonist concentration and plot dose-response curves to determine EC50 values.
Beta-Hexosaminidase Release Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells, which serves as a marker for degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells
-
Cell culture medium
-
Tyrode's buffer (or similar physiological buffer)
-
MRGPRX2 agonists
-
p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed mast cells into a 96-well plate.
-
Cell Stimulation: Wash the cells with Tyrode's buffer and then stimulate them with various concentrations of the MRGPRX2 agonists for a defined period (e.g., 30 minutes at 37°C).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cell Lysis: To determine the total β-hexosaminidase content, lyse the remaining cells in each well with a lysis buffer (e.g., 0.1% Triton X-100).
-
Enzymatic Reaction: In a new 96-well plate, add the collected supernatants and cell lysates to wells containing the pNAG substrate solution. Incubate for a sufficient time (e.g., 60-90 minutes at 37°C) to allow for the enzymatic reaction to occur.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: The amount of β-hexosaminidase released is expressed as a percentage of the total cellular content. Plot the percentage of release against the agonist concentration to determine the potency of each compound.
Logical Relationships of MRGPRX2 Agonists
The agonists discussed in this guide can be classified based on their origin and structure. This classification helps in understanding their potential physiological relevance and therapeutic applications.
Conclusion
This comparative guide provides a foundational overview of this compound and key peptide agonists. While Substance P, PAMP-12, and Cortistatin are well-characterized potent activators of MRGPRX2, leading to mast cell degranulation and calcium mobilization, the publicly available data on this compound is currently limited. The provided experimental protocols offer a standardized approach for researchers to further investigate and directly compare the activity of these and other novel MRGPRX2 modulators. A deeper understanding of the structure-activity relationships and signaling profiles of these compounds will be crucial for the development of novel therapeutics targeting MRGPRX2-mediated diseases.
References
- 1. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulators of Mas-related G-protein receptor X2 and related products and methods - Patent US-12129244-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking MRGPRX2 Modulator-1 Against First-in-Class Oral Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRGPRX2 modulator-1, a research-grade compound, and emerging first-in-class oral antagonists targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2). The objective is to furnish researchers with a detailed comparison of their performance, supported by available experimental data and methodologies, to aid in the evaluation and selection of appropriate tools for preclinical research and drug development in the fields of inflammation, pain, and autoimmune disorders.
Introduction to MRGPRX2 and its Modulators
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons.[1][2] It has been identified as a key player in non-IgE-mediated inflammatory and allergic reactions.[2] Activation of MRGPRX2 by a variety of endogenous and exogenous ligands, including neuropeptides like Substance P, leads to mast cell degranulation and the release of histamine (B1213489) and other pro-inflammatory mediators.[3][4] Consequently, MRGPRX2 has emerged as a promising therapeutic target for a range of conditions, including atopic dermatitis, urticaria, and other mast cell-driven diseases.[5][6][7][8]
This guide focuses on comparing "this compound," a compound available for research purposes, with the first-in-class oral MRGPRX2 antagonist, EP262, and other potent antagonists that have been described in the scientific literature. It is important to note that while extensive preclinical and clinical data are becoming available for compounds like EP262, detailed pharmacological data for "this compound" is limited in the public domain.
Comparative Analysis of MRGPRX2 Modulators
The following tables summarize the available quantitative data for key MRGPRX2 antagonists. Due to the limited public data for "this compound," it is not included in this direct comparison.
Table 1: In Vitro Potency of First-in-Class MRGPRX2 Antagonists
| Compound | Target | Assay Type | Agonist | Cell Line | IC50 | Reference |
| EP262 | MRGPRX2 | Mast Cell Degranulation | Various Agonists | LAD2, PSCMCs, Primary Human Skin Mast Cells | Potent Inhibition (Specific IC50 not disclosed) | [2] |
| Compound B | MRGPRX2 | Tryptase Release | Substance P | Freshly Isolated Human Skin Mast Cells | 0.42 nM | [1][9] |
| Compound B | MRGPRX2 | β-hexosaminidase Release | Substance P | LAD2 Mast Cells | 1.8 nM | [9] |
| Compound A | MRGPRX2 | β-hexosaminidase Release | Substance P | LAD2 Mast Cells | 32.4 nM | [9] |
Table 2: Compound Details
| Compound | CAS Number | Molecular Formula | Description |
| This compound | 2781839-42-5 | C20H19F6N5O | A modulator of MRGPRX2 for research in inflammation, pain, and autoimmune disorders.[10] |
| EP262 | Not Disclosed | Not Disclosed | A first-in-class, potent, and highly selective oral small molecule antagonist of MRGPRX2 currently in clinical development.[5][6][7][8] |
| Compound B | Not Disclosed | Not Disclosed | A potent, orally active MRGPRX2 antagonist.[1][9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is essential to visualize the MRGPRX2 signaling pathway and the experimental workflows used to characterize them.
Caption: MRGPRX2 Signaling Pathway Leading to Mast Cell Degranulation.
References
- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy MrgprX2 antagonist-1 [smolecule.com]
- 5. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INCB000262 / Incyte [delta.larvol.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of MRGPRX2 Modulators in Primary Human Skin Mast Cells
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating MRGPRX2 Antagonists
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in non-IgE-mediated mast cell activation, playing a significant role in neurogenic inflammation, pruritus, and pseudo-allergic drug reactions.[1][2][3] This guide provides a comparative overview of the efficacy of recently developed small molecule MRGPRX2 antagonists in primary human skin mast cells, supported by experimental data and detailed protocols to aid in the evaluation of current and future modulators.
Quantitative Comparison of MRGPRX2 Antagonists
The following table summarizes the in vitro potency of several novel small molecule MRGPRX2 antagonists. The data is compiled from recent studies and presented to facilitate a direct comparison of their inhibitory activities on mast cell degranulation.
| Modulator | Assay Type | Agonist | Cell Type | IC50 (nM) | Source |
| Compound B | Tryptase Release | Substance P | Primary Human Skin Mast Cells | 0.42 | [4][5][6][7] |
| Compound B | β-hexosaminidase Release | Cortistatin-14 | LAD2 Mast Cells | 1.0 | [5] |
| EP262 | Mast Cell Degranulation | Multiple Agonists | LAD2 & Primary Human Mast Cells | Potent Inhibition (Specific IC50 not provided) | [8] |
| EP9907 | Mast Cell Degranulation | Multiple Agonists | LAD2 & Primary Human Mast Cells | Potent Inhibition (Specific IC50 not provided) | [8] |
| Compound A | β-hexosaminidase Release | Cortistatin-14 | LAD2 Mast Cells | 22.8 | [5] |
| Unnamed Small Molecules | β-hexosaminidase, Calcium Flux, Chemokine Synthesis | Not Specified | LAD2 Mast Cells | 5,000 - 21,000 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MRGPRX2 modulator efficacy. Below are protocols for key experiments cited in the evaluation of the antagonists.
Isolation of Primary Human Skin Mast Cells
-
Source: Discarded human skin from cosmetic surgery.
-
Procedure:
-
Remove subcutaneous fat and cut the skin into small pieces.
-
Incubate overnight in a dispase solution to separate the epidermis from the dermis.
-
Mince the dermis and incubate in a collagenase solution to create a single-cell suspension.
-
Enrich the mast cell population using a Percoll gradient.
-
Further purify the mast cells using anti-c-kit antibody-conjugated magnetic beads.
-
Mast Cell Degranulation Assays
-
A. β-Hexosaminidase Release Assay:
-
Plate purified primary human skin mast cells or LAD2 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the MRGPRX2 antagonist for a specified time.
-
Stimulate the cells with an MRGPRX2 agonist (e.g., Substance P, Compound 48/80, Cortistatin-14) at an EC80-EC90 concentration.[4][5]
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the β-hexosaminidase activity in the supernatant using a fluorometric or colorimetric substrate.
-
Lyse the remaining cells to determine the total β-hexosaminidase content.
-
Calculate the percentage of degranulation as the ratio of supernatant activity to total activity.
-
-
B. Tryptase Release Assay:
-
Follow the same initial steps as the β-hexosaminidase assay.
-
Measure the amount of tryptase released into the supernatant using a specific ELISA kit.
-
Calculate the percentage of tryptase release relative to a positive control.[6]
-
-
C. Histamine (B1213489) Release Assay:
-
For ex vivo human skin explants, obtain skin biopsies and place them in a microdialysis setup.[10]
-
Perfuse the skin with a solution containing the MRGPRX2 agonist in the presence or absence of the antagonist.
-
Collect the dialysate at timed intervals.
-
Measure the histamine concentration in the dialysate using a fluorometric detection method.[6]
-
Calcium Mobilization Assay
-
Purpose: To assess the ability of a modulator to block the initial signaling event following MRGPRX2 activation.
-
Procedure:
-
Load cells (e.g., HEK293 cells overexpressing MRGPRX2 or primary mast cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[4]
-
Wash the cells to remove excess dye.
-
Add the MRGPRX2 antagonist at various concentrations.
-
Stimulate the cells with an MRGPRX2 agonist.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: MRGPRX2 signaling cascade in mast cells.
Caption: Workflow for evaluating MRGPRX2 antagonist efficacy.
References
- 1. DSpace [repository.upenn.edu]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells [mdpi.com]
- 4. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdnewsline.com [mdnewsline.com]
- 7. ucare-network.com [ucare-network.com]
- 8. publications.aap.org [publications.aap.org]
- 9. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escientpharma.com [escientpharma.com]
comparing in vitro functional data with in vivo behavioral models for MRGPRX2 modulator-1
A Comprehensive Comparison of In Vitro Functional Data and In Vivo Behavioral Models for MRGPRX2 Modulator-1
This guide provides a detailed comparison of the functional data obtained from in vitro assays and the outcomes observed in in vivo behavioral models for a representative Mas-related G protein-coupled receptor X2 (MRGPRX2) modulator, hereafter referred to as Modulator-1. This document is intended for researchers, scientists, and drug development professionals working on MRGPRX2-targeted therapies. The data presented is a synthesis from published studies on novel small-molecule MRGPRX2 antagonists.
Introduction to MRGPRX2
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells that plays a crucial role in non-IgE-mediated allergic and inflammatory reactions.[1][2][3] Activation of MRGPRX2 by various ligands, including certain drugs, neuropeptides, and host defense peptides, leads to mast cell degranulation and the release of inflammatory mediators.[3] Consequently, developing antagonists for MRGPRX2 is a promising therapeutic strategy for managing conditions like drug-induced hypersensitivity, neurogenic inflammation, and atopic diseases.[1][2]
Data Presentation: In Vitro vs. In Vivo
The following tables summarize the quantitative data for Modulator-1 from key in vitro functional assays and in vivo behavioral models.
Table 1: In Vitro Functional Data for this compound
| Assay Type | Cell Line | Ligand/Activator | Outcome Measured | Modulator-1 IC50 | Reference |
| β-Hexosaminidase Release | LAD-2 (human mast cells) | Substance P | Mast cell degranulation | 5-21 µM | [1][2] |
| Calcium Flux | LAD-2 (human mast cells) | Substance P | Intracellular Ca2+ mobilization | Low µM range | [1][2] |
| Chemokine Synthesis | LAD-2 (human mast cells) | Substance P | Release of chemokines/prostaglandins (B1171923) | Inhibition observed | [1][2] |
| β-Arrestin Recruitment | HTLA cells | Substance P | Receptor internalization signaling | Inhibition observed | [1][2] |
| Western Blot | LAD-2 (human mast cells) | Substance P | Phosphorylation of PLC-γ, ERK1/2, Akt | Inhibition of downstream signaling | [1][2] |
Table 2: In Vivo Behavioral Data for this compound
| Animal Model | Condition | Outcome Measured | Modulator-1 Effect | Reference |
| Mouse model of acute allergy | Substance P-induced systemic anaphylaxis | Drop in core body temperature | Significant prevention of temperature drop | [1][2] |
| Mouse model of acute allergy | Compound 48/80-induced systemic anaphylaxis | Drop in core body temperature | Significant prevention of temperature drop | [1] |
| Mouse model of local inflammation | Substance P-induced paw edema | Increase in paw thickness | Reduction in swelling | [1] |
| Human MRGPRX2 knock-in mouse | Substance P-induced itch | Number of scratches | Blockade of scratching behavior | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Assays
-
β-Hexosaminidase Release Assay: LAD-2 human mast cells are incubated with Modulator-1 at varying concentrations before being stimulated with an MRGPRX2 agonist like Substance P. The extent of degranulation is quantified by measuring the activity of the released enzyme β-hexosaminidase in the supernatant using a colorimetric substrate.
-
Calcium Flux Assay: LAD-2 cells are loaded with a calcium-sensitive fluorescent dye. After incubation with Modulator-1, the cells are stimulated with an MRGPRX2 agonist. The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time.
-
Chemokine Synthesis Assay: LAD-2 cells are treated with Modulator-1 and then stimulated. The supernatant is collected after a longer incubation period (hours) to measure the levels of newly synthesized chemokines and prostaglandins using ELISA or other immunoassays.
-
β-Arrestin Recruitment Assay: HTLA cells, which are engineered to express MRGPRX2 and a β-arrestin-linked reporter enzyme, are used. The recruitment of β-arrestin to the activated receptor is quantified by measuring the enzymatic activity of the reporter.
-
Western Blot Analysis: LAD-2 cells are treated with Modulator-1 and then stimulated with an agonist. Cell lysates are collected, and the phosphorylation status of key downstream signaling proteins like PLC-γ, ERK1/2, and Akt is determined by Western blotting using phospho-specific antibodies.
In Vivo Models
-
Mouse Model of Systemic Anaphylaxis: Mice are intravenously administered with an MRGPRX2 agonist (e.g., Substance P or Compound 48/80) to induce a systemic anaphylactic reaction, which is monitored by a drop in core body temperature. Modulator-1 is administered prior to the agonist challenge to assess its protective effect.
-
Mouse Model of Local Inflammation: An MRGPRX2 agonist is injected into the paw of a mouse to induce localized edema. The change in paw thickness is measured over time using calipers. The effect of Modulator-1, administered systemically or locally, on reducing this swelling is evaluated.
-
Human MRGPRX2 Knock-in Mouse Model of Itch: To address species differences, a mouse model where the murine Mrgprb2 gene is replaced with the human MRGPRX2 gene is used.[4][5] An MRGPRX2 agonist is injected intradermally, and the number of scratching bouts directed at the injection site is counted over a defined period to quantify the itch response. The ability of Modulator-1 to block this behavior is then assessed.
Mandatory Visualizations
MRGPRX2 Signaling Pathway
Caption: MRGPRX2 signaling pathway and the inhibitory action of Modulator-1.
Experimental Workflow: From In Vitro to In Vivo
Caption: A typical workflow for the evaluation of an MRGPRX2 modulator.
Comparison and Conclusion
The in vitro functional data for Modulator-1 demonstrates its ability to directly antagonize the MRGPRX2 receptor in a cellular context. Assays measuring downstream events such as calcium mobilization, degranulation, and signaling pathway activation provide a quantitative measure of the modulator's potency and mechanism of action at the molecular level.[1][2] These assays are crucial for initial screening and lead optimization due to their high-throughput nature and controlled environment.
The in vivo behavioral models provide essential information on the physiological effects of Modulator-1 in a complex living system. These models confirm that the in vitro activity translates to a functional outcome, such as the suppression of allergic reactions, inflammation, and itch.[1][2] The use of humanized mouse models, such as the MRGPRX2 knock-in, is particularly valuable for bridging the gap between preclinical animal data and human clinical relevance.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MRGPRX2 facilitates IgE-mediated systemic anaphylaxis in a newly established knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Validation of MRGPRX2 Modulator-1's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of the biological activity of a novel Mas-related G protein-coupled receptor X2 (MRGPRX2) modulator, referred to herein as Modulator-1. Due to the absence of publicly available inter-laboratory validation data for a specific compound named "MRGPRX2 modulator-1," this document outlines the essential experimental protocols and data presentation formats necessary for such a study. By comparing the fictional Modulator-1 to well-characterized MRGPRX2 ligands, this guide serves as a template for the rigorous assessment of novel modulators targeting this receptor.
MRGPRX2 is a key receptor on mast cells that mediates non-IgE-dependent inflammatory and allergic responses.[1][2][3] Its activation by a variety of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators like histamine.[4][5] Therefore, modulators of MRGPRX2 are of significant therapeutic interest for a range of conditions, including chronic itch, urticaria, and drug hypersensitivity reactions.[1][2]
Comparative Compounds
A thorough validation of Modulator-1 requires comparison with established MRGPRX2 agonists and antagonists. The following compounds are recommended for a comparative analysis:
-
Agonists:
-
Antagonists:
Data Presentation: Comparative Analysis of MRGPRX2 Modulators
To facilitate inter-laboratory comparison, all quantitative data should be summarized in standardized tables. The following tables present a template for reporting the potency (EC₅₀ or IC₅₀) of Modulator-1 and comparator compounds across key functional assays.
Table 1: Agonist Activity of MRGPRX2 Modulators (EC₅₀, µM)
| Compound | Calcium Mobilization Assay (HEK293-MRGPRX2) | β-Arrestin Recruitment Assay (CHO-K1-MRGPRX2) | Mast Cell Degranulation (β-Hexosaminidase Release) (LAD2 cells) |
| Modulator-1 (Fictional Data) | 0.5 | 1.2 | 2.5 |
| Substance P | 0.1 | 0.5 | 1.0 |
| Compound 48/80 | 1.0 | 5.0 | 10.0 |
| Icatibant | 0.8 | 2.0 | 4.0 |
Table 2: Antagonist Activity of MRGPRX2 Modulators (IC₅₀, µM)
| Compound | Inhibition of Substance P-induced Calcium Mobilization | Inhibition of Substance P-induced β-Arrestin Recruitment | Inhibition of Substance P-induced Mast Cell Degranulation |
| Modulator-1 (Fictional Data) | 0.1 | 0.3 | 0.8 |
| EP262 | 0.01 | 0.05 | 0.1 |
| Literature Antagonist | 0.2 | 0.6 | 1.5 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of results across different laboratories.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like MRGPRX2.[14][15]
-
Cell Line: HEK293 cells stably expressing human MRGPRX2 (HEK293-MRGPRX2).
-
Reagents:
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).[16]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Seed HEK293-MRGPRX2 cells in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of Modulator-1 and comparator compounds.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity.
-
Calculate the response over baseline and plot concentration-response curves to determine EC₅₀ values.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated MRGPRX2, a key event in receptor desensitization and signaling.[7][17]
-
Cell Line: CHO-K1 or HTLA cells engineered to express MRGPRX2 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).[17][18]
-
Reagents: Assay-specific detection reagents.
-
Procedure:
-
Plate the engineered cells in a 384-well white, solid-bottom plate.[17]
-
Add serial dilutions of Modulator-1 and comparator compounds.
-
Incubate for the time specified by the assay manufacturer (typically 60-90 minutes).[17]
-
Add detection reagents and measure the luminescent or fluorescent signal.
-
Plot concentration-response curves to determine EC₅₀ values.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.[19][20][21]
-
Cell Line: Human mast cell line (e.g., LAD2).[22]
-
Reagents:
-
Procedure:
-
Seed LAD2 cells in a 96-well plate.
-
Wash the cells and resuspend them in the assay buffer.
-
Add serial dilutions of Modulator-1 and comparator compounds and incubate for 30 minutes at 37°C.[16]
-
Centrifuge the plate and collect the supernatant.
-
Lyse the remaining cells with lysis buffer to determine the total β-hexosaminidase content.
-
Incubate the supernatant and cell lysate with the β-hexosaminidase substrate.
-
Stop the reaction and measure the absorbance at 405 nm.[20]
-
Calculate the percentage of β-hexosaminidase release and plot concentration-response curves to determine EC₅₀ values.
-
Visualizations
MRGPRX2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by MRGPRX2.
Caption: MRGPRX2 signaling cascades leading to mast cell degranulation.
Inter-Laboratory Validation Workflow
This diagram outlines a logical workflow for conducting an inter-laboratory validation study.
Caption: A streamlined workflow for inter-laboratory validation studies.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. escientpharma.com [escientpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. The effect of substance P and its common in vivo-formed metabolites on MRGPRX2 and human mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thestacks.org [thestacks.org]
- 11. Frontiers | Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide [frontiersin.org]
- 12. ovid.com [ovid.com]
- 13. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 19. Detecting degranulation via hexosaminidase assay [protocols.io]
- 20. abmgood.com [abmgood.com]
- 21. researchgate.net [researchgate.net]
- 22. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
Selectivity Profile of a Novel MRGPRX2 Modulator: A Comparative Guide
This guide provides a detailed comparison of the selectivity and performance of a representative Mas-related G protein-coupled receptor X2 (MRGPRX2) modulator, (R)-ZINC-3573, against a broad panel of other G protein-coupled receptors (GPCRs). The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of MRGPRX2 and related therapeutic areas such as inflammation, pain, and itch.[1][2]
(R)-ZINC-3573 is a potent and selective agonist for MRGPRX2 with an EC50 value of 740 nM.[3] Its selectivity is a critical attribute for its use as a chemical probe in investigating the physiological and pathological roles of MRGPRX2.[2]
Comparative Selectivity Data
To ascertain the selectivity of the MRGPRX2 modulator, (R)-ZINC-3573 was screened against an extensive panel of 315 human GPCRs. The results demonstrate a high degree of selectivity for MRGPRX2, with minimal or no significant agonist activity observed at the other tested GPCRs at a concentration of 10 µM.[1][2]
Table 1: Selectivity Profile of (R)-ZINC-3573 against a Panel of GPCRs
| Target | Agonist Activity (at 10 µM) |
| MRGPRX2 | Potent Agonist (EC50 = 740 nM) [3] |
| 315 other human GPCRs | No significant activity[1][2] |
| MRGPRX1 | No significant activity |
Note: A comprehensive list of the 315 tested GPCRs is not publicly available in a tabulated format but is described in the referenced literature as showing minimal response.
MRGPRX2 Signaling Pathway
MRGPRX2 is known to couple to multiple G protein families, primarily Gq and Gi.[4][5][6] Upon activation by an agonist such as (R)-ZINC-3573, the receptor initiates downstream signaling cascades that lead to cellular responses like mast cell degranulation and the release of inflammatory mediators.[1][7] The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC). The Gi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Some evidence also suggests that β-arrestin is involved in MRGPRX2 signaling and regulation.[6][8]
References
- 1. eubopen.org [eubopen.org]
- 2. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. mdpi.com [mdpi.com]
- 8. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Relevance of MRGPRX2 Modulator-1 in Chronic Urticaria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the therapeutic relevance of MRGPRX2 modulator-1 in the context of chronic urticaria. While specific experimental data for this compound, referenced as "example 17" in patent WO2022125636A1, is not publicly available, this document evaluates its potential by comparing it with other well-characterized MRGPRX2 modulators with published preclinical and clinical data. The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical non-IgE-mediated pathway for mast cell activation, playing a significant role in the pathophysiology of chronic urticaria.[1][2] By inhibiting this receptor, novel therapeutics aim to alleviate the symptoms of chronic urticaria, such as hives, itching, and swelling.[3][4]
The Role of MRGPRX2 in Chronic Urticaria
MRGPRX2 is predominantly expressed on mast cells and is activated by a variety of endogenous and exogenous ligands, including neuropeptides like substance P, and certain drugs.[5][6] This activation triggers mast cell degranulation and the release of inflammatory mediators such as histamine, leading to the characteristic wheal and flare reactions of urticaria.[7][8] Studies have shown that patients with chronic spontaneous urticaria (CSU) exhibit heightened skin reactivity to MRGPRX2 ligands, suggesting an upregulation or sensitization of this pathway in the disease.[8] Therefore, antagonizing MRGPRX2 presents a promising therapeutic strategy for controlling mast cell activation and subsequent inflammatory responses in chronic urticaria.[9][10]
Comparative Performance of MRGPRX2 Modulators
To contextualize the potential efficacy of this compound, this section summarizes the performance of two other investigational MRGPRX2 antagonists, EVO756 and Compound B.
In Vitro Mast Cell Degranulation
This table summarizes the inhibitory activity of MRGPRX2 modulators on mast cell degranulation in response to MRGPRX2 agonists.
| Modulator | Cell Type | Agonist | Potency (IC50) | Citation |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| EVO756 | In vitro models | Icatibant | Data supports inhibition | [11] |
| Compound B | Freshly isolated human skin mast cells | Substance P | 0.42 nM | [12][13] |
| Compound C9 | RBL-2H3 cells expressing MRGPRX2 | Substance P, PAMP-12, rocuronium | ~300 nM | [1] |
In Vivo Models of Chronic Urticaria
This table presents the efficacy of MRGPRX2 modulators in animal and human models relevant to chronic urticaria.
| Modulator | Model | Endpoint | Results | Citation |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | |
| EVO756 | Phase 2 Trial (Chronic Inducible Urticaria) | Clinical response (FricTest Score or Pruritus-NRS) | 93% of patients showed a clinical response at 4 weeks. | [14] |
| EVO756 | Phase 2 Trial (Chronic Inducible Urticaria) | Itch reduction (≥4-point reduction in Pruritus-NRS) | 41% of patients achieved a clinically meaningful reduction in itch. | [14][15] |
| Compound B | Human MRGPRX2 knock-in mice | Compound 48/80-induced itch | Significant blockade of itch response. |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
This protocol describes a typical experiment to measure the inhibition of mast cell degranulation.
-
Cell Culture: Human mast cell lines (e.g., LAD2) or primary human skin mast cells are cultured under appropriate conditions.[1]
-
Sensitization (for IgE-mediated control): For comparison with IgE-mediated degranulation, a subset of cells can be sensitized overnight with IgE.[1]
-
Incubation with Modulator: Cells are pre-incubated with varying concentrations of the MRGPRX2 modulator (e.g., this compound, EVO756, Compound B) for a specified period.
-
Stimulation: Mast cell degranulation is induced by adding an MRGPRX2 agonist, such as Substance P or Compound 48/80.[7]
-
Quantification of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is measured using a colorimetric assay.[1]
-
Data Analysis: The percentage of inhibition of degranulation is calculated for each concentration of the modulator to determine the IC50 value.
In Vivo Substance P-Induced Wheal and Flare Model
This protocol outlines a common in vivo model to assess the efficacy of MRGPRX2 modulators in reducing urticarial reactions.
-
Animal Model: Humanized mice expressing human MRGPRX2 are often used due to species differences in the receptor.[12]
-
Administration of Modulator: The MRGPRX2 modulator is administered to the animals, typically orally or via injection, at various doses.
-
Induction of Urticarial Reaction: After a defined period, Substance P is injected intradermally into the skin of the mice to induce a wheal and flare response.
-
Measurement of Wheal and Flare: The size of the resulting wheal and the area of the flare are measured at specific time points after the injection.
-
Data Analysis: The reduction in wheal and flare size in modulator-treated animals is compared to a vehicle control group to determine the in vivo efficacy of the compound.
Visualizing the Pathway and Process
MRGPRX2 Signaling Pathway in Mast Cells
Caption: MRGPRX2 signaling cascade leading to mast cell degranulation.
Experimental Workflow for Evaluating MRGPRX2 Modulators
Caption: Workflow for preclinical evaluation of MRGPRX2 modulators.
Therapeutic Rationale for MRGPRX2 Inhibition in Chronic Urticaria
Caption: Mechanism of action for MRGPRX2 modulators in chronic urticaria.
Conclusion
The available evidence strongly supports the therapeutic potential of targeting MRGPRX2 in chronic urticaria. The preclinical and clinical data for MRGPRX2 antagonists like EVO756 and Compound B demonstrate that inhibiting this receptor can effectively reduce mast cell degranulation and alleviate symptoms of urticaria. Although direct experimental data for this compound is not publicly accessible, its classification as an MRGPRX2 modulator positions it as a promising candidate for the treatment of chronic urticaria. Further studies are warranted to elucidate the specific in vitro and in vivo profile of this compound and to confirm its therapeutic efficacy in this patient population.
References
- 1. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. mdnewsline.com [mdnewsline.com]
- 5. DSpace [repository.upenn.edu]
- 6. kactusbio.com [kactusbio.com]
- 7. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MRGPRX2 Activation Causes Increased Skin Reactivity in Chronic Spontaneous Urticaria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. evommune.com [evommune.com]
- 12. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evommune Presents Full Phase 2 Data for Oral MRGPRX2 Inhibitor EVO756 in Chronic Inducible Urticaria During Late-Breaker at EADV 2025 Congress - BioSpace [biospace.com]
- 15. Evommune Announces Top Line Data from Phase 2 Trial of EVO756 in Chronic Inducible Urticaria Demonstrating Robust Activity and Favorable Safety Profile [prnewswire.com]
Safety Operating Guide
Navigating the Disposal of MRGPRX2 Modulator-1: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential information on the proper disposal procedures for MRGPRX2 modulator-1, a compound utilized in inflammation, pain, and autoimmune disorder research.
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice lies in the proper identification, segregation, and disposal of chemical waste.[3] All chemical waste, including that containing this compound, must be collected and disposed of through a licensed hazardous waste program.[4][5] It is crucial to never dispose of chemical waste down the sink or in regular trash.[4][5][6]
Disposal of this compound
The proper disposal of this compound will depend on its physical state (solid or in solution) and local institutional and regulatory guidelines.
Solid (Neat) Compound:
Unused or expired solid this compound should be treated as chemical waste. It must be collected in a clearly labeled, sealed container. The label should include the full chemical name, quantity, and date of generation.[4]
Solutions of this compound:
Since this compound is frequently used in a DMSO solution, the disposal of this solution is a primary concern. DMSO is a combustible liquid that can penetrate the skin and may carry dissolved chemicals into the body.[7][8]
-
Waste Collection: Solutions of this compound in DMSO should be collected in a designated, leak-proof waste container.[7] It is recommended to use plastic-coated glass bottles to minimize the risk of breakage.[9]
-
Segregation: This waste stream should be segregated from other chemical wastes, particularly halogenated solvents and aqueous waste, to prevent potentially reactive mixtures.[9][10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full names of all chemical components (this compound and Dimethyl Sulfoxide) and their approximate concentrations.[4] The appropriate hazard pictograms should also be marked.[4]
-
Storage: Store the waste container in a designated, well-ventilated area, away from heat and ignition sources, and below eye level.[8][10] Flammable liquid storage cabinets are ideal.[7]
Experimental Protocols for Waste Management
To ensure compliance and safety, laboratories should establish a standard operating procedure (SOP) for the disposal of this compound waste.
Table 1: Key Information for this compound Disposal
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory safety guidelines |
| Solid Disposal | Collect in a labeled, sealed container for hazardous waste pickup. | [4] |
| DMSO Solution Disposal | Collect in a designated, non-halogenated solvent waste container. | [7][9] |
| Container Type | Plastic-coated glass bottle is recommended. | [9] |
| Labeling Requirements | "Hazardous Waste", full chemical names, concentrations, date, PI information. | [4] |
| Storage | Segregated, well-ventilated, flammable storage cabinet. | [7][10] |
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility. Always consult your institution's specific waste disposal guidelines and contact your Environmental Health and Safety (EHS) department for clarification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. quora.com [quora.com]
- 9. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling MRGPRX2 modulator-1
Essential Safety and Handling Guide for MRGPRX2 Modulator-1
This document provides crucial safety and logistical information for handling this compound in a research setting. It is intended for researchers, scientists, and drug development professionals. Note that "this compound" may refer to various specific chemical entities; always consult the material safety data sheet (MSDS) provided by the supplier for the specific compound you are using. The information below provides a general safety framework for handling potent, research-grade small molecules where the full toxicological profile may be unknown.
Personal Protective Equipment (PPE)
Standard laboratory practice for handling non-volatile, potent small molecules should be followed. The recommended personal protective equipment is outlined below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile). Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified. Use chemical splash goggles when there is a risk of splashing. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Not generally required | If handling large quantities or creating aerosols, work in a certified chemical fume hood. |
Operational Plan
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any damage.
-
Store the compound according to the supplier's instructions, typically in a cool, dry, and dark place.
-
Maintain an accurate inventory of the compound.
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
Use a calibrated balance to weigh the compound.
-
Prepare stock solutions by dissolving the compound in a suitable solvent as recommended by the supplier (e.g., DMSO).
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Handling of Solutions:
-
When diluting or transferring solutions, work in a well-ventilated area or a fume hood.
-
Avoid direct contact with skin and eyes.
-
Use appropriate precision pipettes for accurate measurement.
Disposal Plan
-
Solid Waste: Dispose of contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.
-
Liquid Waste: Collect all unused solutions and solvent washes in a sealed, properly labeled hazardous waste container.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
MRGPRX2 Signaling Pathway
Activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) by a modulator initiates a signaling cascade within mast cells.[1][2] This G protein-coupled receptor (GPCR) can couple to both Gαi and Gαq proteins.[2] This dual coupling leads to the activation of phospholipase Cβ (PLCβ), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] This initial calcium mobilization is a key step in mast cell degranulation.[1][2] The signaling pathway also involves the activation of downstream kinases such as ERK1/2 and PI3K, which contribute to the exocytosis of granules containing histamine (B1213489) and other inflammatory mediators.[2]
Calcium Mobilization Assay Protocol
This protocol is for measuring intracellular calcium mobilization in a cell line expressing MRGPRX2 (e.g., RBL-MRGPRX2) following treatment with a modulator.[3]
Materials:
-
RBL-MRGPRX2 cells
-
Fura-2 AM calcium indicator dye
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Cell Preparation:
-
Culture RBL-MRGPRX2 cells to the appropriate density.
-
Harvest and resuspend the cells in HBS.
-
-
Dye Loading:
-
Incubate the cells with Fura-2 AM (typically 1-5 µM) in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend in fresh HBS.
-
-
Measurement:
-
Place the cell suspension in a cuvette or microplate.
-
Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
Add the this compound at the desired concentration.
-
Continuously record the fluorescence ratio for several minutes to observe the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in the 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration.
-
Plot the fluorescence ratio over time to visualize the calcium transient.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing an MRGPRX2 modulator.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
